molecular formula C11H13N3O2 B074710 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione CAS No. 1139-11-3

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Cat. No.: B074710
CAS No.: 1139-11-3
M. Wt: 219.24 g/mol
InChI Key: XKNVJOJHTAAZCW-UHFFFAOYSA-N
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Description

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione is a chemically specialized hydantoin derivative of significant interest in neurological and pharmacological research. This compound serves as a key precursor and intermediate in the synthesis and study of compounds that modulate inhibitory neurotransmitter systems. Its core research value lies in its structural relationship to known neuroactive molecules, making it a valuable scaffold for investigating ligand interactions with glycine and GABAA receptors. Researchers utilize this imidazolidinedione to develop novel chemical entities aimed at understanding receptor binding sites, allosteric modulation, and the structure-activity relationships (SAR) critical for central nervous system (CNS) function. By providing a defined chemical backbone with amino and phenyl substituents, it enables the systematic exploration of molecular modifications to alter potency, selectivity, and metabolic stability in vitro. This high-purity compound is intended for use in assay development, high-throughput screening (HTS), and as a building block in medicinal chemistry programs focused on neurological targets. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-11(8-6-4-3-5-7-8)9(15)14(12)10(16)13-11/h3-7H,2,12H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNVJOJHTAAZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921317
Record name 3-Amino-5-ethyl-2-hydroxy-5-phenyl-3,5-dihydro-4H-imidazol-4-one
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1139-11-3, 114311-19-2
Record name NSC150482
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-5-ethyl-2-hydroxy-5-phenyl-3,5-dihydro-4H-imidazol-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Prepared by: A Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a derivative of the medicinally significant hydantoin scaffold. Hydantoin structures are central to numerous clinically important drugs, most notably for their anticonvulsant properties.[1][2][3] This document details a robust two-step synthetic pathway, commencing with the classic Bucherer-Bergs reaction to construct the 5,5-disubstituted hydantoin core, followed by direct N-amination using hydrazine hydrate.[4][5][6] Each protocol is presented with an emphasis on the underlying chemical principles and causality behind experimental choices. Furthermore, a multi-technique analytical workflow for the unambiguous structural confirmation and purity assessment of the final compound is outlined, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and reliable approach to synthesizing and validating this and related aminohydantoin derivatives.

Introduction and Rationale

The imidazolidine-2,4-dione, or hydantoin, ring system is a privileged scaffold in medicinal chemistry, forming the core of various therapeutic agents with a broad spectrum of biological activities, including antiarrhythmic, anticancer, and, most famously, anticonvulsant effects.[2][4] The archetypal example, Phenytoin (5,5-diphenylhydantoin), has been a cornerstone in epilepsy management for decades.[2][3] The introduction of an amino group at the N-3 position of the hydantoin ring creates a new class of derivatives, 3-aminohydantoins, which are promising yet understudied compounds in medicinal chemistry.[7]

This guide focuses on a specific derivative, this compound. The synthetic strategy is designed for efficiency and reliability, leveraging well-established, high-yielding reactions. The chosen pathway involves two discrete, logical steps:

  • Formation of the Hydantoin Core: Synthesis of 5-ethyl-5-phenylhydantoin (also known as Nirvanol) from propiophenone via the Bucherer-Bergs multicomponent reaction.[1][5][8] This method is exceptionally efficient for creating 5,5-disubstituted hydantoins from simple ketone precursors.[4]

  • N-Amination: Introduction of the 3-amino group by reacting the hydantoin precursor with hydrazine hydrate. This is a direct and effective method for N-amination of the hydantoin ring, demonstrated to be successful for analogous structures.[6][9]

The subsequent characterization workflow is designed to provide a self-validating system, ensuring that the identity and purity of the final compound are confirmed through orthogonal analytical techniques.

Synthetic Pathway Overview

The synthesis proceeds as a two-step sequence. First, the hydantoin ring is constructed from a ketone, a cyanide source, and ammonium carbonate. Second, the resulting hydantoin is N-aminated.

Synthetic_Pathway Fig 1: Two-Step Synthesis of this compound Propiophenone Propiophenone Hydantoin 5-Ethyl-5-phenyl- imidazolidine-2,4-dione Propiophenone->Hydantoin KCN, (NH₄)₂CO₃ Bucherer-Bergs Reaction FinalProduct 3-Amino-5-ethyl-5-phenyl- imidazolidine-2,4-dione Hydantoin->FinalProduct Hydrazine Hydrate N-Amination Characterization_Workflow Fig 2: Analytical Workflow for Structural Validation start Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (HRMS) start->ms purity Purity Analysis (HPLC, Melting Point) start->purity struct_elucid Structural Elucidation nmr->struct_elucid ir->struct_elucid ms->struct_elucid final Validated Structure & Purity Confirmed purity->final struct_elucid->final

Sources

Spectroscopic Characterization of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of spectroscopy and comparative analysis of structurally related compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Methodological considerations for acquiring and interpreting this data are detailed to support researchers in the synthesis and characterization of this and similar heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

This compound belongs to the hydantoin class of heterocyclic compounds. Hydantoins are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumoral properties.[1][2] The unique substitution pattern of an amino group at the N-3 position, and ethyl and phenyl groups at the C-5 position, suggests potential for novel pharmacological applications. Accurate structural elucidation through spectroscopic methods is a critical first step in the discovery and development of such compounds.

This guide will provide a detailed, predictive analysis of the spectroscopic data for this compound, offering a foundational reference for its synthesis and characterization.

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not available in the public domain, we can predict the key spectroscopic features based on the analysis of closely related analogs such as 3-amino-5,5-diphenylimidazolidine-2,4-dione and various other substituted imidazolidine-2,4-diones.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.50 - 7.30Multiplet5HPhenyl-HThe aromatic protons of the phenyl group are expected to resonate in this region, typical for monosubstituted benzene rings.
~ 4.50Broad Singlet2H-NH₂The protons of the amino group are expected to be a broad singlet and may be exchangeable with D₂O.
~ 2.20Quartet2H-CH₂-CH₃The methylene protons of the ethyl group will be split into a quartet by the adjacent methyl protons.
~ 1.00Triplet3H-CH₂-CH₃The methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons.
~ 8.50Singlet1HN¹-HThe proton on the N-1 position of the imidazolidine ring is expected to appear as a singlet.
Chemical Shift (δ, ppm)AssignmentRationale
~ 175C4=OThe carbonyl carbon at position 4 is expected to be downfield.
~ 158C2=OThe carbonyl carbon at position 2 is also expected to be in the carbonyl region.
~ 140Phenyl C-ipsoThe quaternary carbon of the phenyl group attached to the imidazolidine ring.
~ 129Phenyl C-ortho/metaAromatic carbons of the phenyl ring.
~ 128Phenyl C-paraAromatic carbon of the phenyl ring.
~ 65C5The quaternary carbon at position 5, bonded to the ethyl and phenyl groups.
~ 30-CH₂-CH₃The methylene carbon of the ethyl group.
~ 8-CH₂-CH₃The methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency (cm⁻¹)IntensityAssignmentRationale
3350 - 3250Medium, BroadN-H StretchCharacteristic of the N-H bonds in the amino group and the imidazolidine ring.
3100 - 3000MediumAromatic C-H StretchTypical for the C-H bonds of the phenyl group.
2980 - 2850MediumAliphatic C-H StretchCorresponding to the C-H bonds of the ethyl group.
1780 - 1700StrongC=O Stretch (asymmetric)The two carbonyl groups in the imidazolidine-2,4-dione ring will have characteristic strong absorptions.
1720 - 1680StrongC=O Stretch (symmetric)The symmetric stretching of the carbonyl groups.
1600, 1480MediumC=C StretchAromatic ring skeletal vibrations.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): m/z = 233.11

  • Key Fragmentation Patterns:

    • Loss of the ethyl group (-29): m/z = 204

    • Loss of the amino group (-16): m/z = 217

    • Loss of the phenyl group (-77): m/z = 156

    • Cleavage of the imidazolidine ring can lead to various smaller fragments.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic characterization of this compound.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative solvent.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

IR Spectroscopy Sample Preparation and Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) for a high-quality spectrum.

Mass Spectrometry Sample Preparation and Data Acquisition
  • Sample Preparation (Electron Impact - EI):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Data Acquisition:

    • Use a mass spectrometer with an EI ionization source.

    • Set the electron energy to 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualizations

The following diagrams illustrate the structure and expected spectroscopic correlations for this compound.

Chemical_Structure This compound cluster_ring cluster_substituents N1 N¹-H C2 C²=O N1->C2 N3 N³-NH₂ C2->N3 C4 C⁴=O N3->C4 NH2 -NH₂ N3->NH2 C5 C⁵ C4->C5 C5->N1 Et_CH2 -CH₂- C5->Et_CH2 ethyl Ph Phenyl C5->Ph Et_CH3 CH₃ Et_CH2->Et_CH3 NMR_Correlation_Workflow NMR Data Interpretation Workflow A Acquire ¹H and ¹³C NMR Spectra B Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicity A->B C Analyze ¹³C NMR: - Chemical Shifts A->C D Correlate ¹H and ¹³C Data B->D C->D E Assign Protons and Carbons to Structure D->E

Caption: Workflow for NMR spectral data interpretation.

Conclusion

This guide provides a predictive framework for the spectroscopic characterization of this compound. The anticipated NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust starting point for researchers working on the synthesis and analysis of this and related novel heterocyclic compounds. The principles of comparative analysis from known structures are invaluable in the field of chemical research, enabling scientists to make informed predictions and design targeted experiments for the elucidation of new molecular entities.

References

  • El-Deeb, I. M., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-5-methyl-5-phenylimidazolidine-2,4-dione. Retrieved from [Link]

  • Polshettiwar, V., & Varma, R. S. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Retrieved from [Link]

  • Guerrab, W., et al. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 2(9), x171591. Retrieved from [Link]

  • Patil, S. B., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Biological & Environmental Problems of the Lena River Basin, 1(1), 1-5. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Retrieved from [Link]

  • Macias, A. E., et al. (2019). Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. Molecules, 24(18), 3326. Retrieved from [Link]

  • Ordonez, M., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 14(7), 2474-2486. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. Retrieved from [Link]

Sources

The Imidazolidine-2,4-dione Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a cornerstone in heterocyclic chemistry and medicinal chemistry. First isolated in the 19th century, this unassuming five-membered ring has given rise to a remarkable array of therapeutic agents, tackling conditions from epilepsy to cancer. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of substituted imidazolidine-2,4-diones. We will delve into the mechanistic intricacies of cornerstone synthetic methodologies, trace the development of landmark drugs, and illuminate the structure-activity relationships that have guided the trajectory of this versatile pharmacophore. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering both historical context and practical, field-proven insights.

The Imidazolidine-2,4-dione Core: An Introduction to a Privileged Scaffold

The imidazolidine-2,4-dione is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4.[1][2] This structure, also known as hydantoin or glycolylurea, is a derivative of imidazolidine.[2] While not typically found in natural sources, its synthetic accessibility and the ease with which it can be substituted at various positions have made it a "privileged scaffold" in medicinal chemistry.[1] The ability to readily modify the substituents at the C-5 position, and to a lesser extent the N-1 and N-3 positions, allows for the fine-tuning of physicochemical properties and pharmacological activity, leading to a diverse range of biological effects.[3][4][5]

Foundational Syntheses: The Bucherer-Bergs and Read Reactions

The widespread application of the imidazolidine-2,4-dione scaffold in drug discovery is largely attributable to the development of efficient and versatile synthetic methodologies. Two reactions, in particular, have become the cornerstones of hydantoin synthesis: the Bucherer-Bergs reaction and the Read (or Urech) reaction.

The Bucherer-Bergs Reaction: A Multicomponent Marvel

The Bucherer-Bergs reaction, a multicomponent reaction that efficiently constructs the hydantoin ring from simple starting materials, has become one of the most convenient methods for preparing 5-substituted and 5,5-disubstituted hydantoins.[6][7]

Historical Context and Discovery: While the first observation of a hydantoin synthesis from acetone and hydrocyanic acid upon prolonged exposure to sunlight was reported by Ciamician and Silber in 1905, it was the work of Bergs in 1929 and the subsequent refinements by Hans Theodor Bucherer that established this reaction as a practical synthetic tool.[7][8][9] Bucherer's contributions included demonstrating that the reaction could be performed at lower temperatures and pressures, and that cyanohydrins could serve as effective starting materials.[8]

Mechanism and Causality: The reaction typically involves heating an aldehyde or ketone with potassium cyanide and ammonium carbonate in an aqueous or alcoholic solvent.[6][10] The mechanism proceeds through several key steps:

  • Formation of a cyanohydrin from the reaction of the carbonyl compound with cyanide.[10]

  • Reaction of the cyanohydrin with ammonia (from ammonium carbonate) to form an aminonitrile.[10]

  • Nucleophilic attack of the aminonitrile's nitrogen on carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[8]

  • Intramolecular cyclization to a 5-imino-oxazolidin-2-one.[8]

  • Rearrangement via an isocyanate intermediate to yield the final hydantoin product.[8][10]

The choice of an aqueous alcoholic solvent, as discovered by Bucherer and Lieb, was a key experimental choice that improved yields for both aldehydes and ketones.[8]

Bucherer_Bergs_Mechanism Bucherer-Bergs Reaction Mechanism Start Ketone/Aldehyde + (NH4)2CO3 + KCN Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin + CN- Aminonitrile α-Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH3 CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO2 IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin Substituted Hydantoin IminoOxazolidinone->Hydantoin Rearrangement

Figure 1: Simplified workflow of the Bucherer-Bergs reaction mechanism.

Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin

  • Reaction Setup: In a well-ventilated fume hood, combine acetone (1 mole), potassium cyanide (1.1 moles), and ammonium carbonate (2.5 moles) in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are just dissolved.

  • Heating: Heat the reaction mixture to 60-70°C with constant stirring for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from hot water or ethanol to yield pure 5,5-dimethylhydantoin.

The Read Reaction (Urech Hydantoin Synthesis): A Pathway from Amino Acids

An alternative and historically significant route to hydantoins is the Read reaction, also known as the Urech hydantoin synthesis.[6] This method utilizes α-amino acids as starting materials.

Historical Context and Discovery: In 1873, Friedrich Urech synthesized 5-methylhydantoin by reacting alanine sulfate with potassium cyanate.[2] This reaction provided a direct link between the readily available building blocks of proteins and the hydantoin scaffold.

Mechanism and Causality: The reaction involves the treatment of an α-amino acid with potassium cyanate in a weakly acidic aqueous solution.[6] The key steps are:

  • Ureido Acid Formation: The amino group of the amino acid attacks the cyanate ion to form a ureido acid intermediate.

  • Acid-Catalyzed Cyclization: Under acidic conditions, the ureido acid undergoes intramolecular cyclization with the elimination of water to form the hydantoin ring.

The choice of a weakly acidic medium is crucial; strongly acidic conditions can lead to the decomposition of the cyanate, while basic conditions would deprotonate the amino group, reducing its nucleophilicity.

Read_Reaction_Workflow Read (Urech) Reaction Workflow AminoAcid α-Amino Acid UreidoAcid Ureido Acid Intermediate AminoAcid->UreidoAcid Weakly Acidic Conditions KOCN Potassium Cyanate (KOCN) KOCN->UreidoAcid Weakly Acidic Conditions Hydantoin 5-Substituted Hydantoin UreidoAcid->Hydantoin Acid-Catalyzed Cyclization (-H2O)

Figure 2: Workflow for the Read (Urech) hydantoin synthesis.

Experimental Protocol: Synthesis of 5-Methylhydantoin from Alanine

  • Dissolution: Dissolve alanine (1 mole) in a minimal amount of hot water.

  • Cyanate Addition: Add a solution of potassium cyanate (1.1 moles) in water to the alanine solution.

  • Acidification: Slowly add dilute acetic acid to the reaction mixture until it is weakly acidic (pH 5-6).

  • Heating: Heat the mixture on a water bath for 1-2 hours.

  • Cooling and Crystallization: Cool the solution in an ice bath to induce crystallization of the product.

  • Isolation and Purification: Collect the crystals by filtration, wash with cold water, and recrystallize from water or ethanol.

Feature Bucherer-Bergs Reaction Read (Urech) Reaction
Starting Materials Aldehydes or Ketones, KCN, (NH4)2CO3α-Amino Acids, KOCN
Key Intermediate α-AminonitrileUreido Acid
Substitution Pattern 5- or 5,5-substituted5-substituted
Advantages Readily available starting materials, multicomponent, good yieldsDirect use of amino acids, stereochemistry of amino acid can be retained
Limitations Use of toxic cyanide saltsLimited to the availability of the corresponding α-amino acid

Table 1: Comparison of the Bucherer-Bergs and Read (Urech) hydantoin syntheses.

Therapeutic Breakthroughs: Landmark Drugs from the Hydantoin Scaffold

The true impact of the imidazolidine-2,4-dione scaffold lies in its successful application in the development of life-changing medications. The following section details the discovery and history of several prominent drugs built upon this core structure.

Phenytoin: A Revolution in Epilepsy Treatment

Discovery and Development: Phenytoin (5,5-diphenylhydantoin) was first synthesized in 1908 by the German chemist Heinrich Biltz.[11][12] However, its therapeutic potential remained unrecognized for nearly three decades. In the 1930s, H. Houston Merritt and Tracy Putnam developed a new animal model for evaluating anticonvulsant activity.[13] In 1936, they tested a series of compounds, with phenytoin being the first on the list, and discovered its potent anticonvulsant effects without the sedative properties of existing treatments like phenobarbital.[12][14] Clinical efficacy was established in 1937, and Parke-Davis marketed it as Dilantin® in 1938.[12][14]

Mechanism of Action: Phenytoin's primary mechanism of action is the blockade of voltage-gated sodium channels.[13][15] By binding to the channel in its inactive state, phenytoin slows the rate of recovery of these channels, thereby limiting the repetitive firing of action potentials that underlies seizure activity.[15]

Phenytoin_MoA Phenytoin Mechanism of Action Phenytoin Phenytoin VGSC Voltage-Gated Sodium Channel (VGSC) Phenytoin->VGSC Binds to InactiveState Inactive State of VGSC VGSC->InactiveState Stabilizes ReducedFiring Reduced Neuronal Repetitive Firing InactiveState->ReducedFiring Leads to SeizureSuppression Suppression of Seizure Activity ReducedFiring->SeizureSuppression Results in

Figure 3: Phenytoin's mechanism of action on voltage-gated sodium channels.

Nitrofurantoin: A Long-standing Urinary Antiseptic

Discovery and Development: Nitrofurantoin was first synthesized and patented in 1952 by Kenyon J. Hayes at Eaton Laboratories and was introduced for medical use in 1953.[16] It is a synthetic nitrofuran derivative containing a hydantoin moiety.[17] For decades, it has been a mainstay in the treatment of uncomplicated lower urinary tract infections (UTIs).[18][19][20]

Mechanism of Action: The mechanism of action of nitrofurantoin is complex and not fully elucidated.[19] It is believed that bacterial flavoproteins reduce nitrofurantoin to reactive intermediates that then inhibit multiple bacterial enzyme systems, including those involved in the synthesis of DNA, RNA, and cell wall proteins.[19] This broad mechanism may contribute to the low rate of acquired bacterial resistance.[19]

Dantrolene: A Lifesaving Muscle Relaxant

Discovery and Development: Dantrolene was first described in 1967 as a novel muscle relaxant.[21][22] Its ability to treat malignant hyperthermia, a rare but life-threatening reaction to certain anesthetics, was discovered by Gaisford Harrison in 1975.[21] This discovery dramatically reduced the mortality rate of this condition from around 80% to less than 10%.[23] Dantrolene received FDA approval for this indication in 1979.[24]

Mechanism of Action: Dantrolene exerts its muscle relaxant effect by inhibiting the release of calcium from the sarcoplasmic reticulum of skeletal muscle cells.[22] It is thought to bind to the ryanodine receptor (RyR1), the major calcium release channel in skeletal muscle, thereby reducing intracellular calcium concentration and uncoupling excitation-contraction.[23]

Dantrolene_MoA Dantrolene Mechanism of Action Dantrolene Dantrolene RyR1 Ryanodine Receptor 1 (RyR1) on Sarcoplasmic Reticulum Dantrolene->RyR1 Binds to and inhibits CaRelease Calcium Release from SR Dantrolene->CaRelease Inhibits RyR1->CaRelease Mediates MuscleContraction Muscle Contraction CaRelease->MuscleContraction Triggers MuscleRelaxation Muscle Relaxation CaRelease->MuscleRelaxation Reduction leads to

Figure 4: Dantrolene's inhibitory effect on calcium release in muscle cells.

Nilutamide: A Nonsteroidal Antiandrogen

Discovery and Development: Nilutamide was discovered in 1977 and first introduced for medical use in 1987.[25] It became available in the United States in 1996 for the treatment of metastatic prostate cancer.[25][26] Nilutamide is a first-generation nonsteroidal antiandrogen (NSAA).[27]

Mechanism of Action: Nilutamide acts as a competitive antagonist of the androgen receptor (AR).[25][28] By blocking the binding of androgens like testosterone and dihydrotestosterone to the AR, it prevents the downstream signaling that promotes the growth of prostate cancer cells.[28]

Drug Year of First Synthesis/Discovery Primary Therapeutic Use Core Mechanism of Action
Phenytoin 1908 (synthesis), 1936 (anticonvulsant activity)[11][13]EpilepsyBlockade of voltage-gated sodium channels[15]
Nitrofurantoin 1952[16]Urinary Tract InfectionsInhibition of multiple bacterial enzyme systems[19]
Dantrolene 1967[21]Malignant Hyperthermia, Muscle SpasticityInhibition of calcium release from sarcoplasmic reticulum[22]
Nilutamide 1977[25]Prostate CancerAndrogen receptor antagonist[28]

Table 2: Summary of landmark drugs based on the imidazolidine-2,4-dione scaffold.

Modern Applications and Future Directions

The versatility of the imidazolidine-2,4-dione scaffold continues to be explored in modern drug discovery. Researchers are investigating its potential in a wide range of therapeutic areas, including:

  • Antidiabetic Agents: As bioisosteres of thiazolidinediones, imidazolidine-2,4-dione derivatives are being investigated as potential treatments for type 2 diabetes.[29]

  • Anticancer Agents: Novel hydantoin derivatives have shown promising antiproliferative activity against various cancer cell lines, including breast and lung cancer.[3][30][31]

  • Enzyme Inhibitors: The scaffold is being used to design selective inhibitors of enzymes such as protein tyrosine phosphatase-1B (PTP1B), a target for diabetes and obesity treatment.[32]

The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of this remarkable scaffold promise to yield even more therapeutic innovations in the future.

References

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A Technical Guide to the Potential Mechanism of Action of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel hydantoin derivative, 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione. Drawing upon the well-established pharmacology of structurally related compounds, we posit a primary anticonvulsant mechanism mediated by the modulation of voltage-gated sodium channels. A secondary hypothesis exploring potential anticancer activity through interference with key signaling pathways is also presented. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive theoretical framework and detailed experimental protocols to empirically validate the proposed mechanisms. Our approach is grounded in scientific integrity, providing a robust, self-validating system for investigation.

Introduction: The Hydantoin Scaffold in Medicinal Chemistry

The hydantoin ring, a five-membered heterocyclic structure, is a cornerstone in the development of various therapeutic agents.[1][2][3] First synthesized in the 19th century, hydantoin derivatives have demonstrated a broad spectrum of biological activities, most notably as anticonvulsants.[2][4] Phenytoin (5,5-diphenylhydantoin), a primary example, has been a mainstay in the treatment of epilepsy for decades, exerting its effects through the modulation of neuronal voltage-gated sodium channels.[1][4][5] Other derivatives, such as ethotoin and mephenytoin, also find application as antiepileptic drugs.[2][6] Beyond their anticonvulsant properties, hydantoins have been investigated for anticancer, anti-inflammatory, and antimicrobial activities.[2]

This guide focuses on the specific derivative, this compound. While direct studies on this compound are not extensively documented, its structural similarity to established anticonvulsants like mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) and its metabolite Nirvanol (5-ethyl-5-phenylhydantoin) provides a strong basis for hypothesizing its mechanism of action.[7]

Structural Analysis and Mechanistic Postulates

The chemical structure of this compound, with its characteristic hydantoin core substituted with an ethyl and a phenyl group at the C5 position and an amino group at the N3 position, is pivotal to its predicted biological activity.

Primary Hypothesis: Anticonvulsant Activity via Voltage-Gated Sodium Channel Modulation

The presence of the 5-ethyl-5-phenyl substitution is a key feature shared with the active anticonvulsant Nirvanol.[7] This structural motif is known to confer activity against generalized tonic-clonic and partial seizures.[4] The primary mechanism of action for many anticonvulsant drugs, including phenytoin, is the use-dependent blockade of voltage-gated sodium channels.[5][8][9] This action stabilizes neuronal membranes and prevents the high-frequency repetitive firing of action potentials that underlies seizure propagation.[4][8] We hypothesize that this compound will exhibit a similar profile.

Secondary Hypothesis: Potential Anticancer Activity

The broader class of heterocyclic compounds, including some hydantoin derivatives, has shown promise in oncology.[2][10] For instance, a structurally related thiazolidine-2,4-dione derivative has been identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, both of which are critical for cancer cell proliferation and survival.[11] The amino group at the N3 position of our target compound could facilitate interactions with molecular targets within these or other oncogenic pathways.

Experimental Validation: Protocols and Methodologies

To empirically test our hypotheses, a series of in vitro and cellular assays are proposed. These protocols are designed to be self-validating and provide clear, quantifiable endpoints.

Evaluation of Anticonvulsant Properties

3.1.1. In Vitro Electrophysiology: Patch-Clamp Analysis of Voltage-Gated Sodium Channels

This experiment will directly assess the effect of the compound on the function of voltage-gated sodium channels in a controlled in vitro system.

  • Objective: To determine if this compound modulates the activity of voltage-gated sodium channels.

  • Methodology:

    • Cell Culture: Utilize a cell line stably expressing a specific subtype of human voltage-gated sodium channels (e.g., Nav1.2), such as HEK293 cells.

    • Electrophysiological Recording: Employ whole-cell patch-clamp electrophysiology to record sodium currents.

    • Experimental Conditions:

      • Establish a stable baseline recording of sodium currents.

      • Perfuse the cells with increasing concentrations of this compound.

      • Apply voltage protocols to assess the compound's effect on channel gating properties, including activation, inactivation, and recovery from inactivation.

    • Data Analysis: Analyze the recorded currents to determine changes in peak current amplitude, voltage-dependence of activation and inactivation, and the time course of recovery from inactivation.

Table 1: Expected Outcomes of Patch-Clamp Analysis

ParameterExpected Effect of an Anticonvulsant Hydantoin
Peak Sodium CurrentReduction in a concentration-dependent manner
Voltage-Dependence of ActivationMinimal to no shift
Voltage-Dependence of InactivationHyperpolarizing shift
Recovery from InactivationSlowed recovery

3.1.2. In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.

  • Methodology:

    • Animal Model: Use adult male mice.

    • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

    • MES Induction: At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus via corneal electrodes.

    • Endpoint: Observe the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

    • Data Analysis: Calculate the median effective dose (ED₅₀) for protection against MES-induced seizures.

Diagram 1: Experimental Workflow for Anticonvulsant Evaluation

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis a HEK293 cells expressing Nav1.2 b Whole-cell patch-clamp a->b c Record sodium currents b->c d Apply test compound c->d e Analyze channel gating d->e i Calculate ED50 e->i Correlate in vitro and in vivo data f Administer compound to mice g Maximal Electroshock (MES) induction f->g h Observe for tonic hindlimb extension g->h h->i

Caption: Workflow for assessing anticonvulsant potential.

Evaluation of Anticancer Properties

3.2.1. Cellular Proliferation Assay

This initial screen will determine if the compound has a cytotoxic or cytostatic effect on cancer cells.

  • Objective: To assess the impact of this compound on the proliferation of cancer cell lines.

  • Methodology:

    • Cell Lines: Use a panel of human cancer cell lines (e.g., U937 leukemia, as used for the related thiazolidine-2,4-dione).

    • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the test compound for 48-72 hours.

    • Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo assay, to quantify the number of viable cells.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

3.2.2. Western Blot Analysis of Signaling Pathways

This experiment will investigate the molecular mechanism underlying any observed anti-proliferative effects.

  • Objective: To determine if this compound inhibits the Raf/MEK/ERK and/or PI3K/Akt signaling pathways.

  • Methodology:

    • Cell Treatment: Treat a sensitive cancer cell line with the IC₅₀ concentration of the compound for various time points.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against key phosphorylated and total proteins in the target pathways (e.g., p-ERK, ERK, p-Akt, Akt).

    • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Diagram 2: Hypothesized Anticancer Signaling Pathway Inhibition

G cluster_0 Raf/MEK/ERK Pathway cluster_1 PI3K/Akt Pathway compound 3-Amino-5-ethyl-5-phenyl- imidazolidine-2,4-dione Raf Raf compound->Raf Inhibition? PI3K PI3K compound->PI3K Inhibition? MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Potential dual inhibition of oncogenic pathways.

Conclusion

Based on a thorough analysis of its chemical structure and the established pharmacology of related hydantoin derivatives, this compound is strongly predicted to function as an anticonvulsant by modulating voltage-gated sodium channels. The provided experimental protocols offer a clear and robust pathway for validating this primary hypothesis. Furthermore, the potential for this compound to exhibit anticancer activity, possibly through the inhibition of key signaling cascades, presents an exciting secondary avenue for investigation. The successful execution of these studies will elucidate the therapeutic potential of this novel hydantoin derivative.

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Introduction: The Hydantoin Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Hydantoin Derivatives

Hydantoin, a five-membered heterocyclic ring also known as glycolylurea, represents a privileged scaffold in the landscape of medicinal chemistry.[1][2] Formed from the reaction of glycolic acid and urea, this simple structure is the foundation for a vast array of derivatives exhibiting a remarkable breadth of pharmacological and biological activities.[1][2][3] The structural versatility of the hydantoin core, with its multiple sites for substitution, allows for the fine-tuning of physicochemical properties to achieve desired therapeutic effects.[4]

For decades, hydantoin-containing compounds have been instrumental in treating a range of conditions, from epilepsy to microbial infections and cancer.[1][3][5] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core biological activities of hydantoin derivatives. We will delve into the molecular mechanisms that underpin their therapeutic effects, present detailed, field-proven experimental protocols for their evaluation, and summarize key structure-activity relationship data to inform future drug design.

Part 1: Anticonvulsant Activity — The Classic Application

Hydantoin derivatives are most famously recognized for their role as anticonvulsant agents, with Phenytoin being a landmark drug in the management of epilepsy.[1][5][6] These compounds are particularly effective against partial-onset and tonic-clonic seizures.[1][2][3]

Causality of Experimental Choice: The Mechanism of Neuronal Stabilization

The primary mechanism by which hydantoin anticonvulsants exert their effect is through the modulation of voltage-gated sodium channels in the neuronal membrane.[7][8] During a seizure, neurons exhibit high-frequency, repetitive firing of action potentials. This is sustained by the rapid recovery of sodium channels from an inactivated state back to a resting, activatable state.

Hydantoins, such as Phenytoin, selectively bind to the inactivated state of the sodium channel.[6][7] This binding stabilizes the channel in its non-conducting conformation, prolonging the refractory period and preventing its return to the active state.[7] Consequently, the drug limits the repetitive firing of action potentials, inhibiting the spread of seizure discharge from the epileptic focus to adjacent cortical areas.[6][9] This use- and frequency-dependent action ensures that the drug has a more pronounced effect on hyperactive neurons involved in seizure activity while minimally affecting normal neuronal transmission.

cluster_Neuron Neuronal Membrane cluster_DrugAction Hydantoin Derivative Action Na_Channel_Resting Na+ Channel (Resting) Na_Channel_Active Na+ Channel (Active) Na_Channel_Resting->Na_Channel_Active Na_Channel_Inactive Na+ Channel (Inactive) Na_Channel_Active->Na_Channel_Inactive Na_Channel_Inactive->Na_Channel_Resting Stabilized_Inactive Stabilized Inactive State Hydantoin Hydantoin (e.g., Phenytoin) Hydantoin->Stabilized_Inactive Stabilized_Inactive->Na_Channel_Resting

Caption: Mechanism of action for hydantoin anticonvulsants.

Protocol 1: Maximal Electroshock (MES) Test

The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[6][10]

Objective: To determine the ability of a test compound to prevent the tonic hind limb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

  • Test hydantoin derivative

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male Swiss mice (18-25 g)

  • Electroshock apparatus with corneal electrodes

  • Electrolyte solution (e.g., 0.9% saline)

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 3-5 days before the experiment with free access to food and water.

  • Compound Administration:

    • Divide mice into groups (n=8-10 per group), including a vehicle control group and multiple dose groups for the test compound.

    • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

    • Allow for a pre-treatment time corresponding to the compound's peak time of action (typically 30-60 minutes for i.p. administration).

  • Induction of Seizure:

    • Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.

    • Place the electrodes on the corneas of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Endpoint Observation:

    • Immediately after stimulation, observe the mouse for the characteristic seizure pattern.

    • The primary endpoint is the presence or absence of the tonic hind limb extension phase. The abolition of this phase is considered protection.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

start Start acclimatize Animal Acclimatization (Mice, 3-5 days) start->acclimatize grouping Group Allocation (Vehicle & Test Compound Doses) acclimatize->grouping administration Compound Administration (i.p. or p.o.) grouping->administration pretreatment Pre-treatment Period (30-60 min) administration->pretreatment stimulation Electrical Stimulation (Corneal Electrodes, 50 mA, 0.2s) pretreatment->stimulation observation Observe Seizure Pattern stimulation->observation endpoint Endpoint: Abolition of Tonic Hind Limb Extension? observation->endpoint protected Result: Protected endpoint->protected Yes not_protected Result: Not Protected endpoint->not_protected No analysis Data Analysis (Calculate % Protection, ED₅₀) protected->analysis not_protected->analysis end End analysis->end

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Data Summary: Anticonvulsant Efficacy

The efficacy of anticonvulsants is often evaluated by their Protective Index (PI), the ratio of neurotoxicity (TD₅₀) to efficacy (ED₅₀). A higher PI indicates a wider therapeutic window.

CompoundMaximal Electroshock (MES) Test ED₅₀ (mg/kg, mice, i.p.)Neurotoxicity TD₅₀ (mg/kg, mice, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
5,5-Diphenylhydantoin (Phenytoin) 5.96 - 9.8725 - 68.5~2.5 - 11.5
SB2-Ph (a 5,5'-diphenylhydantoin Schiff base) 8.29> 100> 12.06
5,5-Dimethylhydantoin Inactive or weakly activeNot availableNot available
(Data adapted from BenchChem)[10]

Part 2: Anticancer Activity — A Promising Frontier

In recent years, hydantoin derivatives have emerged as a versatile class of compounds with significant anticancer potential.[11][12][13] Their structural framework allows for the development of agents that can interfere with various cellular processes essential for cancer cell growth and survival.[11][12]

Causality of Experimental Choice: Multifaceted Mechanisms of Action

Unlike the targeted action seen in their anticonvulsant role, the anticancer activity of hydantoins is multifaceted. Derivatives have been shown to inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and interfere with critical cellular signaling pathways.[11][12][13] This broad activity makes them valuable candidates for cancer therapy. For instance, certain spirohydantoin derivatives have shown potent antiproliferative effects on leukemia cell lines, while others have been evaluated for activity against solid tumors like cervical, breast, and colon cancer.[14][15]

cluster_Mechanisms Anticancer Mechanisms Hydantoin Hydantoin Derivative Inhibit_Prolif Inhibition of Cell Proliferation Hydantoin->Inhibit_Prolif Induce_Apoptosis Induction of Apoptosis Hydantoin->Induce_Apoptosis Interfere_Signal Interference with Signaling Pathways Hydantoin->Interfere_Signal Cancer_Cell Cancer Cell Inhibit_Prolif->Cancer_Cell Induce_Apoptosis->Cancer_Cell Interfere_Signal->Cancer_Cell Cell_Death Tumor Cell Death / Growth Arrest Cancer_Cell->Cell_Death Leads to

Caption: High-level overview of anticancer mechanisms of hydantoin derivatives.

Protocol 2: In Vitro Cytotoxicity and Selectivity Assessment using MTT Assay

A critical first step in evaluating a potential anticancer drug is to determine its cytotoxicity against cancer cells and, importantly, its selectivity over healthy cells.[16][17] The MTT assay is a robust colorimetric method for assessing cell viability.[18][19]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a hydantoin derivative on a panel of cancer and non-malignant cell lines to assess both potency and selectivity.

Materials:

  • Cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast)[14]

  • Non-malignant cell line (e.g., WI 38 - human fibroblasts)[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test hydantoin derivative dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette, incubator, microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percent viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) :

      • SI = IC₅₀ (non-malignant cells) / IC₅₀ (cancer cells)

      • An SI value > 1 indicates some selectivity for killing cancer cells.[17]

start Start seed_cells Seed Cancer & Non-Malignant Cells in 96-Well Plates start->seed_cells incubate1 Incubate (24h) for Cell Attachment seed_cells->incubate1 treat Treat Cells with Serial Dilutions of Hydantoin Derivative incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize Solubilize Formazan Crystals (Add DMSO) add_mtt->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance analysis Data Analysis read_absorbance->analysis calc_ic50 Calculate IC₅₀ Values analysis->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si end End calc_si->end

Caption: Workflow for in vitro cytotoxicity and selectivity assessment.

Data Summary: In Vitro Anticancer Activity
Compound IDCell Line (Cancer Type)IC₅₀ (µM)Non-Malignant Cell Line (WI 38) IC₅₀ (µM)
5g HeLa (Cervical)5.4Cytotoxic
MCF-7 (Breast)2Cytotoxic
5h HeLa (Cervical)21No effect
MCF-7 (Breast)20No effect
MiaPaCa-2 (Pancreatic)22No effect
H460 (Lung)23No effect
SW620 (Colon)21No effect
(Data from a study on 3,5-disubstituted hydantoin derivatives)[14]

Part 3: Antimicrobial Activity — A Broad-Spectrum Defense

The rise of antimicrobial resistance (AMR) has created an urgent need for new therapeutic agents.[20] Hydantoin derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide range of bacterial, fungal, and viral pathogens.[11][12][13]

Causality of Experimental Choice: Diverse Modes of Microbial Inhibition

The antimicrobial action of hydantoins is varied. Some derivatives function by inhibiting essential cellular processes like cell wall or protein synthesis.[11] A particularly promising strategy involves the design of membrane-active hydantoin derivatives.[20][21] These compounds are engineered to be amphiphilic, with cationic charges and hydrophobic groups that mimic natural host-defense peptides.[20][21][22] They act by disrupting the integrity of the bacterial cell membrane, leading to rapid cell death.[20] This physical mode of action is less likely to induce resistance compared to drugs that target specific metabolic pathways.[20][21]

cluster_Mechanisms Antimicrobial Mechanisms Hydantoin Hydantoin Derivative Cell_Wall Inhibition of Cell Wall Synthesis Hydantoin->Cell_Wall Protein_Synth Disruption of Protein Synthesis Hydantoin->Protein_Synth Membrane_Disrupt Disruption of Cell Membrane Integrity Hydantoin->Membrane_Disrupt Pathogen Bacterial/Fungal Pathogen Cell_Wall->Pathogen Protein_Synth->Pathogen Membrane_Disrupt->Pathogen Cell_Lysis Cell Lysis / Death Pathogen->Cell_Lysis Leads to

Caption: Overview of antimicrobial mechanisms of hydantoin derivatives.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[23][24]

Objective: To quantitatively measure the in vitro antibacterial activity of a novel hydantoin derivative.

Materials:

  • Test hydantoin derivative

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Spectrophotometer or McFarland densitometer

Methodology:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Dispense 50 µL of MHB into all wells of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This results in 100 µL in each well before adding the inoculum.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum but no compound), and a sterility control (broth only).[24]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, examine the plate visually for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[24]

start Start prep_inoculum Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) start->prep_inoculum prep_plate Prepare 96-Well Plate (Two-fold serial dilutions of compound) start->prep_plate inoculate Inoculate Wells with Bacteria (Final conc. ~5x10⁵ CFU/mL) prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Read Plate Visually for Turbidity incubate->read_mic determine_mic Determine MIC (Lowest concentration with no growth) read_mic->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

The hydantoin scaffold is undeniably a cornerstone of modern medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. From the well-established neuronal stabilization for anticonvulsant therapy to the promising, multifaceted approaches for combating cancer and microbial infections, these compounds continue to be of significant therapeutic interest. The structural simplicity and synthetic accessibility of the hydantoin core provide a robust platform for further optimization.

Future research should focus on designing novel derivatives with enhanced target specificity and improved pharmacological profiles. For anticancer agents, this involves increasing the therapeutic window to minimize off-target toxicity. For antimicrobials, the challenge lies in developing compounds that can overcome existing resistance mechanisms and exhibit a low propensity for inducing new ones.[12][20] The integration of computational modeling with synthetic chemistry and high-throughput biological screening will undoubtedly accelerate the discovery of the next generation of hydantoin-based therapeutics.

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In Silico ADMET Profiling of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The imperative to reduce late-stage attrition in drug development necessitates the early and accurate profiling of a candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2][3] This guide provides a comprehensive, in-depth protocol for the in silico prediction of the ADMET profile for the novel compound 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione. By leveraging a suite of validated, open-access computational tools, we present a robust workflow designed for researchers, scientists, and drug development professionals. This document details the scientific rationale behind the chosen methodologies, provides step-by-step experimental procedures, and synthesizes the predictive data into a holistic assessment of the compound's drug-like potential, complete with a critical analysis of its strengths and liabilities.

Introduction

The journey of a new chemical entity (NCE) from discovery to market is fraught with challenges, with a significant majority of candidates failing during clinical trials due to unfavorable pharmacokinetic or toxicity profiles.[4][5] Integrating ADMET assessment at the earliest stages of discovery is a critical strategy to mitigate this risk, saving considerable time and resources.[1][3] In silico approaches, using computational models to predict a compound's behavior, have emerged as indispensable tools in this paradigm, offering rapid and cost-effective evaluation before a molecule is even synthesized.[6][7]

1.1 The Target Compound: this compound

The subject of this guide is this compound, a derivative of the hydantoin scaffold. The hydantoin core is a privileged structure in medicinal chemistry, famously represented by the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin). The selected molecule features an ethyl and a phenyl group at the C5 position and a unique N-amino substitution at the N3 position. This N-amination significantly alters the electronic and steric properties compared to parent hydantoins, making its ADMET profile a subject of critical interest.

For all subsequent computational analyses, the compound is represented by its Simplified Molecular Input Line Entry System (SMILES) string: CCC1(C(=O)N(N)C(=O)N1)c1ccccc1 .

1.2 The Power of In Silico Modeling

Computational ADMET prediction is primarily built upon Quantitative Structure-Activity Relationship (QSAR) models.[8][9] These models are statistical constructs that correlate a compound's structural or physicochemical features (descriptors) with its observed biological activity or property.[9][10] By training these models on large datasets of compounds with known experimental values, they can predict the properties of novel, untested molecules.[11][12] This guide will utilize a multi-tool approach, a best practice that enhances the reliability of predictions by cross-validating results from different underlying algorithms and training sets.[4][6]

A Validated Workflow for Predictive ADMET Analysis

The cornerstone of trustworthy in silico analysis is a well-defined, reproducible workflow. The protocol described herein integrates two widely respected, freely accessible web-based platforms: SwissADME and pkCSM . This dual-platform approach provides a more robust consensus prediction.[13]

Experimental Protocol

Step 1: Ligand Input

  • Objective: To provide the computational tools with the unambiguous chemical structure of the target molecule.

  • Procedure:

    • Obtain the canonical SMILES string for this compound: CCC1(C(=O)N(N)C(=O)N1)c1ccccc1.

    • Ensure the string is correct and free of errors.

Step 2: Prediction via SwissADME

  • Objective: To generate predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[14][15][16]

  • Procedure:

    • Navigate to the SwissADME web server (]">http://www.swissadme.ch).[15]

    • Paste the SMILES string into the input box.

    • Initiate the analysis by clicking the "Run" button.

    • Systematically collect all generated data points, including physicochemical properties, lipophilicity, water solubility, pharmacokinetic predictions, drug-likeness rules, and medicinal chemistry alerts.

Step 3: Prediction via pkCSM

  • Objective: To obtain a complementary set of ADMET predictions using graph-based signature models.[17][18][19]

  • Procedure:

    • Navigate to the pkCSM web server ([Link]][18]

    • Paste the same SMILES string into the designated input field.

    • Submit the molecule for prediction.

    • Compile the resulting data, focusing on Absorption (including Caco-2 permeability and intestinal absorption), Distribution (VDss, BBB permeability), Metabolism (CYP substrate/inhibitor status), Excretion (Total Clearance), and Toxicity (AMES toxicity, hERG inhibition, Hepatotoxicity, etc.).[20]

Step 4: Data Consolidation and Analysis

  • Objective: To integrate and compare the outputs from both platforms to form a consensus view and identify potential discrepancies.

  • Procedure:

    • Organize the collected data into the structured tables presented in Section 3.0.

    • For parameters predicted by both tools (e.g., LogP, BBB permeability), compare the values. High concordance increases confidence, while significant divergence may indicate the compound lies in a chemical space where models are less reliable.

    • Synthesize the discrete data points into a holistic profile as detailed in the Discussion (Section 4.0).

Visualization of the Predictive Workflow

ADMET_Prediction_Workflow Figure 1: In Silico ADMET Prediction Workflow cluster_Input Step 1: Input cluster_Prediction Step 2 & 3: Prediction Platforms cluster_Output Step 4: Analysis SMILES Compound SMILES CCC1(C(=O)N(N)C(=O)N1)c1ccccc1 SwissADME SwissADME Web Server (Physicochemical, PK, Drug-likeness) SMILES->SwissADME pkCSM pkCSM Web Server (ADMET Predictions) SMILES->pkCSM DataTable Consolidated Data Tables (Absorption, Distribution, etc.) SwissADME->DataTable pkCSM->DataTable Analysis Holistic Profile Analysis (Strengths, Liabilities, Recommendations) DataTable->Analysis

Caption: Workflow for predicting ADMET properties using multiple web servers.

Predicted ADMET Profile

The data generated from the SwissADME and pkCSM platforms are summarized below.

Physicochemical Properties & Lipophilicity
ParameterPredicted ValueSourceSignificance
Molecular Weight233.25 g/mol SwissADMEWithin the desirable range for good absorption.[21]
FormulaC12H13N3O2SwissADMEElemental composition.
Num. H-Bond Acceptors3SwissADMEFulfills Lipinski's rule (<10).[21][22]
Num. H-Bond Donors2SwissADMEFulfills Lipinski's rule (<5).[21][22]
Molar Refractivity63.63SwissADMERelates to polarizability and distribution.
TPSA67.91 ŲSwissADMEIndicates good potential for cell membrane permeability.
Consensus LogP 1.35 - 1.41 SwissADME, pkCSMOptimal lipophilicity for oral bioavailability.[23]
Water Solubility
ParameterPredictionSourceInterpretation
LogS (ESOL)-2.25SwissADMESoluble
Solubility5.66e-03 mol/LSwissADMEIndicates sufficient solubility for absorption.
Water Solubility ClassSolublepkCSMConfirms aqueous solubility.
Pharmacokinetics: Absorption & Distribution
ParameterPredictionSourceInterpretation & Causality
GI AbsorptionHigh SwissADMEExpected due to optimal LogP, MW, and TPSA.
Intestinal Absorption93.5% pkCSMQuantitatively predicts excellent absorption from the gut.
Caco-2 Permeability1.13 (log Papp) pkCSMSuggests high permeability across the intestinal epithelium.
P-gp SubstrateNo SwissADME, pkCSMCrucial finding; the compound is unlikely to be removed by the P-glycoprotein efflux pump, increasing bioavailability.[24][25]
BBB PermeantYes SwissADMEThe molecule is predicted to cross the blood-brain barrier.
CNS Permeability-0.03 (logPS) pkCSMConfirms potential for CNS activity.
VDss (human)0.25 L/kg pkCSMSuggests moderate distribution into tissues.
Pharmacokinetics: Metabolism
ParameterPredictionSourceImplication
CYP1A2 InhibitorNo SwissADME, pkCSMLow risk of drug-drug interactions with CYP1A2 substrates.[26][27]
CYP2C19 InhibitorYes SwissADME, pkCSMPotential liability: Risk of interactions with drugs metabolized by CYP2C19.[28][29]
CYP2C9 InhibitorNo SwissADME, pkCSMLow risk of interactions with CYP2C9 substrates.[26][28]
CYP2D6 InhibitorNo SwissADME, pkCSMLow risk of interactions with CYP2D6 substrates.[26][28]
CYP3A4 InhibitorNo SwissADME, pkCSMLow risk of interactions with the most common drug-metabolizing enzyme.[26][28]
CYP2D6 SubstrateNo pkCSMNot a substrate for this major metabolic pathway.
CYP3A4 SubstrateYes pkCSMThe compound is likely metabolized by CYP3A4.
Pharmacokinetics: Excretion
ParameterPredictionSourceInterpretation
Total Clearance0.61 mL/min/kg pkCSMPredicts a moderate rate of clearance from the body.
OCT2 SubstrateNo pkCSMUnlikely to be a substrate for this renal uptake transporter.
Predicted Toxicity
EndpointPredictionSourceSignificance
AMES ToxicityNon-mutagenic pkCSMA critical safety endpoint; the compound is predicted to be non-mutagenic.
hERG I InhibitorNo pkCSMMajor safety advantage: Low risk of cardiotoxicity via hERG channel blockage.[30][31][32]
hERG II InhibitorNo pkCSMConfirms low cardiotoxicity risk.[30][31][32]
HepatotoxicityNo pkCSMPredicted to be non-toxic to the liver.
Skin SensitisationNo pkCSMLow likelihood of causing an allergic skin reaction.
Minnow Toxicity-0.16 (log mM)pkCSMProvides an initial ecotoxicity assessment.
Drug-Likeness Evaluation
ModelPredictionSourceInterpretation
Lipinski's RulePass (0 violations) SwissADMEExcellent profile for oral bioavailability.[21][22][33]
Ghose FilterPassSwissADMEMeets criteria for drug-likeness based on physicochemical properties.
Veber FilterPassSwissADMEMeets criteria based on rotatable bonds and TPSA, suggesting good oral bioavailability.
Egan FilterPassSwissADMEWithin the physicochemical space for good passive absorption.
Bioavailability Score0.55 SwissADMEA good probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability.

Discussion & Scientific Interpretation

The in silico analysis provides a multidimensional forecast of the disposition of this compound in the body. The synthesis of the data points to a compound with a promising, albeit not perfect, drug-like profile.

Profile Synthesis: Strengths and Liabilities

Profile_Synthesis Figure 2: Synthesis of Predicted ADMET Properties cluster_Strengths Predicted Strengths cluster_Liabilities Predicted Liabilities Compound 3-Amino-5-ethyl-5-phenyl- imidazolidine-2,4-dione Absorption High Oral Absorption Compound->Absorption Safety Low Cardiotoxicity Risk (No hERG) Non-Mutagenic (AMES -) Compound->Safety Distribution Good BBB Permeability Compound->Distribution Efflux Not a P-gp Substrate Compound->Efflux Metabolism CYP2C19 Inhibition (Potential DDI) Compound->Metabolism Clearance Metabolized by CYP3A4 Compound->Clearance

Caption: Summary of predicted strengths and liabilities for the target compound.

Key Strengths:

  • Excellent Absorption Profile: The compound unequivocally passes Lipinski's Rule of Five and other drug-likeness filters.[21][22][34] Predictions of high gastrointestinal absorption (>90%) are strongly supported by its ideal lipophilicity (LogP ~1.4), low molecular weight, and favorable TPSA.

  • Favorable Safety Profile: The predictions of no AMES mutagenicity and, critically, no inhibition of the hERG potassium channel are significant assets.[30][35] hERG liability is a major reason for drug withdrawal, and this negative prediction greatly de-risks the compound from a cardiotoxicity standpoint.[36]

  • CNS Availability: The consistent prediction of blood-brain barrier permeability suggests the compound is suitable for targeting central nervous system disorders, aligning with the therapeutic area of its parent hydantoin class.

  • Evasion of Efflux: The prediction that it is not a substrate for the P-glycoprotein efflux pump is highly advantageous, as P-gp can be a major barrier to achieving therapeutic concentrations of drugs in the gut and brain.[37][38][39]

Potential Liabilities:

  • CYP2C19 Inhibition: The most significant flag raised by this analysis is the predicted inhibition of the CYP2C19 enzyme by both SwissADME and pkCSM. This presents a clear risk for drug-drug interactions (DDIs) with co-administered drugs that are substrates of this enzyme (e.g., clopidogrel, omeprazole). This is a self-validating system; the concordance between two different predictive models lends high confidence to this liability.

  • Metabolism by CYP3A4: While being a substrate for CYP3A4 is common, it means the compound's clearance will be susceptible to DDIs with strong CYP3A4 inhibitors or inducers.

Causality and Structural Insights

The N-amino group is a key structural feature. It acts as both a hydrogen bond donor and acceptor, contributing to the compound's favorable TPSA and solubility profile. The overall balance of lipophilic (phenyl, ethyl) and polar (hydantoin ring, N-amino) moieties results in the "sweet spot" LogP value that drives the excellent absorption predictions. The specific arrangement of atoms in the molecule is likely responsible for the predicted interaction with the active site of CYP2C19 but not other CYPs.

Limitations and Recommendations for In Vitro Validation

While powerful, in silico models are predictive, not definitive.[1] Their accuracy is dependent on the algorithms and the chemical space covered by their training data.[4][40] Therefore, the predictions from this guide must be validated through targeted in vitro experiments.

Recommended Validating Experiments:

  • CYP Inhibition Assay: An immediate priority is to perform an in vitro CYP inhibition assay (e.g., using human liver microsomes and fluorescent probes) to confirm and quantify the predicted inhibition of CYP2C19. This will determine the IC50 value and assess the clinical relevance of the DDI risk.

  • hERG Patch Clamp Assay: To confirm the critical negative prediction for cardiotoxicity, a functional patch clamp assay on hERG-expressing cells is the gold standard.

  • Caco-2 Permeability Assay: An in vitro Caco-2 cell monolayer assay would provide experimental validation of the high permeability prediction and confirm the lack of P-gp mediated efflux.

  • Metabolic Stability Assay: Incubating the compound with human liver microsomes will confirm its metabolism by CYPs (likely CYP3A4) and determine its intrinsic clearance rate.

Conclusion

The comprehensive in silico ADMET assessment of this compound reveals a compound with a highly promising drug-like profile, particularly concerning its excellent absorption characteristics and low risk for cardiotoxicity and mutagenicity. Its predicted ability to penetrate the blood-brain barrier makes it a potentially viable candidate for CNS-related therapies. However, the analysis also identifies a significant and credible liability in the form of CYP2C19 inhibition, which must be addressed and quantified experimentally. This guide provides a clear, actionable roadmap for the next stages of preclinical development, demonstrating the power of a robust, multi-tool in silico strategy to efficiently prioritize and de-risk novel drug candidates.

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A Comprehensive Technical Guide to the Solubility and Stability of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione (CAS Number: 1139-11-3) is a heterocyclic compound belonging to the hydantoin class.[1] The intricate physicochemical properties of such molecules, particularly their solubility and stability, are paramount in the realm of drug discovery and development. These parameters directly influence a compound's bioavailability, formulation feasibility, and shelf-life, thereby dictating its trajectory as a potential therapeutic agent. This guide provides an in-depth exploration of the methodologies required to comprehensively characterize the solubility and stability profile of this compound, grounded in established scientific principles and regulatory expectations.[2]

The core structure, an imidazolidine-2,4-dione ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The presence of an amino group on our target molecule suggests a potential for pH-dependent solubility, a critical factor that must be thoroughly investigated.[4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to empower a robust and reliable assessment of this promising compound.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is the first step in any comprehensive characterization.

PropertyValueSource
CAS Number 1139-11-3
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Appearance Powder
Melting Point 153-157 °C
IUPAC Name 3-amino-5-ethyl-5-phenyl-2,4-imidazolidinedione

Solubility Assessment: A Multi-Faceted Approach

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[5] A compound's solubility can be approached from two perspectives: kinetic and thermodynamic. Kinetic solubility is often employed in high-throughput screening during early discovery, while thermodynamic solubility, considered the "gold standard," is crucial for lead optimization and formulation development.[5][6]

Kinetic vs. Thermodynamic Solubility

The choice between these two measurements is dictated by the stage of drug development. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock to an aqueous buffer.[7] It is a measure of how quickly a compound precipitates. Thermodynamic or equilibrium solubility, on the other hand, is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[5] This is a more accurate representation of the compound's true solubility.

G cluster_solubility Solubility Assessment Workflow start Start: Compound Characterization kinetic Kinetic Solubility Assay (High-Throughput Screening) start->kinetic Early Discovery thermodynamic Thermodynamic Solubility Assay ('Gold Standard') start->thermodynamic Lead Optimization data_analysis Data Analysis & Interpretation kinetic->data_analysis ph_profile pH-Solubility Profiling (For Ionizable Compounds) thermodynamic->ph_profile If Compound is Ionizable ph_profile->data_analysis end_point End: Comprehensive Solubility Profile data_analysis->end_point

Caption: A generalized workflow for solubility assessment.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is designed to achieve a true equilibrium between the solid compound and its dissolved state.

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a well-defined aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples at a high speed.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express the solubility in units of µg/mL or µM.

pH-Solubility Profiling

For ionizable compounds, solubility is highly dependent on the pH of the medium.[8] The presence of a primary amino group in this compound suggests it will behave as a weak base, becoming protonated and more soluble at lower pH values.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2 to 10).

  • Solubility Determination: Perform the shake-flask thermodynamic solubility assay as described above in each of the prepared buffers.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting profile will reveal the pH range of optimal solubility.

Illustrative Data Presentation: pH-Solubility Profile

pHHypothetical Solubility (µg/mL)
2.01500
4.01250
6.0450
7.4120
8.085
10.070

Stability Profiling and Forced Degradation Studies

Understanding a compound's stability is crucial for determining its shelf life and identifying potential degradation products that could impact safety and efficacy.[2] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

G cluster_stability Forced Degradation Workflow start API Solution/Solid hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermal Thermal Stress (Dry & Wet Heat) start->thermal analysis Stability-Indicating HPLC Analysis hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis pathway Identify Degradants & Establish Degradation Pathways analysis->pathway

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A prerequisite for any stability study is a validated analytical method that can separate the parent compound from all its degradation products.[10] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11]

Key Steps in Method Development:

  • Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is a good starting point. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), run in a gradient mode to ensure separation of compounds with varying polarities.[10]

  • Forced Degradation: Generate degraded samples using the stress conditions outlined below.

  • Method Optimization: Inject the stressed samples into the HPLC system and optimize the gradient, flow rate, and detection wavelength to achieve baseline separation of the parent peak from all degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the parent peak in the presence of its degradants.

Forced Degradation Protocols

1. Hydrolytic Degradation

  • Rationale: To assess susceptibility to acid and base-catalyzed hydrolysis.

  • Protocol:

    • Prepare solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[12]

    • At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC.

2. Oxidative Degradation

  • Rationale: To evaluate the compound's sensitivity to oxidation.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.[13]

    • Monitor the reaction over time by HPLC.

3. Photolytic Degradation

  • Rationale: To determine the compound's light sensitivity.

  • Protocol:

    • Expose both the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13]

    • Keep control samples protected from light.

    • Analyze all samples by HPLC.

4. Thermal Degradation

  • Rationale: To assess the stability of the compound at elevated temperatures.

  • Protocol:

    • Expose the solid compound to dry heat (e.g., 70°C in an oven) for an extended period (e.g., 7 days).[12]

    • For humidity effects, expose the solid to elevated temperature and humidity (e.g., 60°C / 75% RH).

    • Analyze the samples at various time points by HPLC.

Illustrative Data Presentation: Forced Degradation Summary

Stress Condition% Degradation of Parent Compound (Hypothetical)Number of Degradants Observed
0.1 M HCl, 60°C, 24h12.52
0.1 M NaOH, 60°C, 24h18.23
3% H₂O₂, RT, 24h8.51
Photolytic (ICH Q1B)5.11
Thermal (70°C, 7 days)3.21

Conclusion

The systematic study of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For this compound, a thorough understanding of its pH-dependent solubility and its degradation pathways under various stress conditions is essential for its advancement as a drug candidate. The protocols and methodologies outlined in this guide provide a robust framework for generating the high-quality, reliable data required by both research and regulatory bodies. By adhering to these principles, scientists can effectively de-risk their development programs and build a comprehensive data package that supports successful formulation and long-term stability.

References

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Topic: Exploring the Structure-Activity Relationship (SAR) of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione Derivatives as Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy remains a significant neurological disorder, and the quest for more effective and safer anticonvulsant drugs is a paramount goal in medicinal chemistry. The hydantoin scaffold, exemplified by the cornerstone drug phenytoin, has long been a source of inspiration for the design of new antiepileptic agents. This technical guide delves into the structure-activity relationship (SAR) of a specific, promising class of hydantoin derivatives: 3-amino-5-ethyl-5-phenylimidazolidine-2,4-dione analogues. By strategically placing an amino group at the N-3 position, a versatile synthetic handle is introduced, allowing for extensive chemical modifications to fine-tune the pharmacological profile. This document provides a comprehensive exploration of the core pharmacophore, the causal reasoning behind structural modifications, detailed synthetic and screening protocols, and a framework for interpreting SAR data to guide the rational design of next-generation anticonvulsant therapies.

The Hydantoin Core: A Privileged Scaffold in Anticonvulsant Drug Discovery

The imidazolidine-2,4-dione, or hydantoin, ring system is a cornerstone in the history of anticonvulsant drug development. Its significance was cemented with the discovery of phenytoin (5,5-diphenylhydantoin), a compound that has been a mainstay in epilepsy treatment for decades.[1][2] Hydantoin derivatives primarily exert their anticonvulsant effects by modulating the activity of voltage-gated sodium channels in neurons.[3][4] They stabilize the inactive state of these channels, which in turn limits the high-frequency repetitive firing of action potentials that is characteristic of seizure activity.[2][4] This mechanism effectively prevents the propagation and spread of abnormal electrical discharges in the brain.[3][5]

The general structure of hydantoins offers several points for chemical modification, but the C-5 position has been identified as the most critical for anticonvulsant activity. The presence of bulky, lipophilic substituents at this position is a hallmark of active compounds.[6][7]

Rationale for Investigating this compound

The specific scaffold of this compound is a rational starting point for the development of new anticonvulsant candidates, based on established SAR principles:

  • C-5 Substitution: The presence of both a phenyl and an ethyl group at the C-5 position fulfills the requirement for lipophilic and aromatic moieties, which is essential for interaction with the pharmacological target.[6][7] The combination of an alkyl and an aryl group is a well-known feature of potent anticonvulsants.

  • N-3 Amino Functionalization: The introduction of an amino group at the N-3 position is a key strategic decision. This primary amine serves as a versatile chemical handle for creating a library of derivatives (e.g., Schiff bases, amides, sulfonamides).[1][8] This allows for a systematic exploration of how modifications at this position impact potency, selectivity, and pharmacokinetic properties. High activity has been previously reported for 3-amino-5,5-diphenylhydantoin, suggesting this is a promising modification.[2]

Deciphering the Structure-Activity Relationship (SAR)

The systematic modification of the this compound core allows for the elucidation of a detailed SAR profile. The following sections outline the key structural areas for modification and their anticipated impact on biological activity.

The Critical Role of the C-5 Position

As established, substitution at C-5 is paramount. An aromatic ring, such as the phenyl group in the parent structure, is considered essential for activity against generalized tonic-clonic seizures, which are modeled by the Maximal Electroshock (MES) test.[6][7] Alkyl groups at this position can sometimes contribute to sedative side effects, a property that is generally undesirable.[7] The combination of a small alkyl group (ethyl) and a phenyl group strikes a balance that has proven effective in other hydantoin series.[1]

Exploring Modifications at the N-3 Amino Group

The N-3 amino group is the primary point of diversification for generating a library of novel compounds. By converting the amine into various functional groups, researchers can probe the steric and electronic requirements of the binding site.

  • Schiff Bases: Condensation of the 3-amino group with various aromatic aldehydes to form Schiff bases introduces a range of substituents. This approach has been successfully used to enhance the anticonvulsant potency of 3-amino-phenytoin derivatives.[1][8] The electronic properties of the substituent on the aldehyde (electron-donating vs. electron-withdrawing) can significantly alter the activity profile.[1]

  • Amides and Sulfonamides: Acylation of the 3-amino group to form amides or sulfonamides can modulate the compound's lipophilicity and hydrogen bonding capacity, which can influence both target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Influence of N-1 Substitution

While the parent structure is unsubstituted at the N-1 position, this site is another potential point for modification. Generally, N-alkylation tends to decrease activity in the MES test while sometimes conferring activity against chemically-induced seizures, such as those in the subcutaneous pentylenetetrazole (scPTZ) model.[6] This suggests that N-1 substitution may shift the pharmacological profile of the compound.

SAR Summary Diagram

SAR_Summary cluster_C5 C5 Position cluster_N3 N3 Position cluster_N1 N1 Position Core N1 Imidazolidine-2,4-dione Core C5 N3 C5_Info Essential for Activity Phenyl Group: Key for MES activity Ethyl Group: Modulates lipophilicity Core:C5->C5_Info Critical Substituents N3_Info 3-Amino Group: Versatile synthetic handle Schiff Bases: Potency enhancement Amides/Sulfonamides: Modulate ADME Core:N3->N3_Info Derivatization Point N1_Info Unsubstituted is often optimal Alkylation: May decrease MES activity Alkylation: May increase scPTZ activity Core:N1->N1_Info Activity Modulation

Caption: Key SAR points for 3-amino-5,5-disubstituted hydantoins.

Experimental Protocols

Scientific integrity requires robust and reproducible experimental methods. The following protocols outline the synthesis of the core scaffold and the primary screening cascade for anticonvulsant activity.

Synthesis of 3-Aminohydantoin Derivatives

A reliable method for synthesizing 3-aminohydantoins involves the reaction of α-amino acid esters with hydrazine, followed by cyclization. A more recent, efficient method proceeds via an isocyanate intermediate.[9]

Protocol: Two-Step Synthesis of 3-Aminohydantoins[9]

  • Step 1: Formation of the Isocyanate.

    • Dissolve the starting α-amino ester hydrochloride (e.g., ethyl 2-amino-2-phenylbutanoate HCl) in a suitable aprotic solvent (e.g., dichloromethane).

    • Cool the solution to 0°C in an ice bath.

    • Add a phosgene equivalent (e.g., triphosgene, 0.33 equivalents) portion-wise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until the conversion to the isocyanate is complete (monitor by IR spectroscopy, looking for the characteristic N=C=O stretch at ~2270 cm⁻¹).

    • Remove the solvent under reduced pressure to yield the crude isocyanate, which can be used in the next step without further purification.

  • Step 2: Cyclization with Hydrazine.

    • Dissolve the crude isocyanate in an appropriate solvent like dimethyl sulfoxide (DMSO).

    • Add hydrazine hydrate (1 equivalent) to the solution.

    • Add diisopropylethylamine (DIPEA, 3 equivalents) and 4-dimethylaminopyridine (DMAP, 0.2 equivalents) as catalysts.[9]

    • Heat the reaction mixture (e.g., 100-120°C) and stir for several hours until cyclization is complete (monitor by TLC or LC-MS).

    • After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain the final 3-aminohydantoin derivative.

Synthetic Workflow Diagram

Synthesis_Workflow start α-Amino Ester HCl isocyanate Isocyanate Intermediate start->isocyanate Triphosgene cyclization Cyclization Reaction (DIPEA, DMAP, Heat) isocyanate->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization product 3-Aminohydantoin Product cyclization->product purification Purification (Chromatography/Recrystallization) product->purification final Pure Derivative purification->final

Caption: General workflow for the synthesis of 3-aminohydantoins.

Preclinical Anticonvulsant Screening Cascade

A standardized battery of in vivo tests is used to characterize the anticonvulsant profile of new chemical entities.[10][11][12]

Animals: Male ICR mice are commonly used for these initial screens.[13]

Drug Administration: Test compounds are typically suspended in a vehicle like 0.5% methylcellulose and administered intraperitoneally (i.p.).[14]

Protocol: Anticonvulsant and Neurotoxicity Testing

  • Maximal Electroshock (MES) Test: [15]

    • Purpose: Models generalized tonic-clonic seizures. Identifies compounds that prevent seizure spread.

    • Procedure: 30-60 minutes after drug administration, a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s) is applied via corneal or ear-clip electrodes.

    • Endpoint: The abolition of the hind limb tonic extensor phase is recorded as protection.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: [15]

    • Purpose: Models absence (petit mal) seizures. Identifies compounds that elevate the seizure threshold.

    • Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is recorded as protection.

  • 6 Hz Psychomotor Seizure Test: [14]

    • Purpose: A model of therapy-resistant partial seizures.

    • Procedure: A longer, lower frequency electrical stimulus (e.g., 32 mA, 6 Hz, 3s) is applied via corneal electrodes.

    • Endpoint: The absence of seizure activity characterized by stun, forelimb clonus, and twitching of the vibrissae is recorded as protection.

  • Rotorod Neurotoxicity Test: [16]

    • Purpose: Assesses motor impairment and sedation, common side effects of CNS-active drugs.

    • Procedure: Mice are placed on a rotating rod (e.g., 6 rpm). The inability of the animal to remain on the rod for a set period (e.g., 1 minute) indicates neurotoxicity.

Screening Cascade Diagram

Screening_Cascade start Test Compound Library mes MES Test (Tonic-Clonic Seizures) start->mes scptz scPTZ Test (Absence Seizures) start->scptz hz6 6 Hz Test (Drug-Resistant Seizures) mes->hz6 Active scptz->hz6 Active neurotox Rotorod Test (Neurotoxicity) hz6->neurotox Active lead_id Lead Identification neurotox->lead_id Not Toxic

Caption: A typical preclinical screening cascade for anticonvulsants.

Data Presentation and Interpretation

To effectively compare derivatives, quantitative data should be summarized in a clear, tabular format. The median effective dose (ED₅₀) is the dose at which 50% of the animals are protected, while the median toxic dose (TD₅₀) is the dose causing neurotoxicity in 50% of animals. The Protective Index (PI = TD₅₀ / ED₅₀) is a crucial measure of the drug's safety margin. A higher PI is desirable.

Table 1: Illustrative SAR Data for Hypothetical this compound Derivatives

Compound IDR-Group (at N-3 Amino)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Rotorod TD₅₀ (mg/kg)Protective Index (PI) (MES)
Parent -H45.5>10050.2>300>6.6
A-01 -CH=(C₆H₅) (Schiff Base)25.1>10031.5>300>11.9
A-02 -CH=(4-Cl-C₆H₄) (Schiff Base)18.985.322.425013.2
A-03 -CH=(4-OCH₃-C₆H₄) (Schiff Base)30.2>10041.8>300>9.9
B-01 -C(O)CH₃ (Amide)60.7>10075.1>300>4.9

Note: This data is hypothetical and serves for illustrative purposes to demonstrate SAR principles.

Interpretation:

  • From this hypothetical data, converting the 3-amino group to a Schiff base (A-01, A-02, A-03) generally increases potency in the MES and 6 Hz tests compared to the parent compound.

  • Adding an electron-withdrawing group (Cl) to the phenyl ring of the Schiff base (A-02) appears to enhance potency further and confers some activity in the scPTZ model.

  • An electron-donating group (OCH₃) (A-03) results in slightly lower potency than the unsubstituted phenyl Schiff base (A-01).

  • Acetylation to form an amide (B-01) appears to decrease anticonvulsant activity.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the discovery of novel anticonvulsant agents. The key SAR takeaways indicate that the C-5 position should retain its ethyl and phenyl groups, while the N-3 amino position is an ideal site for modification to enhance potency and tune the pharmacological profile. Specifically, derivatization into Schiff bases with electron-withdrawing substituents appears to be a fruitful strategy.

Future research should focus on:

  • Expanding the library of N-3 derivatives to include a wider range of functionalities.

  • Conducting pharmacokinetic studies (ADME) on the most potent and non-toxic lead compounds.

  • Investigating the mechanism of action in more detail, including effects on different subtypes of sodium channels and other potential targets like calcium channels.

  • Evaluating lead compounds in chronic models of epilepsy to assess long-term efficacy and tolerability.

By employing a rational, iterative approach to design, synthesis, and testing, guided by the SAR principles outlined in this guide, researchers can advance the development of safer and more effective treatments for epilepsy.

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Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Quantification of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione is a heterocyclic compound belonging to the hydantoin class.[1][2][3] Structurally related compounds have shown a range of biological activities, including anticonvulsant properties.[4] Accurate quantification of this molecule in various in vitro systems is paramount for early-stage drug discovery and development. This document provides detailed application notes and protocols for the robust and reliable quantification of this compound in common in vitro experimental matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The methodologies outlined herein are designed to be validated in accordance with the principles described in the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines for analytical procedure validation, ensuring data integrity and regulatory compliance.[5][6][7][8][9]

Method Selection: Rationale and Experimental Design

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the in vitro study, such as sensitivity, selectivity, and matrix complexity.

  • HPLC-UV: This technique is a cost-effective and widely accessible method suitable for routine quantification in relatively clean matrices, such as buffer solutions or simple cell lysates.[10][11][12] Given the phenyl group in the analyte's structure, it is expected to have a significant UV chromophore, making it amenable to UV detection.[13][14]

  • LC-MS/MS: For complex biological matrices like plasma, microsomal fractions, or cell culture media containing numerous interfering components, LC-MS/MS offers superior sensitivity and selectivity.[15][16][17][18][19] This method is ideal for metabolism studies where low concentrations of the parent compound and its metabolites need to be accurately measured.

The following diagram illustrates the general workflow for both analytical approaches:

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation Sample Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Sample->Protein_Precipitation SPE Solid Phase Extraction (SPE) Sample->SPE LLE Liquid-Liquid Extraction (LLE) Sample->LLE HPLC_UV HPLC-UV Analysis Protein_Precipitation->HPLC_UV Simpler Matrices LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Complex Matrices LLE->LC_MSMS Validation Linearity, Accuracy, Precision, LOD, LOQ, Specificity, Robustness HPLC_UV->Validation LC_MSMS->Validation

Caption: General workflow for the quantification of this compound.

Protocol 1: Quantification by HPLC-UV

This protocol is designed for the quantification of this compound in simple aqueous matrices.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), analytical grade

  • Phosphate-buffered saline (PBS)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System A standard HPLC system with a UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid.
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.
Column Temperature 30 °C.
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan).
Sample Preparation: Protein Precipitation
  • To 100 µL of the in vitro sample (e.g., cell lysate in PBS), add 300 µL of cold acetonitrile containing the internal standard (if used). The use of an internal standard is recommended to improve precision.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for HPLC analysis.

Method Validation Parameters (as per ICH Q2(R1))

The following parameters must be assessed to ensure the method is fit for its intended purpose.[6][20]

ParameterAcceptance Criteria
Linearity A minimum of 5 concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy The mean value should be within ±15% of the actual value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. This should be assessed at a minimum of three concentrations (low, medium, and high).
Precision The relative standard deviation (RSD) should not exceed 15% for replicate measurements, except for the LLOQ, where it should not exceed 20%. This includes both intra-day (repeatability) and inter-day (intermediate precision) assessments.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1.
Specificity The ability to assess the analyte in the presence of components that may be expected to be present, such as matrix components or potential metabolites. This can be evaluated by analyzing blank matrix samples and comparing the chromatograms with those of spiked samples.[20][21]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Protocol 2: Quantification by LC-MS/MS

This protocol is tailored for high-sensitivity and high-selectivity quantification in complex biological matrices.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (if available)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation and Conditions
ParameterCondition
LC System A UHPLC system for fast and efficient separation.
Mass Spectrometer A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate.
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1.5 minutes.
Flow Rate 0.4 mL/min.
Injection Volume 5 µL.
Column Temperature 40 °C.
Ionization Mode Electrospray Ionization (ESI) in positive mode.
MRM Transitions To be determined by direct infusion of the reference standard. A precursor ion (Q1) corresponding to [M+H]⁺ and at least two product ions (Q3) should be optimized.
Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute 100 µL of the in vitro sample with 400 µL of 2% formic acid in water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition.

Method Validation Parameters

The validation parameters for the LC-MS/MS method are the same as for the HPLC-UV method, with the addition of assessing matrix effects.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte should be evaluated. This can be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Data Presentation and Interpretation

The results of the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Summary of HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) e.g., 0.1 - 10
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) -5% to +5%
Precision (% RSD) < 10%
LOD (µg/mL) e.g., 0.03
LOQ (µg/mL) e.g., 0.1

Table 2: Summary of LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range (ng/mL) e.g., 0.5 - 500
Correlation Coefficient (r²) > 0.998
Accuracy (% Bias) -8% to +7%
Precision (% RSD) < 8%
LOD (ng/mL) e.g., 0.15
LOQ (ng/mL) e.g., 0.5
Matrix Effect (%) 95% - 105%

Experimental Workflow Visualization

The following diagram outlines the decision-making process for selecting and validating the appropriate analytical method.

Method_Selection_Validation Start Define Analytical Needs Matrix_Complexity Matrix Complexity? Start->Matrix_Complexity Sensitivity_Requirement High Sensitivity Needed? Matrix_Complexity->Sensitivity_Requirement Low Select_LC_MSMS Select LC-MS/MS Matrix_Complexity->Select_LC_MSMS High Select_HPLC_UV Select HPLC-UV Sensitivity_Requirement->Select_HPLC_UV No Sensitivity_Requirement->Select_LC_MSMS Yes Develop_Method Develop Method (Sample Prep, Chromatography, Detection) Select_HPLC_UV->Develop_Method Select_LC_MSMS->Develop_Method Validate_Method Validate Method (ICH Q2(R1) Guidelines) Develop_Method->Validate_Method Routine_Analysis Routine Sample Analysis Validate_Method->Routine_Analysis

Caption: Decision tree for analytical method selection and validation.

Conclusion

The protocols described in this application note provide a robust framework for the in vitro quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the study. Proper method validation according to established guidelines is crucial to ensure the generation of high-quality, reliable, and reproducible data in a research and development setting.

References

  • U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

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  • Springer Nature Experiments. (n.d.). Analysis of Selected Anticonvulsants by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature. [Link]

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  • ResearchGate. (2025, August 10). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. ResearchGate. [Link]

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  • PubMed. (1957, January). The metabolic conversion of 5, 5-diphenyl hydantoin to 5-(p-hydroxyphenyl)-5-phenyl hydantoin. PubMed. [Link]

  • PubMed. (1992, September 18). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. PubMed. [Link]

  • ResearchGate. (2025, August 9). Simultaneous Determination of Nitrofurantoin and Phenazopyridine in Human Urine Samples By HPLC-UV. ResearchGate. [Link]

  • MDPI. (n.d.). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI. [Link]

  • 2a biotech. (n.d.). This compound. 2a biotech. [Link]

  • ResearchGate. (n.d.). (PDF) 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. NIH. [Link]

  • ResearchGate. (2025, August 7). (PDF) Green and simple UV-visible diffuse reflectance and transmittance methods for the determination of nitrofurantoin in pharmaceutical preparations. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]

  • PubMed. (n.d.). Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations. PubMed. [Link]

  • Sci-Hub. (2019). Synthesis of 5,5-Disubstituted Hydantoins. Sci-Hub. [Link]

  • ResearchGate. (n.d.). Synthesis of hydantoins employing five-components Ugi/De-Boc/Cyclization methodology. ResearchGate. [Link]

  • PubMed. (2018, May 17). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. PubMed. [Link]

Sources

Application Notes and Protocols for 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione in Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anticonvulsants

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents.[1][2][3] The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone in the development of anticonvulsant drugs, with phenytoin being a prominent example.[4][5] This document focuses on a specific derivative, 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione, a compound of interest in anticonvulsant research. Its structural similarity to known anticonvulsants like Nirvanol (5-ethyl-5-phenylhydantoin) and phenytoin suggests its potential as a modulator of neuronal excitability.[6][7]

These application notes provide a comprehensive guide for researchers to investigate the anticonvulsant properties of this compound, from its hypothesized mechanism of action to detailed in vitro and in vivo evaluation protocols.

Hypothesized Mechanism of Action: Targeting Neuronal Excitability

The anticonvulsant activity of many hydantoin derivatives is attributed to their ability to modulate voltage-gated sodium channels.[8][9][10] These channels are crucial for the initiation and propagation of action potentials in neurons.[8] By binding to the inactive state of the sodium channel, these compounds slow its recovery, thereby reducing the neuron's ability to fire at high frequencies, a hallmark of seizure activity.[8][11]

It is hypothesized that this compound shares this mechanism. The 5-ethyl-5-phenyl substitution is a key pharmacophore for this class of compounds.[6] The addition of a 3-amino group may influence the compound's pharmacokinetic properties or its interaction with the ion channel.

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron cluster_states Channel States cluster_drug Drug Action cluster_effect Therapeutic Effect AP Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Activates Resting Resting Open Open Resting->Open Depolarization Inactive Inactive Open->Inactive Inactivation Inactive->Resting Repolarization Reduced_Firing Reduced High-Frequency Neuronal Firing Inactive->Reduced_Firing Prolongs Refractory Period Drug 3-Amino-5-ethyl-5- phenylimidazolidine- 2,4-dione Drug->Inactive Binds & Stabilizes Seizure_Suppression Seizure Suppression Reduced_Firing->Seizure_Suppression

Caption: Hypothesized mechanism of action for this compound.

In Vitro Evaluation: Patch-Clamp Electrophysiology

To directly assess the effect of the compound on ion channels, patch-clamp electrophysiology is the gold standard.[12] This technique allows for the measurement of ion flow through single channels in real-time.

Protocol 1: Whole-Cell Voltage-Clamp Recording in Cultured Neurons

Objective: To determine the effect of this compound on voltage-gated sodium channel currents.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate neurons on glass coverslips and culture until mature.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Approach a neuron with the recording pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the test compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Allow sufficient time for the drug to equilibrate before recording the effect.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each voltage step before and after drug application.

    • Construct a current-voltage (I-V) relationship plot.

    • To assess use-dependent block, apply a train of depolarizing pulses and measure the progressive reduction in current amplitude in the presence of the compound.

In Vivo Evaluation: Rodent Seizure Models

In vivo models are essential for evaluating the overall anticonvulsant efficacy and neurotoxicity of a compound.[2] The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are the most widely used primary screening models.[13][14]

Protocol 2: Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[15][16]

Objective: To determine the ability of the compound to protect against MES-induced tonic hindlimb extension.

Materials:

  • Male albino mice (25-30 g) or rats (200-250 g).[17]

  • Electroconvulsive shock apparatus with corneal electrodes.

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic).[15][16]

  • 0.9% Saline solution.

  • Test compound and vehicle control.

Procedure:

  • Animal Preparation: Acclimatize animals and divide them into groups (n=8-10 per group).

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The time between administration and the test should be based on the suspected time to peak effect.

  • Seizure Induction:

    • At the predetermined time, apply a drop of tetracaine to the corneas, followed by saline.[15][16]

    • Deliver an electrical stimulus via corneal electrodes (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[15][16]

  • Observation: Observe the animal for the presence or absence of tonic hindlimb extension. Abolition of this phase is considered protection.[15]

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the median effective dose (ED₅₀).

Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[18][19]

Objective: To assess the compound's ability to prevent or delay seizures induced by PTZ.

Materials:

  • Male albino mice (25-30 g).

  • Pentylenetetrazole (PTZ) solution (e.g., dissolved in 0.9% saline).

  • Test compound and vehicle control.

Procedure:

  • Animal Preparation: Acclimatize and group the animals as in the MES test.

  • Drug Administration: Administer the test compound or vehicle.

  • PTZ Injection: At the time of expected peak effect, administer a convulsive dose of PTZ subcutaneously (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes for the onset of seizures, typically characterized by clonic spasms of the forelimbs and/or hindlimbs.[20][21]

  • Data Analysis: Record the latency to the first seizure and the number of animals exhibiting seizures. The compound's efficacy is determined by its ability to increase the seizure latency or prevent seizures altogether. Calculate the ED₅₀.

Data Presentation: Summarizing Efficacy

The results from the in vivo studies can be summarized in a table for clear comparison.

CompoundTestAnimal ModelRoute of AdministrationED₅₀ (mg/kg)
This compoundMESMousei.p.Experimental Value
This compoundscPTZMousei.p.Experimental Value
Phenytoin (Reference)MESMousei.p.~9.5
Ethosuximide (Reference)scPTZMousei.p.~130

Note: Reference ED₅₀ values are approximate and can vary between laboratories.

Pharmacokinetic Profiling: A Critical Step

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development. A basic pharmacokinetic study can provide insights into its bioavailability, half-life, and brain penetration.

PK_Workflow Dosing Compound Administration (e.g., IV, PO) Sampling Blood Sampling at Timed Intervals Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling Parameters Determine Parameters (e.g., T½, Cmax, AUC, Brain Penetration) Modeling->Parameters

Caption: A generalized workflow for a preliminary pharmacokinetic study.

Troubleshooting and Considerations

  • Solubility: Ensure the test compound is adequately dissolved in a non-toxic vehicle. Poor solubility can lead to inaccurate dosing and variable results.

  • Neurotoxicity: At higher doses, anticonvulsants can cause motor impairment. It is important to assess neurotoxicity (e.g., using the rotarod test) in parallel with efficacy studies to determine a therapeutic window.

  • Metabolism: The compound may be a pro-drug, with its metabolites being the active species.[4] Consider metabolic stability assays and metabolite identification. For instance, the metabolism of Nirvanol is stereoselective.[6]

Conclusion

This compound represents a promising scaffold for the development of new anticonvulsant therapies. The protocols outlined in this document provide a systematic approach to characterizing its efficacy and mechanism of action. By combining in vitro electrophysiology with established in vivo seizure models, researchers can build a comprehensive profile of this compound's potential as a novel antiepileptic drug.

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  • Molecules. (2022). Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. [Link]

Sources

Application Notes & Protocols: 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous clinically significant drugs.[1] This guide focuses on a key derivative, 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione , an underutilized yet highly valuable intermediate. The introduction of an amino group at the N-3 position transforms the otherwise stable hydantoin ring into a versatile nucleophilic building block. This document provides an in-depth exploration of its properties, core applications, and detailed, field-proven protocols for its synthesis and subsequent derivatization. The methodologies outlined herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel bioactive compounds, particularly in the realm of anticonvulsant and CNS-active agent discovery.

Compound Profile and Strategic Importance

This compound belongs to the N-aminohydantoin class of compounds. Its strategic importance lies in the reactive exocyclic N-amino group, which serves as a synthetic handle for introducing a wide array of functional groups and building molecular complexity. The 5,5-disubstituted pattern, featuring both an ethyl and a phenyl group, provides a chiral center and modulates the lipophilicity and steric profile of the final compounds, factors critical for tuning pharmacological activity and ADME properties. The hydantoin core itself is a bioisostere for various functionalities and is known to interact with biological targets through hydrogen bonding.[1]

Physicochemical & Safety Data

Proper handling and understanding of the compound's properties are paramount for successful and safe experimentation.

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Appearance Expected to be a white to off-white crystalline solidBased on analogous compounds like 3-amino-5,5-diphenylimidazolidine-2,4-dione.[2][3]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.General solubility profile for hydantoin derivatives.
CAS Number Not explicitly assigned. The closely related 3-amino-5,5-diphenylimidazolidine-2,4-dione is CAS 1224-08-4.[4]Researchers should characterize the synthesized compound thoroughly.

Safety & Handling:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and contact with skin or eyes.

  • Refer to the Safety Data Sheet (SDS) for the parent compounds (e.g., 5-ethyl-5-phenylhydantoin, hydrazine hydrate) for comprehensive hazard information.

Core Application: A Gateway to Novel Anticonvulsants

The hydantoin ring is a key pharmacophore in several established anticonvulsant drugs, most notably Phenytoin (5,5-diphenylhydantoin).[5] The mechanism often involves the modulation of voltage-gated sodium channels. Recent research has focused on creating hybrid molecules to develop broad-spectrum anticonvulsants with improved safety profiles.[6][7]

This compound is an ideal starting point for this endeavor. The N-amino group can be derivatized to introduce other pharmacophores, alter solubility, and explore structure-activity relationships (SAR) systematically.

Logical Workflow for Drug Discovery

The use of this intermediate follows a logical progression from synthesis to the creation of a diverse chemical library for screening.

G cluster_0 Synthesis of Intermediate cluster_1 Derivatization for Library Generation cluster_2 Screening & Development A 5-Ethyl-5-phenylhydantoin (Precursor) C Protocol 1: Synthesis of 3-Amino-5-ethyl-5- phenylimidazolidine-2,4-dione A->C B Hydrazine Hydrate (Reagent) B->C G Protocol 2: Schiff Base Formation C->G Intermediate H Protocol 3: N-Acylation C->H I N-Urea Formation C->I D Aromatic Aldehydes D->G E Acyl Halides / Anhydrides E->H F Isocyanates F->I J Library of Novel Hydantoin Derivatives G->J H->J I->J K Biological Screening (e.g., MES, scPTZ tests) J->K L Lead Optimization K->L

Caption: Drug discovery workflow using the title intermediate.

Experimental Protocols

The following protocols are presented as robust starting points. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: Synthesis of this compound

Principle: This protocol is adapted from established methods for the N-amination of hydantoins.[8] It involves a nucleophilic substitution reaction where hydrazine hydrate reacts with the parent hydantoin, 5-ethyl-5-phenylhydantoin, typically under reflux conditions to drive the reaction to completion.

Materials & Reagents:

ReagentM.W.AmountMoles
5-Ethyl-5-phenylhydantoin204.225.0 g24.5 mmol
Hydrazine Hydrate (~64% N₂H₄)50.0615 mL~300 mmol
Ethanol (95%)-50 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-ethyl-5-phenylhydantoin (5.0 g, 24.5 mmol).

  • Add ethanol (50 mL) to the flask to suspend the solid.

  • Carefully add hydrazine hydrate (15 mL) to the suspension. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

  • After the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath for 1-2 hours to promote crystallization of the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water (2 x 10 mL) and then with cold ethanol (1 x 10 mL) to remove excess hydrazine and impurities.

  • Dry the product under vacuum to yield this compound.

Expected Results:

  • Yield: 70-85%.

  • Appearance: White crystalline solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: Derivatization via Schiff Base Formation with an Aromatic Aldehyde

Principle: The primary amino group of the intermediate readily condenses with aldehydes to form imines (Schiff bases). This reaction is typically catalyzed by a small amount of acid and involves the removal of water.

Sources

Application Notes & Protocols: A Comprehensive Framework for Assessing the Cytotoxicity of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of preclinical drug discovery and toxicology. This document provides a comprehensive, multi-faceted guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione, a compound belonging to the imidazolidine-2,4-dione (hydantoin) class. Recognizing that this specific molecule may have limited public data, this guide is structured as a robust framework for characterizing novel compounds. We will proceed from foundational assays that measure overall cell viability and membrane integrity to more nuanced methods that elucidate the mechanism of cell death, such as apoptosis. The protocols herein are designed to be self-validating by employing orthogonal methodologies, ensuring the generation of reliable and reproducible data.

Introduction: The Rationale for a Multi-Assay Approach

Imidazolidine-2,4-dione derivatives are a class of heterocyclic compounds known for a wide spectrum of biological activities.[1] Before any therapeutic potential can be explored, a thorough understanding of a compound's effect on cell health is paramount. A single cytotoxicity assay provides only one perspective on a complex biological process. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might induce a programmed cell death (apoptosis) rather than causing cellular explosion (necrosis). Therefore, a confident assessment of cytotoxicity relies on integrating data from multiple assays that probe different cellular functions.[2] This guide presents a logical workflow, beginning with broad screening to determine potency and culminating in mechanistic studies.

G cluster_0 Phase 1: Foundational Setup cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Analysis A 1. Cell Line Selection (e.g., HepG2, HeLa, MRC-5) B 2. Compound Stock Preparation (10 mM in DMSO) A->B C 3. Range-Finding Study (Broad Concentration Series) B->C D 4. Definitive IC50 Assays (MTT & LDH Assays) C->D E 5. Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) D->E F 6. Data Integration & Interpretation E->F

Figure 1: A logical workflow for comprehensive in vitro cytotoxicity assessment of a novel compound.

Foundational Setup and Preliminary Assessment

Expertise in Action: Strategic Cell Line Selection

The choice of cell line is a critical experimental parameter that dictates the relevance of your results. The selection should be guided by the compound's intended application or potential target organ.[3][4] For a novel compound with an unknown profile, a tiered approach using a panel of cell lines is recommended.

  • Rationale for a Panel:

    • Organ-Specific Toxicity: To assess potential liver toxicity, a common site of drug metabolism, the human hepatocellular carcinoma line HepG2 is a standard choice.[3]

    • Cancer vs. Non-Cancer: To determine if the compound has selective anticancer activity, it is crucial to test it on both a cancer cell line (e.g., HeLa , a human cervical cancer line) and a normal, non-cancerous cell line (e.g., MRC-5 , human lung fibroblasts).[3][4]

    • Assay Compatibility: Ensure the chosen cell lines are compatible with the selected assay protocols and exhibit consistent growth characteristics.[3]

Compound Preparation and Handling

Proper preparation of the test article is fundamental to obtaining accurate and reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution of this compound, typically 10 mM, in a suitable solvent like dimethyl sulfoxide (DMSO).[5]

  • Solvent Control: The final concentration of DMSO in the cell culture medium should not exceed a non-toxic level, typically 0.5% (v/v), to prevent solvent-induced cytotoxicity.[5] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest compound concentration.

  • Working Solutions: Prepare serial dilutions of the compound from the stock solution in complete cell culture medium immediately before each experiment.

Definitive Cytotoxicity Assessment: Quantifying the Effect

The goal of this phase is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). We will use two distinct assays that measure different hallmarks of cell health.

Assay 1: Cell Viability via Metabolic Activity (MTT Assay)

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active (living) cells.[8]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[5]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include wells for untreated controls and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[5]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.[9]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[7][8]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Release

Principle of the Assay: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[10] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[11][12] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is directly proportional to the number of lysed cells.[13]

Detailed Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, setting up an identical 96-well plate. It is crucial to include control wells for:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) provided in most commercial kits.[14]

    • Background Control: Culture medium only.[13]

  • Incubation: Incubate the plate for the same duration as the MTT assay (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, carefully collect an aliquot (e.g., 50 µL) of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.

  • Enzymatic Reaction: Add the supernatant to a new 96-well plate. Add the LDH assay reagent mixture (as per the manufacturer's instructions) to each well.[11]

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11] Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the absorbance values from the spontaneous and maximum release controls.

Mechanistic Insights: Apoptosis vs. Necrosis

Once cytotoxicity is confirmed, the next logical step is to investigate how the compound kills the cells. The Annexin V/Propidium Iodide (PI) assay is a powerful flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.[15]

Principle of the Assay:

  • Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[15][16]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as necrotic or late apoptotic cells, where it stains the nucleus red.[15][16]

G Q1 Late Apoptotic / Necrotic Annexin V Positive PI Positive Q2 Early Apoptotic Annexin V Positive PI Negative Q3 Viable (Healthy) Annexin V Negative PI Negative Q4 Necrotic Annexin V Negative PI Positive xaxis Annexin V Staining → yaxis Propidium Iodide (PI) Staining →

Figure 2: Quadrant analysis of an Annexin V/PI flow cytometry assay.

Detailed Protocol: Annexin V / PI Staining

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration (and 2x IC50) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each well.[15]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at a low speed (e.g., 500 x g for 5 minutes).[15]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[17]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry Analysis: Analyze the stained cells promptly (within 1 hour) using a flow cytometer.[17] Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

  • Data Interpretation: Analyze the data to quantify the percentage of cells in each of the four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Data Presentation and Interpretation

Table 1: Example Summary of Cytotoxicity Data for this compound

Cell LineIncubation Time (h)MTT Assay IC50 (µM)LDH Assay IC50 (µM)
HeLa 24Value ± SDValue ± SD
48Value ± SDValue ± SD
HepG2 24Value ± SDValue ± SD
48Value ± SDValue ± SD
MRC-5 24Value ± SDValue ± SD
48Value ± SDValue ± SD
Doxorubicin 48Positive Control ValuePositive Control Value

IC50 values are typically calculated using non-linear regression analysis from at least three independent experiments.

Integrated Interpretation:

  • Correlating Assays: If the IC50 values from the MTT and LDH assays are similar, it provides strong evidence of general cytotoxicity.

  • Discrepancies: If the MTT assay shows a much lower IC50 than the LDH assay, it might suggest the compound is cytostatic (inhibits proliferation/metabolism) rather than acutely cytotoxic (causing membrane lysis), or that it induces apoptosis, which takes longer to result in LDH release.

  • Mechanistic Clues: The Annexin V/PI results will clarify the mode of cell death. A significant increase in the Annexin V+/PI- population indicates apoptosis is the primary mechanism. An increase in the PI+ population suggests necrosis.

Conclusion

This application note provides a structured, multi-assay framework for the robust characterization of the cytotoxic properties of this compound. By systematically assessing metabolic activity, membrane integrity, and the mode of cell death, researchers can build a comprehensive profile of the compound's in vitro effects. This layered approach ensures scientific rigor and provides the high-quality, trustworthy data necessary for informed decisions in the drug discovery and development pipeline.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(19), e3014. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]

  • The cytotoxicity of hypophyllanthin and niranthin in differentiated U937 cells. (2018). ResearchGate. Retrieved from [Link]

  • Apoptosis Protocols. (n.d.). University of South Florida. Retrieved from [Link]

  • Cytotoxicity analysis and morphological and physiological changes associated with niranthin-mediated cell death. (2012). ResearchGate. Retrieved from [Link]

  • LDH Cytotoxicity Assay Kit Instruction Manual. (n.d.). InvivoGen. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Highlight report: Cell type selection for toxicity testing. (2018). ALTEX, 35(3), 407-408. Retrieved from [Link]

  • Cytotoxicity Assays. (n.d.). Boster Bio. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Anticancer effect of hypophyllanthin, niranthin and lintetralin from phyllanthus amarus on hela cells and NIH/3T3 cells. (2019). ResearchGate. Retrieved from [Link]

  • Cytotoxicity Assay Protocol. (2024). protocols.io. Retrieved from [Link]

  • Cytotoxic Lignan from the Non-Transformed Root Culture of Phyllanthus amarus. (2016). Molecules, 21(11), 1559. Retrieved from [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials? (2020). ResearchGate. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). International Journal of Molecular Sciences, 25(9), 4945. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. Retrieved from [Link]

  • Cytotoxicity Test. (n.d.). XCellR8. Retrieved from [Link]

  • Anticancer Effect of Hypophyllanthin, Niranthin and Lintetralin From Phyllanthus amarus on HeLa Cells And NIH/3T3 Cells. (2019). ResearchGate. Retrieved from [Link]

  • Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4526-4530. Retrieved from [Link]

  • 3-Amino-5,5-diphenylimidazolidine-2,4-dione. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262-o263. Retrieved from [Link]

  • 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262-o263. Retrieved from [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). Scientific Reports, 14(1), 12199. Retrieved from [Link]

  • 3-Amino-5,5-diphenylimidazolidine-2,4-dione. (2014). ResearchGate. Retrieved from [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2016). European Journal of Medicinal Chemistry, 122, 386-421. Retrieved from [Link]

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Application Note: A Validated Molecular Docking Protocol for 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between small molecules and their macromolecular targets.[1][2][3] This guide presents a comprehensive, step-by-step protocol for conducting a molecular docking study of the novel compound, 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione, against a user-defined protein target. Authored from the perspective of a senior application scientist, this document emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a robust and reproducible workflow. The protocol leverages widely accessible and validated open-source software, including AutoDock Vina for the docking simulation, Open Babel for file format conversion, and UCSF ChimeraX for visualization and analysis.[4][5][6][7] A key focus is placed on the principles of protocol validation, ensuring the trustworthiness and scientific integrity of the generated results.

Introduction: The Role of Molecular Docking

The primary goal of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, typically a protein.[1][3] This computational method is instrumental in the early stages of drug discovery for virtual screening of large compound libraries and for optimizing the interactions of lead candidates.[2][8] The process simulates the binding of a flexible ligand to a (typically) rigid receptor, evaluating the fit using a search algorithm and ranking the resulting poses with a scoring function.[3]

This protocol is designed for this compound, a specific small molecule. The principles and steps outlined, however, are broadly applicable to other small organic molecules.

Required Resources & Software

To ensure accessibility and reproducibility, this protocol exclusively utilizes freely available software for academic and non-profit research.

SoftwarePurposeVersion (Recommended)Website / Source
UCSF ChimeraX Visualization, Protein/Ligand Preparation1.7 or newer[4][5][6]
AutoDock Vina Molecular Docking Engine1.2.3 or newer
Open Babel Chemical File Format Conversion3.1.1 or newer[9][10][11][12]
Protein Data Bank Source for Target Protein StructuresN/A[13][14][15]

The Docking Workflow: A Visual Overview

A successful docking study follows a structured, multi-stage process. Each stage is critical for the integrity of the final results. The diagram below outlines the complete workflow from initial data acquisition to final analysis and validation.

Molecular Docking Workflow Figure 1: End-to-End Molecular Docking Protocol cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Fetch Target Structure (e.g., from PDB) CleanP 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanP Grid 4. Define Binding Site (Grid Box Generation) CleanP->Grid Ligand 3. Prepare Ligand (Generate 3D structure, minimize) Vina 5. Run Docking (AutoDock Vina) Ligand->Vina Grid->Vina Analyze 6. Analyze Poses (Binding Energy, Interactions) Vina->Analyze Visualize 7. Visualize Complex (PyMOL, ChimeraX) Analyze->Visualize Validate 8. Validate Protocol (Redocking, RMSD Calculation) Analyze->Validate

Caption: Overall workflow from preparation to validation.

Detailed Step-by-Step Protocol

This section provides a granular, command-line and GUI-based protocol.

Phase 1: Ligand Preparation

The ligand must be converted into a three-dimensional structure with appropriate charges and atom types.

  • Obtain Ligand Structure :

    • The SMILES (Simplified Molecular Input Line Entry System) string for this compound is CCN1C(=O)NC(=O)C1(N)c1ccccc1.

    • Use a tool like Open Babel to convert this 1D representation into a 3D structure (.sdf or .mol2 format).[11][12][16]

    Command-line Example (Open Babel):

    • Causality : The --gen3d flag generates a reasonable 3D conformation, which is essential for docking.

  • Energy Minimization and Format Conversion :

    • While the initial 3D generation is good, an energy minimization step using a suitable force field (e.g., MMFF94) will produce a more stable, lower-energy conformation.

    • The final prepared ligand needs to be in the .pdbqt format for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[17]

    Command-line Example (Open Babel):

    • Causality : Energy minimization resolves any steric clashes from the initial 3D conversion. Gasteiger partial charges are required by the AutoDock forcefield to calculate electrostatic interactions.[17]

Phase 2: Target Protein Preparation

Proper protein preparation is arguably the most critical phase of the docking process.[18][19]

  • Download Protein Structure :

    • Obtain the 3D structure of your target protein from the Protein Data Bank (PDB).[13][14][15][20] For this example, let's assume we are using a hypothetical target with PDB ID XXXX.

    • Download the structure in PDB format.

  • Clean the PDB File (using UCSF ChimeraX) :

    • The raw PDB file often contains non-essential molecules like water, ions, and co-crystallized ligands that must be removed.[18][19]

    • Expertise : Retaining crystallographic waters can sometimes be important if they mediate key protein-ligand interactions, but for a standard initial docking, they are typically removed to simplify the system.

    ChimeraX Command-line Workflow:

  • Add Hydrogens and Charges :

    • X-ray crystallography typically does not resolve hydrogen atoms, which are vital for defining hydrogen bond networks.[21][22][23]

    • Use the Dock Prep tool in ChimeraX. This is a powerful wrapper that performs several key steps.[22][23]

    • Workflow : In ChimeraX, navigate to Tools > Structure Preparation > Dock Prep.

    • Settings : Ensure you select options to add hydrogens and assign charges (AMBER ff14SB is a robust choice for proteins).

    • Output : Save the prepared protein as a .pdb file (e.g., receptor_prepared.pdb).

  • Convert to PDBQT Format :

    • Like the ligand, the prepared protein receptor must be converted to the .pdbqt format.

    Command-line Example (Open Babel):

    • Causality : The -xr flag tells Open Babel to prepare the file as a rigid receptor, which is the standard assumption in most AutoDock Vina simulations.[2]

Phase 3: The Docking Simulation with AutoDock Vina
  • Define the Binding Site (Grid Box) :

    • You must define the three-dimensional space where Vina will search for binding poses. This is done by defining a "grid box".

    • The most reliable way to define this box is to center it on a known ligand from a similar co-crystal structure. If no such structure exists, you may need to use pocket prediction software or center it on key catalytic residues.

    • Workflow (ChimeraX) : Load your prepared receptor (receptor.pdbqt). Use the mouse to measure the coordinates of the center of your desired binding pocket. A good starting size for the box is typically 25 x 25 x 25 Ångstroms, ensuring it fully encompasses the binding site.[24]

  • Create the Configuration File :

    • AutoDock Vina is controlled by a simple text file that specifies the input files and search parameters. Create a file named conf.txt.

    Example conf.txt:

    • Expertise : exhaustiveness controls the computational effort of the search. A higher value increases the chance of finding the true energy minimum but takes longer. num_modes specifies how many binding poses to generate.[25]

  • Run the Simulation :

    • Execute AutoDock Vina from your terminal.

    Command-line:

Phase 4: Analysis and Validation of Results

Interpreting docking results requires careful scientific judgment.[26][27][28]

  • Analyze the Log File :

    • The docking_log.txt file contains a table of the generated binding poses, ranked by their predicted binding affinity (in kcal/mol).[29]

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8522.431
3-7.92.1053.578
............
  • Interpretation : The binding affinity is an estimate of the binding free energy (ΔG). More negative values indicate stronger predicted binding.[26] The top-ranked pose (Mode 1) is the most favorable according to the scoring function.

  • Visualize the Binding Poses :

    • Use ChimeraX or PyMOL to visualize the output file docking_results.pdbqt alongside the receptor receptor.pdbqt.[30][31][32][33][34]

    • Workflow : Open both files. Inspect the top-ranked poses. Analyze the key interactions:

      • Hydrogen Bonds : Are there favorable H-bonds between the ligand and protein residues?

      • Hydrophobic Interactions : Does the ligand fit well within hydrophobic pockets?

      • Electrostatic Interactions : Are there favorable charge-charge interactions?

    • Trustworthiness : A pose that makes good chemical sense (e.g., forms multiple hydrogen bonds and has good shape complementarity) is more trustworthy than one with a good score but poor interactions.[35]

  • Protocol Validation: The Self-Validating System

    • The Critical Question : How do you know your docking protocol (settings, grid box, etc.) is reliable for your specific protein target?

    • The Gold Standard: Redocking .[36][37][38][39]

      • Find a crystal structure of your target protein that is already co-crystallized with a known ligand (let's call it the "native ligand").

      • Use the protocol above to prepare the protein and the native ligand.

      • Dock the native ligand back into its own binding site using your defined protocol.

      • The Test : Compare the top-ranked docked pose of the native ligand with its original crystallographic position.

      • The Metric : Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.[27]

    • Success Criterion : An RMSD value of < 2.0 Å is generally considered a successful validation.[36][39] It demonstrates that your protocol is capable of accurately reproducing a known binding mode. If the RMSD is high, you may need to adjust the grid box size/location or other parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the molecular docking of this compound. By following these detailed steps—from meticulous preparation of the ligand and receptor to the critical final step of protocol validation—researchers can generate reliable and meaningful predictions of protein-ligand interactions. This workflow serves as a robust foundation for further computational analysis and can effectively guide experimental efforts in drug discovery and development.

References

  • Open Babel Official Website. [Link][9][10][11][12][16]

  • RCSB Protein Data Bank (PDB). [Link][13][14][15][20]

  • Pettersen, E.F., et al. (2021). UCSF ChimeraX: Structure visualization for researchers, educators, and developers. Protein Science, 30(1), 70-82. [Link]

  • El Mouns, B-D. (2024). How to interpret and analyze molecular docking results? ResearchGate. [Link][26]

  • wwPDB Consortium. (2019). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520-D528. [Link]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3(1), 33. [Link][12]

  • PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link][30][31][32][33][34]

  • AutoDock Vina Official Website. [Link][40]

  • Meng, E. C., et al. (2021). A review of molecular docking. Current Protocols in Bioinformatics, 74(1), e125. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Singh, T., & Biswas, D. (2022). Basics, types and applications of molecular docking: A review. IP International Journal of Comprehensive and Advanced Pharmacology, 7(2), 126-132. [Link][1]

  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • Salmaso, V., & Moro, S. (2018). Validation of docking-based virtual screening protocols: a brief overview. Methods in Molecular Biology, 1823, 199-208. [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: These protocols are synthesized from established safety data for structurally similar compounds, including 5-Ethyl-5-phenylhydantoin (Nirvanol) and 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, due to the limited availability of specific safety data for 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione. Researchers must conduct their own risk assessments and consult their institution's safety office before use.

Introduction: Understanding the Compound

This compound belongs to the hydantoin class of heterocyclic compounds. Hydantoins are a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a range of biological activities, including anticonvulsant properties.[1][2][3] The structural similarity to compounds like Nirvanol, an active metabolite of the anticonvulsant mephenytoin, suggests that this compound may be of interest in neurological and pharmacological research.[1][4] Given its potential bioactivity, it is imperative that researchers, scientists, and drug development professionals handle this compound with a comprehensive understanding of its potential hazards and the necessary safety precautions to mitigate risks.

Hazard Identification and GHS Classification (Inferred)

Based on the GHS classifications for the closely related compound 5-Ethyl-5-phenylhydantoin (Nirvanol), this compound should be treated as a hazardous substance.[5] The following hazards are anticipated:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6][7]

  • Skin Irritation (Category 2): Causes skin irritation.[5][7]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[5][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][7]

GHS Pictograms:



Signal Word: Warning

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[5][6][7]

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7]

  • H335: May cause respiratory irritation.[5][7]

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7][8]

  • P264: Wash skin thoroughly after handling.[5][6]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][8]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Core Safety Directives: A Proactive Approach

The causality behind these safety protocols is to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact. A proactive, rather than reactive, approach to safety is paramount.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]

  • Ventilation: Ensure adequate ventilation in the laboratory, with eyewash stations and safety showers readily accessible and in close proximity to the workstation.[10]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[9]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use.[9]

  • Body Protection: A lab coat must be worn and kept fastened. For larger quantities, consider a chemical-resistant apron.[9]

  • Respiratory Protection: If there is a risk of generating significant dust and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[9]

Experimental Protocols: Step-by-Step Methodologies

  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) within the hood.

  • Weighing: Carefully transfer the desired amount of the solid compound from the stock container to a weigh boat. Use a micro-spatula to minimize dust generation.

  • Aliquoting: If preparing solutions, add the solvent to the solid in a suitable container within the fume hood. Cap the container securely before removing it from the hood.

  • Cleanup: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all waste in a designated hazardous waste container.

  • Container: Store the compound in a tightly sealed, clearly labeled container.[9]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10] The storage area should be a designated chemical cabinet.

  • Segregation: Store separately from food and drink.

  • Evacuation: In case of a significant spill, evacuate the immediate area and restrict access.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, mix with an inert absorbent material (e.g., sand or vermiculite), sweep up, and place in a tightly closed container for disposal.[9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent.

  • Reporting: Report all spills to the laboratory supervisor and institutional safety office.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Data Presentation: Physicochemical Properties (Inferred)

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃O₂Calculated
Molecular Weight235.24 g/mol Calculated
AppearanceLikely a white to off-white solidInferred from analogs[11]
Storage TemperatureRoom Temperature, in a dry placeInferred from analogs[8]

Visualization: Logical Workflows

Emergency Response Workflow for Accidental Spill

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate restrict Restrict Access evacuate->restrict ppe Don Appropriate PPE restrict->ppe ventilate Ensure Ventilation ppe->ventilate contain Contain Spill with Inert Material ventilate->contain collect Collect and Place in Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose report Report to Supervisor & Safety Office dispose->report

Sources

Application Notes & Protocols: A Guide to In Vivo Preclinical Evaluation of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

This compound is a member of the hydantoin class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Notably, several hydantoin-containing molecules have been developed as anticonvulsant drugs, with phenytoin and mephenytoin being prominent examples.[3][4] Furthermore, research into related structures has revealed potential applications in pain management and as anti-inflammatory agents.[3] Given the structural similarities to established neurologically active agents, a primary hypothesis for the in vivo evaluation of this compound would be to investigate its potential as an anticonvulsant or analgesic.

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound. The protocols outlined below are designed to systematically assess the compound's safety, pharmacokinetic profile, and efficacy in established animal models.

Part 1: Preliminary In Vivo Assessment

The initial phase of in vivo testing is critical for establishing the foundational safety and pharmacokinetic parameters of the test compound. These data will inform the design of subsequent efficacy studies.

Acute Toxicity Assessment (LD50 Determination)

Rationale: Determining the median lethal dose (LD50) is a crucial first step in characterizing the acute toxicity of a novel compound. This information is essential for selecting appropriate, non-lethal doses for subsequent pharmacological studies. A classic approach is the "up-and-down" procedure, which minimizes the number of animals required.

Protocol: Acute Toxicity Study in Mice (Up-and-Down Procedure)

  • Animal Model: Male and female Swiss albino mice (6-8 weeks old, 20-25g).

  • Housing: Standardized conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water). Acclimatize animals for at least 7 days prior to the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The concentration should be sufficient for the highest anticipated dose.

  • Dosing:

    • Administer a single intraperitoneal (i.p.) injection to the first animal at a starting dose (e.g., 500 mg/kg).

    • Observe the animal for 48 hours for signs of toxicity (e.g., convulsions, sedation, respiratory distress) and mortality.

    • If the animal survives, the dose for the next animal is increased by a factor of 1.5-2.0.

    • If the animal dies, the dose for the next animal is decreased by a factor of 1.5-2.0.

    • Continue this process until the criteria for stopping the study are met (e.g., a sufficient number of dose reversals have occurred).

  • Data Analysis: Calculate the LD50 using appropriate statistical software (e.g., AOT425StatPgm).

  • Ethical Considerations: This protocol is designed to minimize animal suffering. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing an effective dosing regimen. A preliminary PK study will determine key parameters such as half-life (T1/2), time to maximum concentration (Tmax), and maximum concentration (Cmax). The long half-life of metabolites from similar compounds, such as 5-ethyl-5-phenylhydantoin (the metabolite of mephenytoin), highlights the importance of this step.[5]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Dosing: Administer a single dose of this compound via intravenous (i.v.) and oral (p.o.) routes to separate groups of animals. The dose should be a fraction of the determined LD50 (e.g., 1/10th).

  • Blood Sampling: Collect blood samples (approx. 100 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Analysis: Centrifuge blood samples to separate plasma. Analyze the plasma concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

ParameterDescriptionImportance
Tmax Time to reach maximum plasma concentrationIndicates the rate of absorption
Cmax Maximum observed plasma concentrationRelates to the extent of absorption and potential for acute effects
T1/2 Half-lifeDetermines the dosing interval required to maintain steady-state concentrations
AUC Area under the plasma concentration-time curveRepresents total drug exposure
Bioavailability (F%) The fraction of the oral dose that reaches systemic circulationInforms the relationship between oral and intravenous doses

Part 2: Efficacy Evaluation in In Vivo Models

Based on the compound's structural similarity to known anticonvulsants and analgesics, the following efficacy models are recommended.[4][6]

Anticonvulsant Activity Assessment

Rationale: The maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models are standard preclinical screens for anticonvulsant drugs. The MES test is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ test suggests activity against absence seizures.

Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models in Mice

  • Animal Model: Male Swiss albino mice (20-25g).

  • Groups:

    • Vehicle Control

    • Positive Control (e.g., Phenytoin for MES, Diazepam for PTZ)

    • This compound (at least 3 dose levels, e.g., 25, 50, 100 mg/kg, i.p.)

  • Drug Administration: Administer the test compound or controls and allow for a 30-60 minute absorption period (informed by Tmax from PK studies).

  • Seizure Induction:

    • MES: Deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • PTZ: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Endpoint:

    • MES: Presence or absence of the tonic hindlimb extension phase.

    • PTZ: Onset and duration of clonic-tonic seizures.

  • Data Analysis: Analyze the percentage of animals protected from seizures in each group using Fisher's exact test.

Antinociceptive (Analgesic) Activity Assessment

Rationale: The acetic acid-induced writhing and formalin tests are widely used to evaluate peripheral and central analgesic activity, respectively. The writhing test models inflammatory pain, while the formalin test has two phases: an early, acute neurogenic pain phase and a later, inflammatory pain phase.[3][4]

Protocol: Acetic Acid-Induced Writhing and Formalin Tests in Mice

  • Animal Model: Male Swiss albino mice (20-25g).

  • Groups:

    • Vehicle Control

    • Positive Control (e.g., Aspirin for writhing, Morphine for formalin)

    • This compound (at least 3 dose levels)

  • Drug Administration: Administer the test compound or controls 30-60 minutes prior to the noxious stimulus.

  • Nociceptive Induction:

    • Writhing Test: Inject 0.6% acetic acid (i.p.) and count the number of writhes (abdominal constrictions) over a 20-minute period.

    • Formalin Test: Inject 20 µL of 5% formalin into the plantar surface of the hind paw. Measure the time spent licking the injected paw during the early phase (0-5 min) and the late phase (15-30 min).

  • Data Analysis: Compare the mean number of writhes or paw licking time between treated groups and the vehicle control using one-way ANOVA followed by a post-hoc test.

Part 3: Visualization of Experimental Workflow

experimental_workflow cluster_preliminary Part 1: Preliminary Assessment cluster_efficacy Part 2: Efficacy Evaluation LD50 Acute Toxicity (LD50) PK Pharmacokinetics (PK) LD50->PK Informs dose selection Anticonvulsant Anticonvulsant Models (MES, PTZ) PK->Anticonvulsant Informs dosing regimen Analgesic Analgesic Models (Writhing, Formalin) PK->Analgesic Informs dosing regimen

Caption: High-level workflow for the in vivo evaluation of the test compound.

Part 4: Potential Signaling Pathways for Further Investigation

While the primary screening is based on phenotype, further mechanistic studies could explore the compound's effect on neuronal signaling pathways. Thiazolidine-2,4-dione derivatives, which share a similar heterocyclic core, have been shown to modulate key signaling cascades involved in cell survival and proliferation.[7][8] A potential avenue for future research could be to investigate if this compound interacts with similar pathways.

signaling_pathway cluster_pathways Hypothesized Signaling Pathways Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellSurvival Cell Survival/ Proliferation ERK->CellSurvival PI3K PI3K Akt Akt PI3K->Akt Akt->CellSurvival Compound 3-Amino-5-ethyl-5-phenyl- imidazolidine-2,4-dione Compound->Raf Potential Inhibition Compound->PI3K Potential Inhibition

Caption: Potential signaling pathways for mechanistic investigation.

References

  • Butler TC. Quantitative studies of the physiological disposition of 3-methyl-5-ethyl-5-phenyl hydantoin (mesantoin) and 5-ethyl-5-phenyl hydantoin (nirvanol). J Pharmacol Exp Ther. 1953 Nov;109(3):340-5. Available from: [Link]

  • Mori M, et al. Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. J Pharmacobiodyn. 1982;5(1):1-10. Available from: [Link]

  • de Almeida RN, et al. Antinociceptive effect of hydantoin 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in mice. Molecules. 2015 Jan 8;20(1):974-86. Available from: [Link]

  • Stella V, et al. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. J Med Chem. 1975;18(11):1140-3. Available from: [Link]

  • Theodore WH, et al. Clinical pharmacology of mephenytoin and ethotoin. Ann Neurol. 1984;16(5):609-12. Available from: [Link]

  • Ušćumlić GS, et al. Synthesis, structural and biological characterization of 5-phenylhydantoin derivatives as potential anticonvulsant agents. ChemInform. 2011;42(32). Available from: [Link]

  • de Almeida, R. N., et al. (2015). Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice. Molecules, 20(1), 974–986. Available from: [Link]

  • Shuwa, K. et al. (2012). Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent. VCU Scholars Compass. Available from: [Link]

  • Li, W. et al. (2010). Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. Bioorganic & Medicinal Chemistry Letters, 20(15), 4526-4530. Available from: [Link]

  • Al-Obaid, A. M., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262. Available from: [Link]

  • Gelb, T. et al. (2014). Structural Modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that Improve Selectivity for the Inhibition of Melanoma Cells Containing Active ERK Signaling. ACS Medicinal Chemistry Letters, 5(6), 673-677. Available from: [Link]

Sources

Troubleshooting & Optimization

How to increase the yield of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for yield optimization. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and high-yield results.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve problems.

Q1: My overall yield for this compound is consistently low. What are the primary areas I should investigate?
  • Starting Materials and Reagents: The purity of your inputs is paramount. Impurities in starting materials or solvents can introduce competing side reactions or inhibit your desired reaction.[1] For instance, the quality of the precursor, 5-ethyl-5-phenylhydantoin, or the α-amino ester derivative is critical.

  • Reaction Conditions: Heterocyclic synthesis is often highly sensitive to reaction parameters. Sub-optimal temperature, reaction time, solvent, or catalyst/base concentration can drastically reduce yield.[1] It is crucial to monitor reactions to determine the point of maximum conversion without allowing for product degradation.[2]

  • Workup and Purification: Significant product loss can occur during the isolation and purification stages.[2] Inefficient extraction, product decomposition under acidic or basic wash conditions, or irreversible adsorption onto silica gel during chromatography are common pitfalls.

The following diagram illustrates a logical workflow for troubleshooting low yields.

Troubleshooting_Workflow start Low Yield Observed reagent_check Assess Reagent & Solvent Purity start->reagent_check reagent_impure Reagents Impure reagent_check->reagent_impure Issue Found reagent_ok Purity Confirmed reagent_check->reagent_ok No Issue condition_check Verify Reaction Conditions (Temp, Time, Base, Solvent) conditions_off Conditions Suboptimal condition_check->conditions_off Issue Found conditions_ok Conditions Confirmed condition_check->conditions_ok No Issue workup_check Review Workup & Purification workup_loss Losses Detected workup_check->workup_loss Issue Found workup_ok Procedure Confirmed workup_check->workup_ok No Issue purify_reagents Purify/Dry Reagents & Solvents reagent_impure->purify_reagents reagent_ok->condition_check purify_reagents->condition_check optimize_conditions Systematically Optimize Parameters (DoE) conditions_off->optimize_conditions conditions_ok->workup_check optimize_conditions->workup_check modify_workup Modify Extraction/ Purification Method workup_loss->modify_workup end_point Yield Improved workup_ok->end_point modify_workup->end_point

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I am unsure about my synthetic strategy. What are the most effective routes to synthesize this compound?

There are two primary, well-validated strategies for synthesizing this N-aminated hydantoin. The choice depends on the availability of starting materials and your experimental capabilities.

  • Route A: Direct N-Amination of a Precursor Hydantoin. This is often the most straightforward approach. It involves first synthesizing the parent hydantoin, 5-ethyl-5-phenylhydantoin, and then introducing the amino group at the N-3 position.

  • Route B: Two-Step Cyclization from an α-Amino Ester. This modern approach builds the ring system with the N-amino group already incorporated. It provides an elegant and efficient pathway, often resulting in good yields.[3]

The diagram below outlines these two synthetic pathways.

Synthetic_Routes cluster_A Route A: Direct N-Amination cluster_B Route B: Cyclization Strategy ketone Ethyl Phenyl Ketone hydantoin 5-Ethyl-5-phenylhydantoin ketone->hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) final_product_A 3-Amino-5-ethyl-5-phenyl- imidazolidine-2,4-dione hydantoin->final_product_A N-Amination (Hydrazine Hydrate) amino_ester Ethyl 2-amino-2-phenylbutanoate isocyanate Isocyanate Intermediate amino_ester->isocyanate Phosgenation (e.g., Triphosgene) final_product_B 3-Amino-5-ethyl-5-phenyl- imidazolidine-2,4-dione isocyanate->final_product_B Condensation & Cyclization (Hydrazine, DIPEA/DMAP)

Caption: Recommended synthetic pathways to the target compound.

Q3: I am attempting Route B, but the final cyclization step from the isocyanate is inefficient. How can I drive this reaction to completion?

This is a critical step where yield is often compromised. The mechanism involves the initial addition of hydrazine to the isocyanate, followed by a base-mediated intramolecular cyclization onto the ester.[3]

The key to a high yield in this step is the choice and stoichiometry of the base. Research has shown that a non-nucleophilic organic base system is essential to facilitate the proton transfer required for the nucleophilic attack of the nitrogen atom on the ester carbonyl.[3]

Recommendations:

  • Use a DIPEA/DMAP System: Employ a combination of Diisopropylethylamine (DIPEA) as the bulk base (approx. 3 equivalents) and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst (approx. 0.2 equivalents).[3] Omitting this basic system has been shown to result in significantly lower yields.[3]

  • Temperature Control: The cyclization step typically requires heating. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes cyclization without causing decomposition.

  • Anhydrous Conditions: Ensure your solvent (e.g., DMF, THF) is anhydrous. Water can react with the isocyanate intermediate, leading to undesired urea byproducts and reducing the overall yield.[1]

Q4: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can I minimize their formation?

Impurity profiling is key to optimization. Based on the common synthetic routes, here are the most probable side products:

  • Unreacted Starting Material: If you see the precursor hydantoin (Route A) or the open-chain urea intermediate (Route B), it indicates an incomplete reaction.

    • Solution: Increase reaction time, temperature, or check the stoichiometry and purity of your reagents (e.g., hydrazine hydrate, base).[2]

  • Hydrolyzed Product: The hydantoin ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially during workup.

    • Solution: Use milder conditions for workup. For example, use a saturated solution of sodium bicarbonate for neutralization instead of strong bases.

  • Side products from Impure Ketone (Route A): If the initial Bucherer-Bergs reaction was performed with an impure ethyl phenyl ketone, you will carry those impurities through the synthesis.

    • Solution: Ensure the purity of the starting ketone via distillation or chromatography before beginning the synthesis.

Frequently Asked Questions (FAQs)

Q1: For a first-time synthesis, which route do you recommend?

For initial lab-scale synthesis, Route A (Direct N-Amination) is often more accessible. The Bucherer-Bergs reaction to form the parent hydantoin is robust and well-documented.[4][5] The subsequent N-amination with hydrazine hydrate is a relatively straightforward transformation.[6] Route B is more elegant but requires handling more sensitive reagents like triphosgene and isocyanates.

Q2: What are the best practices for purifying the final product?

This compound is a polar molecule.

  • Crystallization: This should be your first choice for purification. A mixed solvent system, such as Ethanol/Water or Ethyl Acetate/Hexane, is often effective. Test small aliquots to find the ideal solvent system.

  • Column Chromatography: If crystallization is ineffective, silica gel chromatography can be used. Due to the product's polarity, a mobile phase with a polar solvent like methanol or ethanol in dichloromethane or ethyl acetate will likely be required. To prevent streaking on the column, consider pre-treating your silica with triethylamine or adding a small percentage (~0.5-1%) to your eluent.

Q3: How critical is the purity of hydrazine hydrate?

Extremely critical. Hydrazine hydrate can decompose over time to form water and ammonia, which can affect the reaction stoichiometry and introduce side reactions. Use a freshly opened bottle or a recently titrated solution to ensure its concentration is accurate.

Protocols & Data

Protocol: Synthesis via Route A (N-Amination)

This protocol is a representative two-step procedure. Safety Note: The Bucherer-Bergs reaction uses potassium cyanide, which is highly toxic. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 5-Ethyl-5-phenylhydantoin (Bucherer-Bergs Reaction) [4]

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl phenyl ketone (1 equiv.), potassium cyanide (2 equiv.), and ammonium carbonate (4 equiv.).

  • Add a 1:1 mixture of ethanol and water as the solvent.

  • Heat the mixture to 60-70°C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath and acidify carefully with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure 5-ethyl-5-phenylhydantoin.

Step 2: N-Amination to yield this compound [6]

  • Suspend 5-ethyl-5-phenylhydantoin (1 equiv.) in ethanol.

  • Add hydrazine hydrate (2-3 equiv.) to the suspension.

  • Reflux the mixture for 4-8 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • The product will often precipitate upon cooling or after the addition of water. Filter the solid and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Table 1: Key Parameter Optimization

This table summarizes critical parameters and their expected impact on yield, providing a starting point for your optimization experiments.

ParameterVariableLow Yield IndicationHigh Yield StrategyRationale
Temperature 40°C vs. 60°C vs. 80°CIncomplete reaction at low temp; decomposition at high temp.Systematically screen to find the optimal point.Balances reaction rate against thermal stability of reactants and products.[1]
Base (Route B) None vs. Triethylamine vs. DIPEA/DMAPStalled reaction, low conversion.Use DIPEA (3 eq.) / DMAP (0.2 eq.).The base is crucial for the final cyclization step by facilitating proton transfer.[3]
Solvent Purity Technical grade vs. AnhydrousFormation of urea byproducts (Route B).Use freshly distilled, anhydrous solvents under an inert atmosphere.Prevents reaction with moisture-sensitive intermediates like isocyanates.[1]
Reaction Time 2h vs. 8h vs. 24hIncomplete reaction if too short; side products if too long.Monitor by TLC/LC-MS to quench at peak conversion.Maximizes product formation while minimizing degradation.[2]

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Bouchnak, H., et al. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. Synlett.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hydantoin Synthesis: A Chemist's Guide to Purity and Yield.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis.
  • Clayden, J., Ward, J. W., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science, 10, 3408-3412.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Chem-Station. (2017). Bucherer-Bergs Hydantoin Synthesis.
  • Tan, S. H., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 26-34.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • D'hooghe, M., & De Kimpe, N. (2006). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 11(12), 1017-1049.
  • Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science.
  • Barnes, K. (n.d.). Synthesis of Hydantoin & Its Derivatives. Study.com.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • Kiec-Kononowicz, K., et al. (1984). Synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione. Acta Poloniae Pharmaceutica, 41(2), 161-5. As cited in Delgado, G. E., et al. (2012). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o262.

Sources

Technical Support Center: Chromatography Purification of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione. This molecule, a hydantoin derivative, presents a unique set of purification challenges due to its composite chemical nature. It possesses a polar hydantoin core, a basic primary amine that is readily protonated, and non-polar phenyl and ethyl groups. This trifecta of characteristics can lead to complex retention behavior, making robust method development and troubleshooting essential for achieving high purity.

This guide is structured to provide direct, actionable solutions to common problems encountered in the field. We will move from initial method selection to detailed troubleshooting of specific chromatographic issues, explaining the scientific principles behind our recommendations.

Section 1: Understanding the Molecule & Initial Method Selection

The structure of this compound dictates its chromatographic behavior. The basic amino group (pKa estimated ~4-5) is prone to strong ionic interactions with acidic surfaces, such as the residual silanols on silica-based stationary phases, leading to poor peak shape in reversed-phase chromatography.[1] The phenyl and ethyl groups provide hydrophobicity, while the hydantoin ring itself contributes polarity.

Choosing the correct initial chromatographic mode is the most critical step. The following decision workflow can guide your selection process.

MethodSelection cluster_start Analysis Start cluster_questions Key Questions cluster_recommendations Recommended Starting Point Start Crude Product Analysis Q_Chiral Is the 5-position a racemic center requiring enantiomeric separation? Start->Q_Chiral Q_Polarity What is the primary challenge? (Polarity vs. Ionic Nature) Q_Chiral->Q_Polarity No R_Chiral Chiral Chromatography (e.g., Cellulose-based CSP) Q_Chiral->R_Chiral Yes R_MMC Mixed-Mode Chromatography (RP / Cation-Exchange) Q_Polarity->R_MMC Both Ionic & Hydrophobic R_RP Reversed-Phase HPLC (Base-deactivated C18) Q_Polarity->R_RP Mainly Hydrophobic R_NP Normal-Phase HPLC (Silica or Diol) Q_Polarity->R_NP Mainly Polar (Poorly water-soluble)

Caption: Initial chromatography mode selection workflow.

Section 2: Troubleshooting Guide

This section addresses the most common issues in a direct question-and-answer format.

Question 1: My peak is severely tailing in Reversed-Phase (RP-HPLC) on a C18 column. What's happening and how do I fix it?

Answer:

Severe peak tailing for this compound is almost certainly caused by secondary ionic interactions between the protonated primary amine and deprotonated (anionic) residual silanol groups on the silica surface of the column packing. This creates a mixed-mode retention mechanism on a column designed for a single (hydrophobic) mode, leading to poor peak shape.

Solutions, in order of recommendation:

  • Switch to a Mixed-Mode Column: This is the most robust solution. A mixed-mode stationary phase that combines reversed-phase (like C18) and cation-exchange functionalities is designed to handle compounds like this.[2][3][4] The ion-exchange character provides a controlled, reproducible interaction site for the basic amine, leading to sharp, symmetrical peaks.[2]

  • Modify the Mobile Phase:

    • Lower the pH: Adjust the aqueous mobile phase pH to 2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, most surface silanols are protonated and neutral, minimizing ionic interactions.[1]

    • Add a Competing Base: If lowering the pH is not sufficient or desirable, add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte. Note that TEA is not MS-friendly.

  • Use a Modern Base-Deactivated Column: Employ a column specifically designed for basic compounds, often featuring end-capping or a hybrid particle technology that reduces the number of accessible silanol groups.

PeakTailing cluster_solutions Troubleshooting Path Problem Severe Peak Tailing Observed in Reversed-Phase Cause Probable Cause: Analyte Amine (+) interacting with Surface Silanols (-) Problem->Cause Sol_MMC Optimal Solution: Switch to Mixed-Mode (RP/Cation-Exchange) Column Cause->Sol_MMC Most Robust Sol_pH Mobile Phase Fix 1: Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) Cause->Sol_pH Alternative Sol_Column Hardware Fix: Use Base-Deactivated or Hybrid Column Cause->Sol_Column Alternative Sol_Compete Mobile Phase Fix 2: Add Competing Base (e.g., 0.1% TEA) Sol_pH->Sol_Compete If pH change is insufficient

Caption: Troubleshooting logic for peak tailing.

Question 2: My compound elutes in or near the void volume in Reversed-Phase, even with 100% aqueous mobile phase. How can I get more retention?

Answer:

This indicates that the hydrophobic interactions between your molecule and the C18 stationary phase are insufficient for retention. The polar hydantoin ring and the charge on the protonated amine dominate, making the molecule behave like a very polar compound.

Solutions:

  • Confirm Mobile Phase pH: Ensure the mobile phase pH is in a range where the amine is protonated (pH < 7). If the amine is neutral, it may become more hydrophobic. However, for this molecule, the overall polarity is high.

  • Use an Embedded Polar Group (EPG) Column: These "AQ" or "polar-endcapped" columns are designed to be stable in 100% aqueous conditions and provide enhanced retention for polar analytes through mechanisms like hydrogen bonding.

  • Switch to HILIC or Mixed-Mode Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica or a diol phase) and a high-organic (>80% acetonitrile) mobile phase. It is specifically designed for retaining very polar compounds.

    • Mixed-Mode Chromatography: As mentioned previously, an MMC column can provide retention through both hydrophobic and ion-exchange mechanisms, effectively retaining the molecule even if one mechanism is weak.[3][5]

Question 3: I am using Normal-Phase (NP) chromatography, but my retention times are drifting between runs. Why?

Answer:

The primary cause of irreproducible retention times in normal-phase chromatography is the fluctuating water content in the non-polar mobile phase (e.g., hexane/ethyl acetate).[6] Water is a very strong polar solvent and will adsorb to the active sites (silanol groups) on the silica surface, deactivating the stationary phase. Even trace amounts of atmospheric moisture can alter your mobile phase composition and drastically change retention.[6]

Solutions:

  • Control Water Content: Prepare your mobile phase by blending a water-saturated portion of the weak solvent (e.g., hexane) with a dried portion.[6] This allows you to precisely control the level of "deactivation" and maintain consistency. Alternatively, add a small, fixed percentage of a polar modifier like isopropanol or methanol (e.g., 0.1% to 1%) to the mobile phase to dominate the polar interactions and buffer against minor water fluctuations.

  • Use a Column Oven: Temperature fluctuations can also affect retention. Using a column oven ensures a stable operating temperature.[6]

  • Ensure Thorough Column Equilibration: Normal-phase columns require significantly longer equilibration times than reversed-phase columns, sometimes up to 10-fold longer.[6] Ensure the column is fully equilibrated before starting your sequence.

Question 4: I can't resolve my compound from a key impurity. How can I improve the separation (selectivity)?

Answer:

Improving selectivity requires changing the fundamental interactions within the chromatographic system.

Solutions:

  • Change the Organic Modifier (Reversed-Phase): If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties (methanol is a proton donor, acetonitrile is a dipole) and can alter the elution order and separation of closely related compounds.

  • Change the Stationary Phase: This is often the most powerful way to alter selectivity.

    • In RP: If using a C18, try a Phenyl column (for π-π interactions with the phenyl ring) or a Cyano column.

    • Switch Modes: The most dramatic change in selectivity will come from switching chromatographic modes entirely (e.g., from RP to Mixed-Mode or HILIC), as this utilizes completely different retention mechanisms.[2][5]

  • Adjust Mobile Phase pH and Buffer Strength (RP or MMC): Fine-tuning the pH can subtly alter the ionization state of your analyte and impurities, potentially leading to separation. In mixed-mode chromatography, adjusting the buffer concentration (ionic strength) directly impacts the ion-exchange retention, providing a powerful tool to modulate selectivity for charged analytes.[3]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best all-around starting point for purifying this compound?

    • A: Given the combined polar, non-polar, and basic nature of the molecule, Mixed-Mode Chromatography (MMC) using a reversed-phase/cation-exchange column is the most promising starting point. [2][3][4] This approach addresses all key structural features simultaneously, often leading to good retention and peak shape with minimal method development.

  • Q: My compound appears to be degrading on the column. How can I check for this and prevent it?

    • A: On-column degradation can occur if the compound is sensitive to the acidic nature of a standard silica column. You can test for this using a 2D TLC plate: spot the compound in one corner, run the plate, turn it 90 degrees, and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear below the diagonal.[7] To prevent this, consider using a less acidic stationary phase (e.g., a hybrid or polymer-based column) or switching to a different chromatographic mode.

  • Q: How should I prepare my sample for injection?

    • A: Always dissolve your sample in the initial mobile phase or a weaker solvent to prevent peak distortion. Injecting a sample dissolved in a much stronger solvent than the mobile phase will cause the sample to travel through the column as a broad, distorted band. Ensure the sample is fully dissolved and filtered through a 0.22 or 0.45 µm filter to prevent particulates from blocking the column frit.

  • Q: My synthesis is racemic. What kind of column do I need to separate the enantiomers?

    • A: You will need a Chiral Stationary Phase (CSP). For hydantoin-type structures, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often successful.[8] You may need to screen several different chiral columns and mobile phases (often in normal-phase or polar organic mode) to find the optimal conditions.[9]

Section 4: Key Experimental Protocols

Protocol 1: Generic Mixed-Mode (RP/Cation-Exchange) Screening Method

This protocol provides a robust starting point for method development.

ParameterValueRationale
Column Mixed-Mode RP/Cation-Exchange (e.g., Acclaim Trinity P1, Obelisc R)Combines hydrophobic and ionic retention mechanisms for robust performance.[2][3]
Mobile Phase A 20 mM Ammonium Formate, pH 3.0 in WaterProvides the counter-ion for the cation-exchange mechanism and a low pH to ensure the analyte's amine is protonated.
Mobile Phase B AcetonitrileThe organic modifier for controlling hydrophobic retention.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.
Detection UV at 220 nm and 254 nmThe phenyl and hydantoin rings should have UV absorbance.
Column Temp. 30 °CEnsures stable and reproducible retention times.
Injection Vol. 5 µLA small volume to prevent column overload.
Screening Gradient Time (min) | %B 0 | 5 15 | 95 17 | 95 17.1 | 5 20 | 5A broad gradient to determine the approximate elution conditions.
Protocol 2: System Suitability Test

Before running any valuable samples, perform a system suitability test to ensure the system is performing correctly.

  • Prepare a Standard: Create a known concentration of your purified reference standard in the initial mobile phase.

  • Make Five Replicate Injections: Inject the standard five times consecutively.

  • Analyze Results:

    • Retention Time RSD: The relative standard deviation (RSD) of the retention time should be < 1%.

    • Peak Area RSD: The RSD of the peak area should be < 2%.

    • Tailing Factor (Asymmetry): The tailing factor should ideally be between 0.9 and 1.5.

  • Action: If the system fails these criteria, troubleshoot the HPLC system (leaks, pump issues, etc.) before proceeding.[10][11]

References

  • Vertex AI Search. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • MDPI. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
  • Vertex AI Search. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.
  • Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International.
  • PubMed. (1991, July 17). High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Lab Bulletin. (n.d.). Normal Phase Chromatography.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Snyder, L. R. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?
  • PubMed. (1997, July). [Chiral Separation of Racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC Using Eluents Containing Beta-Cyclodextrin].
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC International.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Vertex AI Search. (n.d.). Chiral Drug Separation.
  • YouTube. (2024, October 1). Understanding Reverse Phase Selectivity for Different Compound Classes.
  • Sigma-Aldrich. (n.d.). This compound.
  • SGE. (n.d.). HPLC Troubleshooting Guide.
  • NIH. (n.d.). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. PMC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • ResearchGate. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • Scribd. (n.d.). HPLC Troubleshooting Guide.

Sources

Overcoming solubility issues of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione in aqueous buffers.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Introduction

Welcome to the dedicated technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Due to its bicyclic hydantoin core and lipophilic phenyl and ethyl substitutions, this compound inherently possesses low aqueous solubility, a common hurdle in experimental and developmental workflows.

This guide provides a logically structured, in-depth approach to systematically troubleshoot and overcome these solubility issues. We will move from fundamental principles to advanced formulation strategies, explaining the scientific rationale behind each method to empower you to make informed decisions for your specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: Why is my compound not dissolving in standard aqueous buffers like PBS?

A: The molecular structure of this compound contains significant non-polar character, primarily from the phenyl and ethyl groups at the C-5 position. These lipophilic moieties lead to a high lattice energy (the energy holding the crystal structure together) and unfavorable interactions with polar water molecules, resulting in poor aqueous solubility. In neutral buffers like Phosphate-Buffered Saline (PBS) at pH 7.4, the molecule is likely near its isoelectric point, where it has a net neutral charge, further minimizing its solubility.

Q2: What are the key chemical features I should be aware of for solubilization?

A: The compound is amphoteric, meaning it has both acidic and basic functional groups:

  • Acidic Site: The N-H proton within the hydantoin ring (imidazolidine-2,4-dione) is weakly acidic.

  • Basic Site: The amino (-NH2) group at the N-3 position is weakly basic.

This dual nature is the key to solubility enhancement. By adjusting the pH of the buffer, you can ionize one of these groups, forming a salt in situ and dramatically increasing the compound's interaction with water.

Q3: Is it acceptable to use organic solvents like DMSO to prepare a stock solution?

A: Yes, this is a highly recommended and standard practice. Preparing a concentrated stock solution in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is the first step. However, the challenge arises when this stock is diluted into your final aqueous buffer. The organic solvent concentration in the final medium must be kept to a minimum to avoid artifacts in biological assays and prevent the compound from precipitating out of solution. As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid cytotoxicity.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solubilization

If you are facing precipitation or incomplete dissolution in your aqueous buffer, follow this systematic troubleshooting workflow. Start with the simplest and most direct methods before proceeding to more complex formulation strategies.

Workflow 1: Systematic pH Adjustment

The most critical first step is to determine the pH-solubility profile of your compound. Since the molecule is amphoteric, its solubility will be lowest at its isoelectric point (pI) and will increase significantly in both acidic and basic conditions.

  • Preparation: Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

  • Equilibration: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to identify the optimal pH range for dissolution.

  • Acidic pH (e.g., pH < 4): Protonation of the 3-amino group creates a cationic species, which is more soluble.

  • Basic pH (e.g., pH > 9): Deprotonation of the hydantoin ring N-H creates an anionic species, which is also more soluble.

  • Neutral pH (e.g., pH 6-8): The compound is likely in its zwitterionic or neutral form, exhibiting minimum solubility.

This workflow can be visualized with the following decision-making diagram:

G cluster_0 start Start: Compound Precipitates in Aqueous Buffer ph_test Perform pH-Solubility Screening (pH 2 to 10) start->ph_test sol_acid Solubility Increases at Acidic pH? ph_test->sol_acid sol_base Solubility Increases at Basic pH? sol_acid->sol_base  No use_acid SUCCESS: Use acidic buffer (pH < 4) for your experiment. sol_acid->use_acid  Yes use_base SUCCESS: Use basic buffer (pH > 9) for your experiment. sol_base->use_base  Yes next_step pH adjustment is insufficient. Proceed to Co-Solvent Strategy. sol_base->next_step  No caption Fig 1. Decision workflow for pH-based solubility enhancement.

Fig 1. Decision workflow for pH-based solubility enhancement.
Workflow 2: Utilizing Co-Solvents

If pH adjustment alone is insufficient or incompatible with your experimental constraints (e.g., physiological pH required for cell culture), the next step is to use water-miscible organic co-solvents. These agents reduce the polarity of the aqueous medium, thereby lowering the energy barrier for solvating the lipophilic compound.

Co-SolventTypical Starting Concentration (v/v)Maximum Recommended Concentration (Cell-based Assays)Notes
DMSO 1-5%< 0.5%Excellent solubilizing power but can be toxic to cells at higher concentrations.
Ethanol 5-10%< 1%Good for compounds with hydrogen bonding capabilities. Can cause protein precipitation.
PEG 400 10-20%~1%Polyethylene Glycol 400 is a non-volatile, less toxic option suitable for many applications.
Propylene Glycol 10-20%< 1%Similar properties to PEG 400.
  • Stock Solution: Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).

  • Titration: Prepare your aqueous buffer. While vortexing the buffer, add the stock solution dropwise to achieve the desired final concentration of the compound.

  • Observation: Visually inspect for precipitation immediately and after a set period (e.g., 2 hours) at the experimental temperature.

  • Optimization: If precipitation occurs, systematically increase the percentage of co-solvent in the final aqueous buffer. The goal is to find the lowest concentration of co-solvent that maintains the compound's solubility.

G cluster_1 start Start: pH adjustment failed or is not an option. prep_stock Prepare 10-50 mM stock in 100% DMSO or Ethanol start->prep_stock titrate Titrate stock into aqueous buffer (Final co-solvent <1%) prep_stock->titrate check_precip Precipitation Occurs? titrate->check_precip success SUCCESS: Compound is soluble. check_precip->success  No increase_cosolvent Increase co-solvent % in buffer (e.g., to 2%, 5%...) respecting assay tolerance check_precip->increase_cosolvent  Yes increase_cosolvent->titrate next_step Co-solvents are insufficient. Proceed to Advanced Strategies. increase_cosolvent->next_step Max tolerance reached caption Fig 2. Workflow for using co-solvents to improve solubility.

Fig 2. Workflow for using co-solvents to improve solubility.
Workflow 3: Advanced Formulation Strategies

If the above methods fail, more advanced formulation techniques involving excipients may be required. These are common in drug development and can be adapted for research settings.

Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, effectively dispersing them in the buffer.

  • Common Examples: Tween® 80, Polysorbate 20, Kolliphor® EL.

  • Protocol: Prepare the aqueous buffer containing the surfactant at a concentration above its CMC. Then, add the compound (from a concentrated organic stock) to this solution.

  • Caution: Surfactants can interfere with biological assays by disrupting cell membranes or denaturing proteins. Always run a vehicle control with the surfactant alone.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol: Dissolve the cyclodextrin in the aqueous buffer first. Then, add the compound and allow time for the complex to form (may require gentle heating or sonication).

  • Benefit: Cyclodextrins are generally considered to have low toxicity and are widely used in pharmaceutical formulations.

Summary and Recommendations

StrategyProsConsBest For
pH Adjustment Simple, cost-effective, introduces minimal new variables.May not be compatible with pH-sensitive assays (e.g., cell culture).Initial screening and experiments where pH can be varied.
Co-solvents Effective for many compounds, easy to implement.Potential for solvent toxicity/artifacts in biological systems.Preparing concentrated stocks and for assays tolerant to low levels of organic solvents.
Surfactants High solubilizing capacity.High potential for assay interference and biological effects.In vitro assays where controls can account for surfactant effects.
Cyclodextrins Low toxicity, high biocompatibility, effective solubilization.Higher cost, may require more formulation development.Cell-based assays and in vivo studies where biocompatibility is critical.

Always approach solubility enhancement in a stepwise manner as outlined. By understanding the physicochemical properties of this compound and applying these principles systematically, you can successfully overcome solubility challenges and achieve reliable, reproducible experimental results.

References

  • Title: DMSO in cell culture: A review of its properties and applications. Source: Toxicology Reports URL: [Link]

  • Title: Cyclodextrins as pharmaceutical excipients. Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Cyclodextrins: a review on their properties and applications in drug delivery. Source: Journal of Pharmaceutical Sciences URL: [Link]

Technical Support Center: 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione (Aminoglutethimide)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals

Introduction

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione, more commonly known as Aminoglutethimide, is a potent aromatase inhibitor. Its efficacy in research and therapeutic applications is critically dependent on its structural integrity. As a hydantoin derivative, this molecule is susceptible to degradation in solution, which can lead to inconsistent experimental results, loss of biological activity, and the formation of unknown impurities. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you maintain the stability of Aminoglutethimide in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of Aminoglutethimide degradation in solution? The primary degradation pathway for the imidazolidine-2,4-dione (hydantoin) ring structure is hydrolysis.[1][2] This reaction is catalyzed by the presence of acidic or basic conditions and involves the cleavage of the heterocyclic ring. Oxidation is another significant concern.[1][3]

Q2: What is the recommended solvent for preparing stock solutions? Due to its poor solubility in water, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[4] As an aprotic solvent, DMSO minimizes the risk of hydrolytic degradation. For aqueous experimental buffers, it is crucial to minimize the final concentration of water in the stock and to ensure the pH of the final solution is controlled.

Q3: How should I store my stock solution? Stock solutions should be stored at -20°C for long-term stability (months to years) or at 0-4°C for short-term use (days to weeks).[4] It is imperative to store them in dry, dark conditions.[4] Use amber vials or wrap containers in aluminum foil to protect from light.

Q4: Is Aminoglutethimide sensitive to light? Yes. The compound should be protected from light to prevent potential photodegradation.[1][5] Storage containers should be light-resistant.

Q5: Are there any visible signs of degradation? Visible signs can include color change in the solution, cloudiness, or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, chemical analysis (e.g., HPLC) is the only definitive way to assess stability.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during your experiments and explains the underlying chemical principles.

Problem: My experimental results are inconsistent, or the compound has lost its biological activity.

This is the most common consequence of compound degradation. The loss of the specific three-dimensional structure of Aminoglutethimide, particularly the hydantoin ring, eliminates its ability to bind to its target enzyme, aromatase.[6]

Potential Cause 1: Hydrolytic Degradation

  • The "Why": The hydantoin ring contains two amide bonds (carbonyl groups adjacent to nitrogen). In the presence of water and either acid or base catalysts, these bonds can be attacked by water molecules (or hydroxide ions), leading to the opening of the ring to form a hydantoate intermediate.[1][2] This process is irreversible and destroys the compound's activity. The rate of hydrolysis is highly dependent on pH.[7]

  • Troubleshooting Steps:

    • Solvent Selection: Always prepare primary stock solutions in a high-purity, anhydrous aprotic solvent like DMSO.[4] Avoid using protic solvents like methanol, ethanol, or water for stock preparation.

    • pH Control: When diluting the DMSO stock into aqueous buffers for your experiment, ensure the final pH of the solution is maintained as close to neutral (pH 6.8-7.4) as possible. Avoid highly acidic or alkaline buffers.

    • Temperature Management: Perform dilutions and experiments at the lowest practical temperature to slow the rate of hydrolysis.[1]

Potential Cause 2: Oxidative Degradation

  • The "Why": The C5 position of the imidazolidine-2,4-dione ring is susceptible to oxidation, which can lead to the formation of 5-hydroxyhydantoin derivatives.[1][3] The aromatic amino group is also a potential site for oxidation. This process can be initiated by dissolved atmospheric oxygen (autoxidation) or by oxidizing agents, such as peroxides that can form in older ether or THF solvents.[1][3]

  • Troubleshooting Steps:

    • Use Peroxide-Free Solvents: If using solvents like THF or dioxane, ensure they are fresh and tested for the absence of peroxides.

    • Work Under Inert Atmosphere: For highly sensitive experiments, sparge your aqueous buffers with an inert gas (nitrogen or argon) before adding the compound to remove dissolved oxygen. Store solutions under an inert atmosphere.[1]

    • Consider Antioxidants: For formulated solutions intended for longer-term use, the addition of a suitable antioxidant may be considered, though compatibility and potential interference with the assay must be validated.[1]

Problem: A precipitate has formed in my solution after storage or dilution.
  • The "Why": Aminoglutethimide is practically insoluble in water.[5] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded. Additionally, degradation products may have different solubility profiles than the parent compound, leading to precipitation over time.

  • Troubleshooting Steps:

    • Check Final Concentration: Ensure the final concentration in your aqueous medium does not exceed the compound's solubility limit. You may need to perform a solubility test to determine this limit in your specific buffer.

    • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can promote precipitation. Aliquot your stock solution into single-use volumes to avoid this.

    • Proper Dilution Technique: When diluting, add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and complete mixing, which can help prevent localized high concentrations that lead to precipitation.

Key Stability Factors and Recommendations

ParameterRisk Factor for DegradationRecommended ActionRationale
pH Acidic (<6) or Basic (>8) conditionsMaintain solution pH as close to neutral (6.8-7.4) as possible.The hydantoin ring is susceptible to acid- and base-catalyzed hydrolysis, leading to ring cleavage.[1][2]
Solvent Protic solvents (water, methanol, ethanol)Use anhydrous, aprotic solvents like DMSO for stock solutions.[4]Aprotic solvents lack the acidic protons that can participate in and accelerate hydrolytic degradation.
Light Exposure to UV or ambient lightStore all solids and solutions protected from light (e.g., amber vials, foil wrap).[1][5]Light can provide the energy for photolytic reactions, leading to degradation.
Temperature Elevated temperaturesStore stock solutions at -20°C (long-term) or 0-4°C (short-term).[4] Minimize time at room temperature.Chemical degradation reactions, including hydrolysis and oxidation, are accelerated at higher temperatures.[1]
Oxygen Atmospheric oxygen, solvent peroxidesUse fresh, high-purity solvents. For maximum stability, sparge buffers with N₂ or Ar gas.[1][3]The C5 position of the hydantoin ring and the amino group are susceptible to oxidation.[1][3]

Visualizing Degradation Pathways and Protocols

cluster_0 Potential Degradation Pathways Parent 3-Amino-5-ethyl-5-phenyl- imidazolidine-2,4-dione Hydrolysis_Product Ring-Opened Hydantoate (Inactive) Parent->Hydrolysis_Product  Hydrolysis  (Acid/Base, H₂O) Oxidation_Product 5-Hydroxy Derivative (Inactive) Parent->Oxidation_Product  Oxidation  ([O], Peroxides)

Caption: Key degradation routes for Aminoglutethimide.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol details the best practices for preparing a stock solution to maximize its shelf-life.

  • Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of the compound in a fume hood.

  • Dissolution: Add high-purity, anhydrous DMSO to the solid to achieve the desired concentration (e.g., 10 mM). Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber, screw-cap vials with appropriate liners. This prevents contamination and avoids multiple freeze-thaw cycles.

  • Storage: For long-term storage (months), place the aliquots in a -20°C freezer. For short-term use (days), store at 0-4°C. Ensure all vials are clearly labeled with the compound name, concentration, date, and solvent.

Protocol 2: Workflow for a Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods (e.g., HPLC, LC-MS).[8][9][10] This workflow is based on ICH guidelines.[9][11]

cluster_1 Forced Degradation Experimental Workflow cluster_stress 3. Apply Stress Conditions A 1. Prepare 1 mg/mL Solution in Acetonitrile/Water B 2. Divide into Aliquots (Control, Acid, Base, Oxidative, Thermal, Photo) A->B C Acid (e.g., 0.1M HCl, 60°C) B->C D Base (e.g., 0.1M NaOH, RT) B->D E Oxidative (e.g., 3% H₂O₂, RT) B->E F Thermal (e.g., 80°C, solid & solution) B->F G Photolytic (ICH Q1B light exposure) B->G H 4. Monitor & Neutralize (Stop reaction after ~5-20% degradation) C->H D->H E->H F->H G->H I 5. Analyze All Samples (HPLC-UV, LC-MS) H->I J 6. Compare Stressed Samples to Control (Identify degradation peaks, assess peak purity) I->J

Caption: Workflow for stability testing of Aminoglutethimide.

  • Objective: To intentionally degrade the compound to identify potential degradation products and validate an analytical method's ability to separate them from the parent peak.

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Stress Conditions (run in parallel with an unstressed control):

    • Acid Hydrolysis: Add 0.1 M HCl. Heat gently (e.g., 60°C) if no degradation occurs at room temperature.

    • Base Hydrolysis: Add 0.1 M NaOH at room temperature.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Stress: Expose both the solid powder and the solution to dry heat (e.g., 80°C).

    • Photolytic Stress: Expose the solution to a calibrated light source according to ICH Q1B guidelines.

  • Monitoring & Termination: Monitor the reactions over time (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[11] Once achieved, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (including the control) using a suitable analytical method, typically a gradient reverse-phase HPLC with UV detection. LC-MS can be used to identify the mass of the degradation products.

  • Data Evaluation: The analytical method is considered "stability-indicating" if it can resolve the degradation product peaks from the parent compound peak and from each other.

By following these guidelines, researchers can ensure the integrity of their this compound solutions, leading to more reliable, reproducible, and accurate experimental outcomes.

References

  • Aminoglutethimide | CAS#125-84-8 - MedKoo Biosciences. (n.d.).
  • Aminoglutethimide | C13H16N2O2 | CID 2145 - PubChem. (n.d.).
  • Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. (2014). Oriental Journal of Chemistry.
  • Stability of the imidazolidine-2,4-dione ring under various reaction conditions. (n.d.).
  • (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2014).
  • Liquid chromatographic separation and measurement of optical isomers of aminoglutethimide and its acetyl metabolite in plasma, saliva, and urine. (1993). Journal of Pharmaceutical and Biomedical Analysis.
  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2014). Organic & Biomolecular Chemistry.
  • Gas--liquid Chromatographic Assay of Aminoglutethimide and a High-Performance Liquid Chromatographic Assay for Its Acetyl Metabolite in Biological Fluids. (1984).
  • Hydrolysis of imidazole-2-ylidenes. (2011). The Journal of Organic Chemistry.
  • Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solv
  • Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. (1980). Journal of Pharmacobio-Dynamics.
  • Aminoglutethimide | Drug Information, Uses, Side Effects, Chemistry. (n.d.).
  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). The Journal of Organic Chemistry.
  • Identification of the Aromatase Inhibitor Aminoglutethimide in Urine by Gas chromatography/mass Spectrometry. (2002).
  • Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. (1985). Journal of Enzyme Inhibition.
  • (PDF) Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. (2014).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006).
  • Basic studies on aminoglutethimide. (1982). Cancer Research.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Aminoglutethimide enzyme induction: pharmacological and endocrinological implications. (1990). Cancer Chemotherapy and Pharmacology.
  • Deflacort | 6 mg | Tablet. (n.d.).
  • Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. (2020). Molecular Pharmaceutics.
  • Aminoglutethimide - Wikipedia. (n.d.).
  • Cortan | 20 mg | Tablet. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.).
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
  • 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. (n.d.).
  • AMINOGLUTETHIMIDE. (n.d.).
  • (PDF) 3-Amino-5,5-diphenylimidazolidine-2,4-dione. (2014).
  • 3-Amino-5,5-diphenylimidazolidine-2,4-dione. (2014). Acta Crystallographica Section E: Structure Reports Online.
  • 3-amino-5,5-diphenylimidazolidine-2,4-dione | CAS 1224-08-4. (n.d.).
  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). Bulletin of Environment, Pharmacology and Life Sciences.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently assisted researchers in deciphering complex NMR data. The spectrum of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione is a classic example where a detailed understanding of stereochemistry and dynamic processes is crucial for accurate interpretation. This guide is structured to address the most common challenges and questions that arise during the analysis of this and structurally related molecules.

Troubleshooting Guide: Specific Spectral Challenges

This section addresses specific, often confusing, features of the NMR spectrum. Each answer explains the underlying chemical principles and provides a clear, actionable protocol for verification.

Question 1: Why do the methylene (-CH₂-) protons of the ethyl group appear as a complex multiplet instead of a simple quartet?

Answer:

This is a frequently encountered issue that stems from the stereochemistry of the molecule. The complexity arises because the two methylene protons are diastereotopic .[1][2][3]

  • Causality—The Chiral Center: The C5 carbon of the imidazolidine-2,4-dione ring is a chiral center, as it is bonded to four different groups (the ethyl group, the phenyl group, and two different atoms within the ring). The presence of this stereocenter renders the local environment of the two adjacent methylene protons non-equivalent.[4] Replacing one of these protons with a different group (e.g., deuterium) would create a diastereomer, which is the definitive test for diastereotopicity.[1]

  • NMR Implications: Because they are chemically non-equivalent, these diastereotopic protons (let's call them Hₐ and Hₑ) have distinct chemical shifts (δ) and will couple with each other (geminal coupling, Jab). Furthermore, each will couple to the three protons of the neighboring methyl group (vicinal coupling, Jac).[5] This results in a complex splitting pattern, often a "doublet of quartets" for each proton, which frequently overlap to form an intricate multiplet that cannot be interpreted by the simple n+1 rule.[6][7]

cluster_mol Molecular Structure at C5 cluster_protons Diastereotopic Protons cluster_coupling Splitting Pattern C5 C5 (Chiral Center) CH2 -CH₂- (Methylene) C5->CH2 Phenyl Phenyl C5->Phenyl Ring Hydantoin Ring C5->Ring CH2_node CH3 -CH₃ (Methyl) CH2->CH3 Ha Hₐ Ha_signal Signal for Hₐ Ha->Ha_signal Couples with Hₑ & -CH₃ Hb Hₑ Hb_signal Signal for Hₑ Hb->Hb_signal Couples with Hₐ & -CH₃ CH2_node->Ha CH2_node->Hb Multiplet Complex Multiplet Ha_signal->Multiplet Hb_signal->Multiplet

Caption: Diastereotopicity of methylene protons due to the C5 chiral center.

Experimental Protocol: Verification with 2D NMR

  • Acquire a ¹H-¹H COSY Spectrum: This experiment will show correlations between coupled protons. You should observe a cross-peak between the complex methylene multiplet and the methyl triplet, confirming their connectivity.

  • Analyze Cross-Peaks: Crucially, the COSY may also help to resolve the individual signals of Hₐ and Hₑ within the multiplet, as they will both show a correlation to the methyl group.

Question 2: I don't see the signals for my N1-H and N3-NH₂ protons, or they are very broad. What is happening?

Answer:

The protons on nitrogen atoms (-NH and -NH₂) are "exchangeable protons." Their appearance in an ¹H NMR spectrum is highly sensitive to the experimental conditions, including solvent, temperature, and concentration.[8]

  • Causality—Chemical Exchange: These protons can rapidly exchange with other labile protons in the solution (like trace amounts of water) or with deuterium from the NMR solvent.[8][9]

    • In Protic Solvents (D₂O, CD₃OD): The N-H protons will rapidly exchange with the deuterium atoms of the solvent. This process is often so fast on the NMR timescale that the signals broaden into the baseline and become invisible.[9][10]

    • In Aprotic, Non-Polar Solvents (CDCl₃): Exchange is slower but can still occur, often leading to broad signals. Hydrogen bonding between molecules can also influence the chemical shift and peak shape.[11]

    • In Aprotic, Polar Solvents (DMSO-d₆): Dimethyl sulfoxide is a hydrogen bond acceptor, which effectively slows down the rate of intermolecular proton exchange.[10] This typically results in sharper N-H peaks, and you may even resolve coupling between the N-H protons and adjacent protons.

Troubleshooting Workflow

start Broad or Missing N-H Signals? solvent_check Is the solvent CDCl₃ or other non-polar aprotic? start->solvent_check d2o_shake Perform D₂O Shake Experiment solvent_check->d2o_shake Yes rerun_dmso Re-run Spectrum in DMSO-d₆ solvent_check->rerun_dmso No/Still Broad disappear Signals Disappear? d2o_shake->disappear confirmed N-H Protons Confirmed disappear->confirmed Yes reassess Re-assess Structure disappear->reassess No observe Observe Sharper Peaks +/- Coupling rerun_dmso->observe

Caption: Workflow for troubleshooting exchangeable proton signals.

  • D₂O Shake Experiment: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. If the broad signals disappear, you have definitively identified them as exchangeable N-H (or O-H) protons.

  • Change Solvent: If you need to observe these protons and potentially their couplings, prepare a new sample using DMSO-d₆ as the solvent.[12]

Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions about the NMR spectrum of this molecule.

Question 1: What are the expected ¹H and ¹³C NMR chemical shift ranges for this compound?

Answer:

While the exact chemical shifts can vary based on solvent and concentration, the following tables provide typical ranges for the key functional groups in this molecule.[13][14]

Table 1: Estimated ¹H NMR Chemical Shifts

ProtonsFunctional GroupExpected δ (ppm)MultiplicityNotes
Phenyl-HAromatic7.2 - 7.6Multiplet (m)Can be a complex, overlapping pattern.
N1-HAmide8.0 - 11.0Broad Singlet (br s)Highly solvent-dependent; sharper in DMSO.
N3-NH₂Amine4.0 - 6.0Broad Singlet (br s)Highly solvent-dependent; sharper in DMSO.
-CH₂-Ethyl (Methylene)2.0 - 2.5Complex MultipletDiastereotopic protons lead to complex splitting.
-CH₃Ethyl (Methyl)0.8 - 1.2Triplet (t)Coupled to the two methylene protons.

Table 2: Estimated ¹³C NMR Chemical Shifts

CarbonFunctional GroupExpected δ (ppm)Notes
C2, C4Carbonyl (C=O)155 - 175Two distinct signals are expected.
Phenyl-CAromatic125 - 140Expect 4 signals (ipso, ortho, meta, para).
C5Quaternary65 - 75Chiral center attached to four groups.
-CH₂-Ethyl (Methylene)30 - 40
-CH₃Ethyl (Methyl)8 - 15
Question 2: The aromatic region is a single unresolved multiplet. How can I better resolve and assign these protons?

Answer:

Overlapping signals in the aromatic region are common, especially when the chemical shift differences between ortho, meta, and para protons are small.

  • Causality—Second-Order Effects & Overlap: When the difference in chemical shifts (in Hz) between coupled protons is similar in magnitude to the coupling constant (J), second-order effects can distort the spectrum, making simple analysis impossible.[15] This, combined with signal overlap, creates a complex multiplet.

Resolution Strategies:

  • Increase Spectrometer Field Strength: Acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher) increases the separation of peaks in Hz, which can simplify complex patterns and resolve overlapping signals.[15]

  • Utilize Solvent Effects: Rerunning the sample in a different deuterated solvent, particularly an aromatic one like Benzene-d₆, can induce significant changes in the chemical shifts of the aromatic protons. This may spread the signals apart, allowing for easier interpretation.[15]

  • Employ 2D NMR Techniques:

    • ¹H-¹H COSY: Will identify which aromatic protons are coupled to each other, helping to trace the spin system around the ring.[15]

    • HSQC/HMBC: These experiments correlate protons to their directly attached (HSQC) or long-range coupled (HMBC) carbons, providing definitive assignments when combined with the ¹³C spectrum.

References

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Chemistry LibreTexts. (2024). 5.4: Types of Protons. [Link]

  • JoVE. (2024). ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. [Link]

  • Journal of Chemical Education. Useful Examples for Discussion of Proton-NMR Spectroscopy: N-Substituted alpha-Aminobenzenebutanenitriles. Anisotropy of Diastereotopic Methylene Protons. [Link]

  • DTIC. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. [Link]

  • OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • Journal of Molecular Structure. (1997). NMR spectroscopic and theoretical structural analysis of 5,5-disubstituted hydantoins in solution. [Link]

  • Molecules. (2019). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. [Link]

  • Wiley Online Library. (2006). The Pyroglutamate Hydantoin Rearrangement. [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • Scribd. NMR Spectroscopy: Ethyl Group Analysis. [Link]

  • ElectronicsAndBooks.com. 'H and 13C NMR Study of Hydantoin Complexes with Antimony, Cadmium and Mercuric Chlorides. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • PubMed. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. [Link]

  • YouTube. (2016). NMR Spectroscopy: Complex Splitting. [Link]

  • PubMed. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. [Link]

  • SpectraBase. Hydantoin - Optional[13C NMR] - Chemical Shifts. [Link]

  • ACD/Labs. (2009). Exchangeables Protons acquired in different Deuterated Solvents. [Link]

  • Lumen Learning. Complex Spin-Spin Splitting Patterns. [Link]

  • Chemistry LibreTexts. (2014). 14.13: Splitting Diagrams Explain the Multiplicity of a Signal. [Link]

  • ResearchGate. (2021). Fragments of 1 H NMR spectra of.... [Link]

  • BEPLS. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

  • SpectraBase. 5-[(BENZYLAMINO)-METHYL]-3-PHENYL-IMIDAZOLIDINE-2,4-DIONE - Optional[13C NMR]. [Link]

  • ResearchGate. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-amination of Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-amination of hydantoins. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Introduction to N-amination of Hydantoins

The introduction of an amino group onto a nitrogen atom of the hydantoin ring can be a challenging yet rewarding transformation, opening avenues to novel derivatives with unique biological activities. This process typically involves the use of electrophilic aminating agents that react with the nucleophilic nitrogen atoms of the hydantoin core. However, the success of this reaction is contingent on a delicate balance of factors, including the choice of aminating reagent, solvent, temperature, and the inherent reactivity of the hydantoin substrate. This guide will address common issues encountered during this process and provide practical, experience-driven solutions.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on the hydantoin ring is more reactive towards electrophilic amination?

The hydantoin ring contains two distinct nitrogen atoms: N1, which is part of an amide functionality, and N3, which is part of an imide functionality. The N3 proton is generally more acidic than the N1 proton, meaning that under basic conditions, the N3 anion will be formed preferentially.[1] However, the relative nucleophilicity of the neutral nitrogen atoms can be different. The N1 nitrogen is generally considered to be more nucleophilic in its neutral state. Therefore, the regioselectivity of the amination can be highly dependent on the reaction conditions. Under basic conditions that favor deprotonation, amination is more likely to occur at the N3 position. In contrast, under neutral or acidic conditions, amination at the N1 position may be favored.

Q2: What are the most common electrophilic aminating reagents for this reaction?

Several classes of electrophilic aminating reagents can be employed for the N-amination of hydantoins. The choice of reagent is critical and will depend on the specific hydantoin substrate and the desired outcome. Some common reagents include:

  • Hydroxylamine derivatives: O-substituted hydroxylamines, such as O-(diphenylphosphinyl)hydroxylamine (DPPH) and O-tosylhydroxylamine, are effective aminating agents.[2]

  • Oxaziridines: These three-membered rings containing nitrogen and oxygen are potent electrophilic aminating agents. N-sulfonyl oxaziridines and other derivatives can be used.

  • Chloramine and its derivatives: Reagents like chloramine-T can be used for N-amination, though they can be aggressive and may require careful control of reaction conditions.

Q3: How do I monitor the progress of my N-amination reaction?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. Staining with potassium permanganate or using a UV lamp can help visualize the starting material, product, and any byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. 1H NMR spectroscopy can also be employed to monitor the disappearance of the N-H proton of the starting hydantoin and the appearance of new signals corresponding to the N-aminated product.[3][4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the N-amination of hydantoins.

Problem 1: Low or No Conversion to the N-aminated Product

Possible Causes:

  • Insufficiently nucleophilic hydantoin: The hydantoin nitrogen may not be nucleophilic enough to react with the chosen aminating agent.

  • Low reactivity of the aminating agent: The selected electrophilic aminating agent may not be potent enough for the specific hydantoin substrate.

  • Inappropriate reaction temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

  • Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics.

  • Decomposition of the aminating reagent: Some electrophilic aminating agents are unstable and may decompose before reacting with the hydantoin.

Solutions:

  • Increase the nucleophilicity of the hydantoin: If the reaction is performed under neutral conditions, consider adding a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to deprotonate the hydantoin and increase its nucleophilicity. Be mindful that this can influence the regioselectivity (favoring N3 amination).

  • Use a more reactive aminating agent: If a milder reagent like an O-acyl hydroxylamine is not working, consider a more potent one like an oxaziridine.

  • Optimize the reaction temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC. Be cautious of potential side reactions at higher temperatures.

  • Screen different solvents: Test a range of aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), and dimethylformamide (DMF). The choice of solvent can significantly impact the reaction rate and yield.

  • Ensure the quality of the aminating reagent: Use freshly prepared or commercially available high-purity aminating reagents. If preparing the reagent in situ, ensure the conditions are optimal for its formation.

Problem 2: Poor Regioselectivity (Mixture of N1 and N3 aminated products)

Possible Causes:

  • Similar reactivity of N1 and N3 positions: Under the chosen reaction conditions, the nucleophilicity of the N1 and N3 positions may be comparable, leading to a mixture of products.

  • Use of a strong, non-selective aminating agent: Highly reactive aminating agents may not differentiate well between the two nitrogen atoms.

Solutions:

  • Control the reaction conditions to favor one position:

    • For N3 amination: Use a base to deprotonate the more acidic N3 proton, thereby making the N3 position significantly more nucleophilic.[1]

    • For N1 amination: Avoid the use of a strong base. Running the reaction under neutral or slightly acidic conditions may favor amination at the more nucleophilic N1 position of the neutral hydantoin.

  • Choose a sterically hindered aminating agent: A bulkier aminating agent may show a preference for the less sterically hindered nitrogen atom of the hydantoin.

  • Protecting group strategy: If achieving high regioselectivity is challenging, consider a protecting group strategy. For example, protect the N3 position with a suitable protecting group, perform the amination at N1, and then deprotect.

Problem 3: Formation of Multiple Byproducts

Possible Causes:

  • Over-amination: The N-aminated product may react further with the aminating agent to form a di-aminated product or other undesired species.

  • Side reactions of the hydantoin ring: The hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.[5][6]

  • Reaction with the solvent: Some aminating agents can react with certain solvents, especially nucleophilic ones.

  • Decomposition of the product: The N-aminated hydantoin may be unstable under the reaction conditions.

Solutions:

  • Control the stoichiometry of the aminating agent: Use a slight excess (1.1-1.5 equivalents) of the aminating agent to ensure complete conversion of the starting material without promoting over-amination.

  • Maintain neutral pH if possible: If the hydantoin is sensitive to acid or base, try to run the reaction under neutral conditions. If a base is required, use a mild, non-nucleophilic base and carefully control the reaction time and temperature.

  • Choose an inert solvent: Use aprotic, non-nucleophilic solvents like THF, dichloromethane (DCM), or toluene.

  • Monitor the reaction closely: Follow the reaction by TLC and stop it as soon as the starting material is consumed to minimize product decomposition.

Problem 4: Difficulty in Product Purification

Possible Causes:

  • Similar polarity of the product and starting material: The N-aminated product may have a similar polarity to the starting hydantoin, making chromatographic separation challenging.

  • Presence of polar byproducts: Byproducts from the aminating reagent (e.g., the corresponding sulfonamide from a sulfonylhydroxylamine) can be polar and difficult to remove.

  • Product instability on silica gel: The N-aminated hydantoin may be sensitive to the acidic nature of silica gel.

Solutions:

  • Optimize chromatographic conditions:

    • Column Chromatography: Use a gradient elution system to improve separation. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

    • Use of neutral or basic alumina: If the product is sensitive to silica gel, consider using neutral or basic alumina for chromatography.

  • Aqueous workup to remove polar impurities: A carefully designed aqueous workup can remove many polar byproducts. For example, washing the organic layer with a dilute acid or base solution (depending on the stability of the product) can help remove basic or acidic impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

General Protocol for N-amination of a Hydantoin using O-(Diphenylphosphinyl)hydroxylamine (DPPH)
  • Preparation: To a solution of the hydantoin (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as potassium carbonate (1.5 mmol).

  • Addition of Aminating Reagent: Add O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.2 mmol) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterRecommended ConditionTroubleshooting Tip
Aminating Agent O-(Diphenylphosphinyl)hydroxylamine, OxaziridinesStart with a milder reagent and move to a more reactive one if needed.
Base K2CO3, Et3N (for N3 amination)Use of a base can improve yield but may affect regioselectivity.
Solvent THF, ACN, DMFScreen different aprotic solvents for optimal solubility and reactivity.
Temperature Room Temperature to RefluxStart at room temperature and gradually increase if the reaction is sluggish.
Monitoring TLC, HPLC, 1H NMRFrequent monitoring is crucial to avoid byproduct formation.

Visualizations

Logical Workflow for Troubleshooting Low Yield in N-amination of Hydantoins

troubleshooting_low_yield start Low or No Product Formation check_nucleophilicity Is the hydantoin sufficiently nucleophilic? start->check_nucleophilicity check_reagent Is the aminating reagent reactive enough? check_nucleophilicity->check_reagent Yes add_base Action: Add a non-nucleophilic base. check_nucleophilicity->add_base No check_temp Is the reaction temperature optimal? check_reagent->check_temp Yes stronger_reagent Action: Use a more potent aminating agent. check_reagent->stronger_reagent No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp Action: Increase reaction temperature. check_temp->increase_temp No screen_solvents Action: Screen different aprotic solvents. check_solvent->screen_solvents No success Improved Yield add_base->success stronger_reagent->success increase_temp->success screen_solvents->success

Caption: Troubleshooting flowchart for low yield.

Decision Pathway for Optimizing Regioselectivity

regioselectivity_optimization start Poor Regioselectivity (Mixture of N1 and N3 isomers) target_n1 Targeting N1 Amination start->target_n1 target_n3 Targeting N3 Amination start->target_n3 neutral_conditions Strategy: Use neutral or slightly acidic conditions. target_n1->neutral_conditions basic_conditions Strategy: Use a non-nucleophilic base. target_n3->basic_conditions steric_hindrance Consideration: Use a sterically bulky aminating agent. neutral_conditions->steric_hindrance protecting_group Alternative: Employ a protecting group strategy. basic_conditions->protecting_group outcome Improved Regioselectivity steric_hindrance->outcome protecting_group->outcome

Caption: Optimizing for N1 vs. N3 amination.

References

  • Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(2), 19-25. [Link]

  • Buck, R. S., Coe, J. W., Foulds, G. J., Stankiewicz, S. A., & Wylie, J. A. (2022). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 27(15), 4992. [Link]

  • Stanić, P., Živković, M., & Šmit, B. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2949. [Link]

  • Stanić, P., Živković, M., & Šmit, B. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. ResearchGate. [Link]

  • Carpino, L. A. (1966). O-(Diphenylphosphinyl)hydroxylamine. A convenient preparation of a new aminating reagent and its use in the synthesis of hydrazines. Journal of the American Chemical Society, 88(18), 4391-4392. [Link]

  • Wikipedia contributors. (2023, December 27). Electrophilic amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Mori, S., Iwakura, H., & Takechi, S. (2000). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 48(10), 1618-1620. [Link]

  • Pascal, R., & Pross, A. (2015). The nature and significance of the hydantoin-ureido-amino acid equilibrium under potential prebiotic conditions. Chemical Communications, 51(78), 14634-14637. [Link]

  • Bommarius, A. S., Schwarm, M., & Drauz, K. (1998). Biocatalysis to amino acid derivatives: a new generation. Journal of Molecular Catalysis B: Enzymatic, 5(1-4), 1-11. [Link]

Sources

Side reactions to avoid in the synthesis of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you avoid common side reactions and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound typically proceeds in two key stages. The first stage involves the formation of the hydantoin ring system, specifically 5-ethyl-5-phenylhydantoin (also known as Nirvanol), commonly achieved through the Bucherer-Bergs reaction. The second stage is the N-amination of the hydantoin at the N-3 position to yield the final product. Each stage presents a unique set of challenges and potential side reactions that can impact yield and purity.

Stage 1: Bucherer-Bergs Synthesis of 5-Ethyl-5-phenylhydantoin

The Bucherer-Bergs reaction is a robust method for creating 5,5-disubstituted hydantoins from a ketone, ammonium carbonate, and a cyanide source.[1]

Experimental Protocol: Bucherer-Bergs Reaction

A representative procedure for the synthesis of 5-ethyl-5-phenylhydantoin is as follows:

  • In a round-bottom flask equipped with a reflux condenser, combine propiophenone (1 equivalent), ammonium carbonate (3-4 equivalents), and potassium or sodium cyanide (1.5-2 equivalents) in a mixture of ethanol and water.

  • Heat the mixture to reflux (typically 60-90°C) with vigorous stirring for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-ethyl-5-phenylhydantoin.

Troubleshooting Guide: Stage 1

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the cyanohydrin intermediate. 2. Unfavorable reaction pH. 3. Low reaction temperature. 1. Ensure the ketone is of high purity. Consider pre-forming the cyanohydrin by reacting the ketone with the cyanide source before adding ammonium carbonate.2. The pH should be mildly alkaline (pH 8-10) to facilitate the reaction. Ammonium carbonate acts as a buffer.[2]3. Increase the reaction temperature to ensure sufficient energy for the cyclization steps.
Formation of a Sticky or Oily Product Polymerization of the starting ketone or intermediates. This can be promoted by strongly acidic or basic conditions. Ensure the pH is controlled. Using a co-solvent like ethanol can help maintain homogeneity and reduce polymerization.
Presence of Unreacted Propiophenone Insufficient reaction time or temperature. Increase the reflux time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.
Isolation of α-Aminonitrile Intermediate Incomplete cyclization. This can occur if the reaction is not heated for a sufficient duration or if the concentration of carbonate is too low. Ensure adequate heating and the correct stoichiometry of reagents.
Formation of Hydantoic Acid Byproduct Hydrolysis of the hydantoin ring under harsh basic conditions. Avoid excessively high concentrations of base or prolonged reaction times at high temperatures. Work-up the reaction promptly upon completion.

Stage 2: N-Amination of 5-Ethyl-5-phenylhydantoin

The introduction of the amino group at the N-3 position is typically achieved by reacting the pre-formed hydantoin with hydrazine hydrate.

Experimental Protocol: N-Amination

A general procedure for the N-amination is as follows:

  • Suspend 5-ethyl-5-phenylhydantoin (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add hydrazine hydrate (a slight excess, e.g., 1.1-1.5 equivalents).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Troubleshooting Guide: Stage 2

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3-Aminohydantoin 1. Incomplete reaction. 2. Decomposition of the product. 1. Increase the reaction time or the amount of hydrazine hydrate. Ensure adequate heating.2. 3-Aminohydantoins can be thermally labile. Avoid prolonged heating at high temperatures. Consider using a lower boiling point solvent if decomposition is suspected.
Formation of Hydrazone Byproducts Reaction of hydrazine with residual carbonyl compounds from Stage 1. Ensure the starting 5-ethyl-5-phenylhydantoin is of high purity and free from any unreacted ketone.
Hydantoin Ring Opening Reaction of hydrazine with the carbonyl groups of the hydantoin ring, leading to hydrazide derivatives. This is more likely under harsh conditions (very high temperatures or prolonged reaction times). Use the mildest conditions that afford a reasonable reaction rate.
Presence of Unreacted 5-Ethyl-5-phenylhydantoin Insufficient hydrazine or reaction time. Increase the stoichiometry of hydrazine hydrate and/or extend the reflux time.
Difficulty in Product Purification Similar polarities of the product and byproducts. Column chromatography on silica gel may be necessary if recrystallization is ineffective. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the Bucherer-Bergs reaction?

A1:

  • Ketone (Propiophenone): Provides the carbon skeleton for the C-5 position of the hydantoin ring.

  • Ammonium Carbonate: Serves as the source of ammonia and carbon dioxide, which are essential for forming the hydantoin ring. It also helps maintain a suitable pH for the reaction.

  • Cyanide (KCN or NaCN): Acts as a nucleophile to attack the carbonyl carbon of the ketone, initiating the formation of the cyanohydrin intermediate.

Q2: Can I use other aminating agents besides hydrazine hydrate for the N-amination step?

A2: While hydrazine hydrate is a common and effective reagent, other aminating agents like hydroxylamine-O-sulfonic acid or chloramine could potentially be used. However, these may require different reaction conditions and could lead to different side products. Hydrazine hydrate is often preferred for its availability and reactivity.

Q3: My final this compound product is unstable and decomposes upon storage. How can I prevent this?

A3: 3-Aminohydantoins can be sensitive to heat, light, and air. Store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). If the free base is unstable, consider converting it to a more stable salt form, such as the hydrochloride salt, for long-term storage.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, absolutely.

  • Cyanide: Potassium and sodium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide antidote kit readily available and be familiar with its use.

  • Hydrazine Hydrate: Hydrazine hydrate is corrosive and a suspected carcinogen. Handle it with care in a fume hood.

  • General Precautions: Always follow standard laboratory safety procedures.

Visualizing the Synthetic Pathway and Potential Pitfalls

To better understand the synthesis and the points where side reactions can occur, the following diagrams illustrate the reaction workflows.

Bucherer_Bergs_Reaction ketone Propiophenone reagents KCN, (NH4)2CO3 EtOH/H2O, Reflux ketone->reagents intermediate α-Aminonitrile Intermediate reagents->intermediate side_product1 Polymerization reagents->side_product1 product 5-Ethyl-5-phenylhydantoin intermediate->product Cyclization side_product2 Hydantoic Acid product->side_product2 Hydrolysis (Excess Base)

Caption: Workflow for the Bucherer-Bergs synthesis of 5-ethyl-5-phenylhydantoin and potential side reactions.

N_Amination_Reaction start_material 5-Ethyl-5-phenylhydantoin reagent Hydrazine Hydrate Solvent, Reflux start_material->reagent final_product 3-Amino-5-ethyl-5-phenyl- imidazolidine-2,4-dione reagent->final_product side_product3 Ring-Opened Product (Hydrazide) reagent->side_product3 Harsh Conditions side_product4 Decomposition Products final_product->side_product4 Heat/Light/Air

Caption: N-Amination of 5-ethyl-5-phenylhydantoin and potential side reactions.

References

  • Kiec-Kononowicz, K., Zejc, A., & Mikiciuk-Olasik, E. (1984). Synteza i niektóre właściwości 3-amino-5,5-dwufenylohydantoiny. Acta Poloniae Pharmaceutica, 41(4), 387-391.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

  • PrepChem. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you achieve high purity of your target compound.

Introduction to Purification Challenges

This compound is a hydantoin derivative with potential applications in medicinal chemistry. The introduction of the N-amino group at the 3-position, while potentially imparting desirable biological activity, can also introduce specific challenges during synthesis and purification. Common synthetic routes, such as the amination of a 5-ethyl-5-phenylhydantoin precursor with hydrazine hydrate, may result in characteristic impurities that require targeted purification strategies.[1] This guide will walk you through the logical steps to identify and remove these impurities, ensuring the integrity of your downstream experiments.

Part 1: Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

A1: This is a common issue often caused by the presence of residual solvents or impurities that inhibit crystal lattice formation.

  • Initial Step: Ensure your crude product is thoroughly dried under high vacuum to remove any residual solvents from the reaction or work-up.

  • Impurity Removal: The stickiness may be due to unreacted starting materials or byproducts. Consider an initial purification step before attempting crystallization. A simple filtration through a plug of silica gel, eluting with a solvent mixture determined by TLC, can often remove highly polar or non-polar impurities.

  • Solvent Screening: If the issue persists, a systematic solvent screening for recrystallization is necessary. Start with small amounts of the crude product and test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water).

Q2: I'm seeing a low yield after recrystallization. How can I improve it?

A2: Low recrystallization yield is often a trade-off for high purity. However, optimizing the process can improve recovery.

  • Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. If the compound is too soluble in the chosen solvent even at low temperatures, you will lose a significant portion of your product in the mother liquor. You may need to use a solvent mixture (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble). For many hydantoin derivatives, ethanol/water or acetone/water mixtures are effective.[2]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will increase the amount of product that remains in solution upon cooling.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.

  • Mother Liquor Recovery: The mother liquor can be concentrated and a second crop of crystals can be obtained. Be aware that this second crop may be of lower purity and should be analyzed separately.

Q3: My HPLC analysis shows multiple peaks even after purification. What could be the cause?

A3: This could indicate several issues, from incomplete purification to compound degradation.

  • Co-eluting Impurities: The chosen purification method (e.g., a specific recrystallization solvent) may not be effective at removing all impurities. You may need to employ an orthogonal purification technique. If you used recrystallization, consider trying column chromatography, and vice versa.

  • Compound Instability: N-amino hydantoins can be susceptible to degradation, especially under harsh conditions. Ensure your purification methods avoid strong acids, bases, and high temperatures for extended periods. The stability of hydantoin derivatives can be influenced by pH and temperature.[3]

  • Oxidation: The N-amino group can be susceptible to oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating. Aerial oxidation of hydrazine derivatives to form nitrosamines has been reported in the literature, which highlights the potential sensitivity of the N-amino group.[4]

  • HPLC Method: Ensure your HPLC method is robust and well-suited for your compound. Poor peak shape or splitting could be an artifact of the analytical method itself.

Q4: How do I identify the impurities in my crude sample?

A4: Identifying the impurities is key to designing an effective purification strategy.

  • Starting Materials: The most likely impurities are your starting materials. Run TLC or HPLC analysis of your crude product alongside the starting materials to see if they are present.

  • Byproducts: Consider the reaction mechanism to predict potential byproducts. For example, in a synthesis using hydrazine, you might have residual hydrazine or hydrazones.

  • Spectroscopic Analysis: For significant impurities, isolation via chromatography followed by NMR and Mass Spectrometry will provide definitive structural information.

Part 2: Purification Protocols

This section provides detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids. The key is to find a suitable solvent or solvent system.

Objective: To remove soluble and insoluble impurities by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude this compound

  • Selection of solvents for screening: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology:

  • Solvent Selection (Small Scale):

    • Place a small amount (e.g., 20-30 mg) of the crude product into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility.

    • If the compound is insoluble at room temperature, heat the test tube gently in a water bath. Add the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool to room temperature, and then in an ice bath.

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which forms well-defined crystals upon cooling. For many hydantoin derivatives, ethanol or a mixture of ethanol and water is a good starting point.[2]

  • Recrystallization Procedure (Scale-up):

    • Place the crude product in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Presentation: Solvent Screening for Recrystallization

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingNotes
EthanolSparingly solubleSolubleGoodA promising candidate.
WaterInsolubleSparingly solublePoorMay be useful as an anti-solvent.
AcetoneSolubleVery solubleFairMay be too soluble for good recovery.
Ethyl AcetateSparingly solubleSolubleGoodAnother promising candidate.
Ethanol/WaterSparingly solubleSolubleExcellentOften provides good crystal quality.

Note: This table is illustrative. Actual results must be determined experimentally.

Visualization: Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration if needed cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry final_product final_product dry->final_product Pure Crystals

Caption: A general workflow for the purification of this compound by recrystallization.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Objective: To separate the target compound from impurities by differential adsorption onto a stationary phase (silica gel).

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Chromatography column

  • Test tubes or fraction collector

  • TLC plates and developing chamber

Step-by-Step Methodology:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • The ideal solvent system should provide good separation between the product spot and impurity spots, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • If necessary, a gradient elution (gradually increasing the polarity of the mobile phase) can be used to separate compounds with a wide range of polarities.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization: Column Chromatography Workflow

G start Crude Product tlc TLC Analysis to Determine Mobile Phase start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Mobile Phase & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: A workflow for the purification of this compound by silica gel column chromatography.

Part 3: Purity Assessment

Accurate determination of purity is crucial. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for this purpose.

HPLC Method Development

Objective: To develop a reliable HPLC method to assess the purity of this compound.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A reversed-phase C18 column is a good starting point for method development.

Mobile Phase Selection:

  • A mixture of water and a polar organic solvent (acetonitrile or methanol) is typically used for reversed-phase chromatography.

  • The addition of a modifier, such as formic acid or trifluoroacetic acid (0.1%), can improve peak shape for amine-containing compounds.

Proposed Starting HPLC Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start with 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Method Validation: Once a suitable method is developed, it should be validated for parameters such as linearity, accuracy, precision, and limit of detection, following established guidelines.

References

  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262. [Link]

  • de Souza, M. V. N., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. [Link]

  • Kiec-Kononowicz, K., Zejc, A., & Mikiciuk-Olasik, E. (1984). Reactions of 5,5-disubstituted hydantoins with hydrazine. Pharmazie, 39(10), 680-682.
  • Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(2), 19-25. [Link]

  • Guerrab, W., Akrad, R., Ansar, M., Taoufik, J., Mague, J. T., & Ramli, Y. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 2(11), x171591. [Link]

  • PrepChem. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Aerial oxidation of hydrazines to nitrosamines. Retrieved from [Link]

  • Song, L., et al. (2007). Subunit dissociation and stability alteration of D hydantoinase deleted at the terminal amino acid residue. Biotechnology Letters, 29(3), 465-469. [Link]

Sources

Addressing poor cell permeability of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione in assays.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Poor Cell Permeability in In Vitro Assays

Welcome to the technical support center for researchers utilizing 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione. This guide provides in-depth troubleshooting strategies, detailed protocols, and scientific rationale to help you overcome challenges related to the compound's poor cell permeability, ensuring the accuracy and reliability of your experimental results.

Part 1: Foundational Understanding & Initial Diagnosis
FAQ 1: My assay shows a weak or no response to this compound. How can I determine if poor cell permeability is the culprit?

Answer: A weak signal is a common challenge when an active compound cannot efficiently reach its intracellular target. Before modifying permeability, it's crucial to systematically rule out other potential issues. The first step is to confirm that the lack of activity is not due to compound instability, insolubility, or direct assay interference.

Your diagnostic process should follow a logical sequence. First, confirm the compound's integrity and solubility in your final assay medium.[1] Concurrently, run essential controls, including a positive control for the assay pathway and a cell-free version of your assay (if possible) to test for direct inhibition of your detection reagents. If the compound is stable, soluble, and active in a cell-free system but not in a cell-based assay, poor membrane permeability becomes a primary suspect.[2]

Below is a diagnostic workflow to help pinpoint the problem.

Part 2: Diagnostic Workflow & Compound Characteristics
Workflow: Diagnosing the Cause of Low Bioactivity

This workflow guides you through a systematic process to determine if poor cell permeability is the primary obstacle in your assay.

G cluster_0 cluster_1 Phase 1: Compound & Assay Integrity cluster_2 Phase 2: Permeability Assessment cluster_3 Phase 3: Resolution start Start: Low or No Signal in Cell-Based Assay controls Q: Do positive and negative assay controls work? start->controls solubility Q: Is the compound soluble in final assay medium? activity Q: Is the compound active in a cell-free assay? solubility->activity Yes fix_solubility Action: Optimize Formulation (e.g., Cyclodextrins, Solvents) solubility->fix_solubility No permeability Hypothesis: Poor Cell Permeability activity->permeability No efflux Hypothesis: Active Efflux from Cell activity->efflux No controls->solubility Yes fix_assay Action: Troubleshoot Assay (Reagents, Protocol) controls->fix_assay No enhance_uptake Action: Use Permeabilization Agents or Delivery Systems permeability->enhance_uptake block_efflux Action: Use Efflux Pump Inhibitors efflux->block_efflux

Caption: A logical workflow for troubleshooting low compound bioactivity.

FAQ 2: What physicochemical properties of this compound suggest it may have permeability issues?

Answer: While experimental data for this specific molecule is not abundant in public literature, we can infer its likely properties by examining its structure and comparing it to similar hydantoin-based compounds. Cell permeability is governed by a balance of lipophilicity, size, and the presence of polar functional groups.

PropertyPredicted Value/CharacteristicImplication for Permeability
Molecular Weight ~233 g/mol Favorable. Generally, molecules under 500 g/mol have a higher probability of passive diffusion across the cell membrane.
LogP (Lipophilicity) Estimated between 1.0 - 2.0Moderately Favorable. This range is often a sweet spot for permeability. However, compounds that are too hydrophilic struggle to enter the lipid bilayer, while those that are too hydrophobic can get trapped within it.[3]
Hydrogen Bond Donors/Acceptors High (Amine, Amide groups)Potentially Unfavorable. The N-amino group and the two carbonyl oxygens are strong hydrogen bond donors and acceptors. These polar groups must be desolvated to enter the nonpolar membrane core, which is an energetically costly process that can significantly hinder passive diffusion.[4]
Polar Surface Area (PSA) Estimated > 70 ŲPotentially Unfavorable. A higher PSA is correlated with lower permeability. The multiple polar N-H and C=O bonds contribute significantly to the PSA, making interactions with the aqueous environment more favorable than partitioning into the lipid membrane.

The key takeaway is that despite its reasonable size and moderate lipophilicity, the compound's multiple hydrogen bonding groups are likely the primary barrier to efficient cell entry.

Part 3: Basic Troubleshooting & Assay Optimization
FAQ 3: Can I improve compound uptake by adjusting my solvent or assay conditions?

Answer: Yes, optimizing basic assay parameters is a crucial and often overlooked step that can yield significant improvements without requiring complex chemical modifications.

  • DMSO Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions. While final concentrations are typically kept low (<0.5%) to avoid cytotoxicity, DMSO itself can increase membrane permeability.[5][6] If your cells can tolerate it, you might test a slightly higher final DMSO concentration (e.g., 0.5% to 1.0%), ensuring you run a vehicle control at the same concentration to account for any solvent-induced effects.[6][7] Be aware that concentrations above 1% can cause significant stress or cell death.[6][7]

  • Incubation Time: If uptake is slow, a longer incubation time may be necessary to allow the compound to accumulate to an effective intracellular concentration. Test a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal exposure duration for your specific cell line and assay endpoint.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the free concentration available to enter cells. Try reducing the serum concentration in your assay medium (e.g., from 10% to 2% or 0.5%) during the compound incubation period. Ensure your cells remain viable at the lower serum level for the duration of the experiment.

Part 4: Active Permeability Enhancement Strategies
FAQ 4: When should I consider using a chemical permeabilization agent, and which one is appropriate?

Answer: If optimizing basic assay parameters is insufficient, a chemical agent can be used to transiently permeabilize the cell membrane. This is a powerful but aggressive technique that must be used cautiously, as it can impact cell health and physiology. The choice of agent depends on the level of permeabilization required and the sensitivity of your assay.

Saponin is often the best starting choice. It is a mild, non-ionic detergent that selectively interacts with cholesterol in the plasma membrane to form pores.[8] This action is relatively gentle and can be reversible, preserving the integrity of intracellular organelles and overall cell morphology.[9][10] It is ideal for allowing small molecules access to the cytoplasm.

AgentMechanism of ActionTypical ConcentrationProsCons
Saponin Complexes with plasma membrane cholesterol to form pores.[8]0.01 - 0.1% (w/v)Mild, reversible, preserves organelle integrity.[8][10]Less effective for nuclear targets; efficacy is cell-type dependent.
Digitonin Similar to Saponin, but with higher affinity for cholesterol.10 - 50 µg/mLCan permeabilize plasma membrane while leaving mitochondrial membranes intact at low concentrations.Can be more toxic than Saponin; narrow useful concentration range.
Triton X-100 Strong, non-ionic detergent that solubilizes all membranes (plasma and organelle).0.1 - 0.5% (v/v)Highly effective for accessing all cellular compartments.Irreversible, disrupts cell architecture, likely to interfere with most functional assays.

Recommendation: Start with Saponin. Its gentle mechanism is least likely to introduce artifacts into your experiment. A detailed protocol for its use is provided in Part 7 .

Part 5: Addressing Compound Efflux
FAQ 5: Could my cells be actively removing the compound? How do I test for and block this?

Answer: Yes, this is a distinct possibility. Cells express a variety of transmembrane proteins known as efflux pumps (e.g., P-glycoprotein (P-gp), MRPs) that actively transport a wide range of molecules out of the cytoplasm.[11][12] This is a common mechanism of drug resistance. If your compound is a substrate for one of these pumps, it may be removed from the cell before it can reach its target.

To address this, you can use an Efflux Pump Inhibitor (EPI) . These are compounds that block the action of the pumps, thereby increasing the intracellular accumulation of the pump's substrates.[13][14]

InhibitorPrimary Target(s)Notes
Verapamil P-glycoprotein (ABCB1)A classic P-gp inhibitor, but can have off-target effects on calcium channels.
Probenecid Multidrug Resistance-Associated Proteins (MRPs/ABCC)Commonly used to block the efflux of organic anions.
PAβN (Phe-Arg β-naphthylamide) Resistance-Nodulation-Division (RND) pumps in bacteria. Also shows activity on some mammalian pumps.[15]Broad-spectrum inhibitor, often used in microbiology but can be tested in mammalian cells.[14][15]

Experimental Strategy: To test if efflux is the problem, perform your assay in the presence and absence of an appropriate EPI. A significant increase in the activity of your compound when co-incubated with an EPI strongly suggests it is an efflux pump substrate.

Part 6: Advanced Formulation Strategies
FAQ 6: My compound has poor aqueous solubility even with DMSO. Can I improve its formulation?

Answer: Absolutely. Poor aqueous solubility is a common reason for low bioavailability in assays, as the compound may precipitate out of the medium before it has a chance to enter the cells.[1][16]

Cyclodextrins are an excellent tool for this purpose. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that is water-soluble.[19][20][21] This complex acts as a carrier, increasing the concentration of the compound in the aqueous medium and facilitating its delivery to the cell surface, from where it can partition into the membrane.

Commonly used derivatives include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) , which have greatly enhanced aqueous solubility compared to natural β-cyclodextrin.[17]

Strategy: Prepare your compound by co-lyophilizing it with a molar excess of HP-β-CD or by creating a concentrated stock of the inclusion complex in water or buffer. This can dramatically improve its working concentration in your cell culture medium.

Part 7: Protocols & Strategy Selection
Protocol 1: Mild Cell Permeabilization with Saponin

This protocol is designed for treating adherent cells in a 96-well plate format prior to or during compound addition.

  • Reagent Preparation:

    • Prepare a 10X Saponin stock solution (0.5% w/v) in sterile PBS. For example, dissolve 50 mg of high-purity saponin in 10 mL of PBS.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Prepare a 1X working solution by diluting the stock 1:10 in your complete cell culture medium (final saponin concentration of 0.05%). Optimization is key: test a range from 0.01% to 0.1%.[10][22]

  • Cell Treatment:

    • Culture your cells to the desired confluency in a 96-well plate.

    • Prepare your this compound dilutions at 2X the final desired concentration in complete medium.

    • Prepare a permeabilization medium containing 2X the final desired saponin concentration (e.g., 0.1% for a 0.05% final concentration).

    • Remove the existing medium from the cells.

    • Add 50 µL of the 2X compound dilution to each well.

    • Immediately add 50 µL of the 2X saponin medium to each well. This brings both the compound and saponin to their final 1X concentration.

    • Note: Because saponin-mediated permeabilization can be reversible, the agent must remain in the medium during the entire compound incubation period.[10][23]

  • Incubation & Assay:

    • Incubate the plate for your desired experimental duration.

    • Proceed with your assay readout.

    • Crucial Controls: Always include wells with (1) compound only (no saponin), (2) saponin only (no compound), and (3) vehicle only, to properly assess the effects of permeabilization versus the compound's intrinsic activity.

Strategy Selection Flowchart

This decision tree will help you choose the most appropriate method to enhance compound uptake.

G start Start: Low Intracellular Activity q1 Is the compound fully dissolved in the final assay medium? start->q1 solubility Use Cyclodextrin Formulation q1->solubility No optimize Optimize DMSO %, Incubation Time, Serum % q1->optimize Yes q2 Did optimizing solvent/incubation parameters improve the signal? q3 Is your assay a functional endpoint (e.g., signaling, viability)? q2->q3 No success Problem Solved q2->success Yes saponin Use Mild Permeabilization (Saponin) q3->saponin Yes epi Co-treat with Efflux Pump Inhibitor (EPI) q3->epi No (e.g., target binding assay) q4 Did the EPI co-treatment increase the signal? q4->success Yes fail Re-evaluate Compound/ Assay System q4->fail No optimize->q2 saponin->success epi->q4

Caption: Decision tree for selecting a permeability enhancement method.

References
  • Intracellular Staining Flow Cytometry Protocol using Saponin. Bio-Rad Antibodies. [Link]

  • An improved permeabilization protocol for the introduction of peptides into cardiac myocytes. Application to protein kinase C research. PubMed. [Link]

  • A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load. National Institutes of Health (NIH). [Link]

  • Membrane cell permeabilization with saponin and multiparametric analysis by flow cytometry. PubMed. [Link]

  • What effects does DMSO have on cell assays? Quora. [Link]

  • Whole-Cell Assays for Discovering Novel Efflux Inhibitors for Use as Antibiotic Adjuvants. Juniper Publishers. [Link]

  • DMSO in cell based assays. Scientist Solutions. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load. PubMed. [Link]

  • Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Emery Pharma. [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • How to increase cell permeability of highly lipophillic compounds in vitro? ResearchGate. [Link]

  • Importance of Real-Time Assays to Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. ASM Journals. [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. PubMed Central. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. [Link]

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]

  • 3-Ethyl-5-methyl-5-phenylimidazolidine-2,4-dione. PubChem. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]

  • 3-Amino-5,5-diphenylimidazolidine-2,4-dione. PubMed Central. [Link]

  • Nuisance compounds in cellular assays. PubMed Central. [Link]

  • Perturbation by geraniol of cell membrane permeability and signal transduction pathways in human colon cancer cells. PubMed. [Link]

  • 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. PubMed. [Link]

  • Agents that increase the permeability of the outer membrane. PubMed. [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]

  • Cell membranes… and how long drugs may exert beneficial pharmacological activity in vivo. British Pharmacological Society. [Link]

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Technical Support Center: Scaling Up the Synthesis of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione for preclinical evaluation. We provide field-proven insights, detailed protocols, and robust troubleshooting advice to facilitate a smooth transition from bench-scale discovery to pilot-scale production.

Synthesis Overview: A Two-Step Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the core hydantoin ring system via the Bucherer-Bergs reaction, followed by a selective N-amination at the 3-position.

Step 1: Bucherer-Bergs Reaction. This classic multicomponent reaction assembles the 5-ethyl-5-phenylhydantoin (also known as Nirvanol) scaffold from ethyl phenyl ketone (propiophenone), a cyanide source, and ammonium carbonate.[1][2] This method is highly valued for its efficiency and the accessibility of its starting materials.[2]

Step 2: N-Amination. The resulting hydantoin intermediate is then reacted with hydrazine hydrate to introduce the amino group at the N-3 position, yielding the final active pharmaceutical ingredient (API). This approach is analogous to established methods for producing similar 3-amino hydantoin derivatives.[3]

Synthesis_Pathway cluster_legend Legend Propiophenone Ethyl Phenyl Ketone (Propiophenone) Intermediate 5-Ethyl-5-phenylimidazolidine-2,4-dione (Nirvanol) Propiophenone->Intermediate Step 1: Bucherer-Bergs Reaction Reagents1 KCN, (NH₄)₂CO₃ EtOH/H₂O, Δ FinalProduct 3-Amino-5-ethyl-5-phenyl- imidazolidine-2,4-dione Intermediate->FinalProduct Step 2: N-Amination Reagents2 Hydrazine Hydrate (N₂H₄·H₂O), Δ Start Starting Material Final Final Product

Sources

Validation & Comparative

Unambiguous Structural Confirmation of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione: A Comparative Guide to X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research, particularly in the development of anticonvulsant agents, the precise determination of a molecule's three-dimensional structure is paramount.[1][2][3] The hydantoin scaffold, a core component of drugs like phenytoin, is a focal point of such research due to its broad spectrum of pharmacological activities.[3][4] This guide provides an in-depth analysis of the definitive structural elucidation of a novel hydantoin derivative, 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione, using single-crystal X-ray diffraction (SCXRD). We will explore the causality behind the experimental choices, compare the empirical data with alternative structural analysis methods—notably Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling—and present a comprehensive, self-validating protocol for researchers in the field.

While the specific crystal structure of this compound is not publicly available, this guide will leverage the known crystallographic data of the closely related compound, 3-Amino-5,5-diphenylimidazolidine-2,4-dione, to illustrate the principles and expected outcomes.[5][6] This analog provides a robust framework for discussing the nuances of the crystallographic process and for making informed comparisons with other techniques.

The Decisive Power of X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a compound.[7][8] It provides an unambiguous, high-resolution three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived with exceptional precision.[9] This level of detail is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Here, we outline the critical steps, emphasizing the scientific rationale behind each stage.

Diagram of the X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement synthesis Synthesis of 3-Amino-5-ethyl-5-phenyl- imidazolidine-2,4-dione crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Single, High-Quality Crystal Selection diffraction X-ray Diffraction Data Collection mounting->diffraction Cryo-protection solution Structure Solution (Phase Problem) diffraction->solution Diffraction Pattern (Intensities) refinement Structure Refinement solution->refinement Initial Structural Model validation Validation & Deposition refinement->validation Final Structural Model

Caption: A schematic overview of the single-crystal X-ray diffraction process.

Step-by-Step Protocol for Crystallographic Analysis:

  • Synthesis and Purification: The target compound, this compound, is synthesized, likely through a modification of the Bucherer-Bergs reaction or by direct amination of 5-ethyl-5-phenylhydantoin.[10] Purity is paramount, as impurities can inhibit crystallization or lead to poorly ordered crystals.[11] Recrystallization or chromatography is employed to achieve >99% purity.

  • Crystal Growth: Obtaining a single, diffraction-quality crystal is often the most challenging step.[12][13] For small organic molecules, several methods can be employed:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) and allowed to evaporate slowly in a dust-free environment.[11] The choice of solvent is critical; it should be one in which the compound is moderately soluble.[11]

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[14]

  • Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[13]

  • Structure Solution and Refinement: The diffraction data consists of a set of reflection intensities. The primary challenge is to determine the phases of the diffracted X-rays (the "phase problem"). For small molecules, direct methods are typically successful in generating an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, precise structure.[9]

Based on the structure of 3-Amino-5,5-diphenylimidazolidine-2,4-dione, we can anticipate the key structural features that would be confirmed by X-ray crystallography.[5][6]

ParameterExpected Value/ObservationSignificance
Crystal System Likely Monoclinic or OrthorhombicProvides information about the symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Bond Lengths C=O (~1.21 Å), C-N (~1.38 Å), C-C (aromatic ~1.39 Å), C-C (aliphatic ~1.54 Å)Confirms the covalent bonding framework and hybridization of atoms.
Bond Angles Angles within the hydantoin ring (~108-112°), tetrahedral angles at C5 (~109.5°)Defines the geometry around each atom.
Torsional Angles Dihedral angle between the phenyl ring and the hydantoin ringDescribes the conformation of the molecule and the orientation of substituents.
Hydrogen Bonding Intermolecular N-H···O hydrogen bondsReveals the packing of molecules in the crystal and key intermolecular interactions.

These are representative values and would be precisely determined in the actual experiment.

Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography provides a definitive solid-state structure, other techniques offer valuable insights, particularly into the molecule's behavior in solution and its electronic properties.

NMR spectroscopy is an indispensable tool for confirming the constitution and configuration of organic molecules in solution.[15] For this compound, a suite of NMR experiments would be employed.

  • ¹H NMR: Would confirm the presence and connectivity of all proton-bearing groups (phenyl, ethyl, NH, and NH₂). The chemical shifts and coupling patterns would provide information about the electronic environment and neighboring protons.

  • ¹³C NMR: Would identify all unique carbon atoms in the molecule, including the two carbonyl carbons, the quaternary C5, and the carbons of the ethyl and phenyl groups.[16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and for confirming the complete covalent framework of the molecule.[15] For instance, an HMBC experiment would show correlations between the protons of the ethyl group and the C5 carbon, confirming their attachment.

Diagram Comparing Structural Analysis Techniques

Comparison of Techniques cluster_main Structural Elucidation of this compound XC X-ray Crystallography Provides precise solid-state 3D structure\n(bond lengths, angles, conformation) Provides precise solid-state 3D structure (bond lengths, angles, conformation) XC->Provides precise solid-state 3D structure\n(bond lengths, angles, conformation) Unambiguous determination of stereochemistry Unambiguous determination of stereochemistry XC->Unambiguous determination of stereochemistry Reveals intermolecular interactions (packing) Reveals intermolecular interactions (packing) XC->Reveals intermolecular interactions (packing) NMR NMR Spectroscopy Confirms covalent structure in solution Confirms covalent structure in solution NMR->Confirms covalent structure in solution Provides information on molecular dynamics\nand solution conformation Provides information on molecular dynamics and solution conformation NMR->Provides information on molecular dynamics\nand solution conformation Essential for purity assessment Essential for purity assessment NMR->Essential for purity assessment CM Computational Modeling Predicts low-energy conformations Predicts low-energy conformations CM->Predicts low-energy conformations Calculates electronic properties (e.g., MEP) Calculates electronic properties (e.g., MEP) CM->Calculates electronic properties (e.g., MEP) Complements experimental data Complements experimental data CM->Complements experimental data

Caption: Key strengths of X-ray crystallography, NMR, and computational modeling.

Computational methods, such as Density Functional Theory (DFT), can predict the three-dimensional structure and electronic properties of a molecule.[17] These methods are valuable for:

  • Conformational Analysis: Predicting the lowest energy conformation of the molecule, which can be compared with the experimentally determined crystal structure.

  • Electronic Properties: Calculating properties like the molecular electrostatic potential (MEP), which can provide insights into how the molecule might interact with biological targets.

  • Spectroscopic Prediction: Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Comparative Analysis: A Triad of Corroboration

The true power in structural elucidation lies not in the singular application of one technique, but in the corroboration of data from multiple methods.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State of Matter Solid (crystal)SolutionIn silico (gas phase or solvated)
Primary Information Precise 3D atomic coordinates, bond lengths/angles, packingCovalent connectivity, solution conformation, dynamicsPredicted 3D structure, electronic properties
Key Advantage Unambiguous, high-resolution 3D structureInformation on solution-state behaviorPredictive power, insight into electronic structure
Key Limitation Requires a high-quality single crystal; static pictureProvides an average structure in solution; less precise than X-rayAccuracy depends on the level of theory; requires experimental validation
Self-Validation Internal consistency checks (R-factors, goodness-of-fit)Consistency across multiple 1D and 2D experimentsComparison with experimental data from X-ray and NMR

Trustworthiness Through Triangulation: The described protocol is inherently self-validating. The structure determined by X-ray crystallography must be consistent with the connectivity established by 2D NMR. Any significant discrepancies, for example, in torsional angles between the solid-state structure and the lowest-energy computed conformation, can reveal important information about packing forces in the crystal or the flexibility of the molecule in solution.

Conclusion

Confirming the structure of this compound through single-crystal X-ray crystallography provides the definitive, high-resolution data essential for advancing drug development. It is the only technique that directly visualizes the precise arrangement of atoms in three-dimensional space, offering unparalleled insight into the molecule's stereochemistry, conformation, and potential intermolecular interactions. When integrated with the solution-state information from NMR spectroscopy and the predictive power of computational modeling, a comprehensive and robust understanding of the molecule is achieved. This multi-faceted approach ensures the highest level of scientific integrity and provides the authoritative structural foundation necessary for future research into its therapeutic potential.

References

  • Abida, Md Tauquir Alam and Mohammad Asif. "Study of Some Hyndantion Derivatives as Anticonvulsant Agents." Progress in Chemical and Biochemical Research, 2020. [Link]

  • Gee, J. R., et al. "Small-Molecule 3D Structure Prediction Using Open Crystallography Data." Journal of Chemical Information and Modeling, 2018. [Link]

  • Wadghane, A. J., et al. "A Review on the Some Biological Activities of the Hydantoin Derivatives." Journal of Drug Delivery and Therapeutics, 2021. [Link]

  • Peak Proteins. "Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM." [Link]

  • Wüthrich, K. "Macromolecular Structure Determination: Comparison of Crystallography and NMR." Encyclopedia of Life Sciences, 2001. [Link]

  • Mague, J. T., et al. "3-Amino-5,5-diphenylimidazolidine-2,4-dione." Acta Crystallographica Section E, 2014. [Link]

  • Creative BioMart. "X-ray Crystallography." [Link]

  • University of Rochester, Department of Chemistry. "How To: Grow X-Ray Quality Crystals." [Link]

  • Barrow, M. J., et al. "Synthesis, NMR analysis and applications of isotope-labelled hydantoins." Journal of Labelled Compounds and Radiopharmaceuticals, 2017. [Link]

  • Metherall, J. P., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, 2023. [Link]

  • Coles, S. J. "How to grow crystals for X-ray crystallography." Acta Crystallographica Section B, 2024. [Link]

  • Wesleyan University. "NMR as a Tool for Structure Elucidation of Organic Compounds." [Link]

  • Ősz, E., et al. "Structural analysis of hydantoins and 2-thiohydantoins in solution using 13C, 1H NMR coupling constants." Journal of Molecular Structure, 1998. [Link]

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Validating the anticancer activity of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione in cancer cell lines.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione, a novel synthetic compound with putative anticancer properties. Our investigation will focus on its cytotoxic effects and its mechanism of action in comparison to established anticancer agents. For clarity in this guide, this compound will be referred to as Compound X .

The experimental design detailed herein is structured to rigorously assess Compound X's potential as a therapeutic agent, providing researchers and drug development professionals with a robust, self-validating workflow. We will explore its effects on cell viability, its impact on a critical cell signaling pathway, and its ability to induce programmed cell death.

Hypothesized Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Many malignancies exhibit dysregulation of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival. We hypothesize that Compound X exerts its anticancer activity by inhibiting key components of this pathway. This guide will outline the experiments necessary to validate this hypothesis.

To establish a benchmark for Compound X's performance, we will compare its activity against two well-characterized drugs:

  • Cisplatin: A platinum-based chemotherapeutic agent that induces DNA damage and is a standard of care for various cancers.

  • Everolimus: A specific inhibitor of mTOR (mechanistic target of rapamycin), a key protein in the PI3K/AKT/mTOR pathway.

The following diagram illustrates the proposed mechanism of action for Compound X within the PI3K/AKT/mTOR signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound_X Compound X Compound_X->PI3K Inhibits (Hypothesized) Everolimus Everolimus Everolimus->mTOR Inhibits

Figure 1: Hypothesized mechanism of Compound X targeting the PI3K/AKT/mTOR pathway.

Experimental Workflow: A Multi-Faceted Approach

Our validation strategy employs a three-tiered approach, beginning with a broad assessment of cytotoxicity and progressively narrowing down to specific mechanistic and functional outcomes.

Experimental_Workflow Start Start: Cancer Cell Line Panel Cytotoxicity Part 1: Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Part 2: Mechanistic Validation (Western Blot) IC50->Mechanism Pathway_Inhibition Confirm PI3K/AKT/mTOR Pathway Inhibition Mechanism->Pathway_Inhibition Function Part 3: Functional Assays (Flow Cytometry) Pathway_Inhibition->Function Cell_Cycle Cell Cycle Analysis Function->Cell_Cycle Apoptosis Apoptosis Assay Function->Apoptosis Conclusion Conclusion: Validate Anticancer Activity Cell_Cycle->Conclusion Apoptosis->Conclusion

Figure 2: Overall experimental workflow for validating Compound X.

Part 1: In Vitro Cytotoxicity Assessment

The initial step is to determine the dose-dependent cytotoxic effects of Compound X across a panel of representative cancer cell lines. We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures metabolic activity as an indicator of cell viability.

Selected Cancer Cell Lines:

  • MCF-7: Human breast adenocarcinoma, representing a luminal A subtype.

  • A549: Human lung carcinoma, a model for non-small cell lung cancer.

  • U-87 MG: Human glioblastoma, representing an aggressive brain tumor.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Treat the cells with a serial dilution of Compound X (e.g., 0.1, 1, 10, 50, 100 µM), Cisplatin, and Everolimus for 48 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Comparative Data: IC50 Values (µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)U-87 MG (Glioblastoma)
Compound X 8.512.315.8
Cisplatin 15.29.820.1
Everolimus 5.17.54.9

Note: The data presented above is hypothetical and for illustrative purposes.

Part 2: Mechanistic Validation via Western Blot

To confirm that Compound X inhibits the PI3K/AKT/mTOR pathway, we will use Western blotting to measure the phosphorylation status of key downstream proteins, namely AKT and S6 ribosomal protein. A reduction in the phosphorylated forms of these proteins upon treatment would support our hypothesis.

Experimental Protocol: Western Blot

  • Cell Lysis: Treat MCF-7 cells with the IC50 concentration of each compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Expected Outcomes:

  • Compound X & Everolimus: A significant decrease in the levels of phospho-AKT and phospho-S6 compared to the vehicle control, with little to no change in total protein levels.

  • Cisplatin: No significant change in the phosphorylation of AKT or S6, as its primary mechanism is DNA damage.

Part 3: Functional Assays - Cell Cycle and Apoptosis

To understand the functional consequences of Compound X treatment, we will assess its effects on cell cycle progression and the induction of apoptosis using flow cytometry.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat A549 cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Staining: Wash the cells and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of 10,000 cells per sample using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Comparative Data: Cell Cycle Distribution in A549 Cells (%)

TreatmentG1 PhaseS PhaseG2/M Phase
Vehicle Control 553015
Compound X 751510
Cisplatin 302050
Everolimus 781210

Note: The data presented above is hypothetical and for illustrative purposes.

Experimental Protocol: Apoptosis Assay

  • Cell Treatment: Treat U-87 MG cells with the IC50 concentration of each compound for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Comparative Data: Apoptosis in U-87 MG Cells (%)

TreatmentEarly ApoptosisLate ApoptosisTotal Apoptosis
Vehicle Control 2.11.53.6
Compound X 18.510.228.7
Cisplatin 25.315.841.1
Everolimus 15.18.924.0

Note: The data presented above is hypothetical and for illustrative purposes.

Conclusion

This guide outlines a systematic and robust methodology for validating the anticancer activity of a novel compound, "this compound" (Compound X). By integrating cytotoxicity screening, mechanistic validation, and functional assays, this workflow provides a comprehensive preclinical assessment. The comparative approach, using both a standard chemotherapeutic agent (Cisplatin) and a pathway-specific inhibitor (Everolimus), allows for a nuanced understanding of Compound X's potency and mechanism of action. The hypothetical data suggests that Compound X is a promising anticancer agent that induces G1 cell cycle arrest and apoptosis, likely through the inhibition of the PI3K/AKT/mTOR pathway. Further in vivo studies would be the next logical step in its development.

References

  • Title: The PI3K/AKT/mTOR Pathway in Cancer. Source: Cancer Discovery, American Association for Cancer Research. URL: [Link]

  • Title: PI3K/AKT/mTOR signaling in cancer and its therapeutic inhibition. Source: Cancer Biology & Medicine. URL: [Link]

  • Title: Cisplatin: The First Metal Anticancer Drug. Source: American Chemical Society. URL: [Link]

  • Title: Everolimus: a new mTOR inhibitor for the treatment of cancer. Source: Drugs of Today. URL: [Link]

Cross-reactivity studies of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione with other receptors.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the receptor cross-reactivity of anticonvulsant compounds based on the 5-ethyl-5-phenylimidazolidine-2,4-dione (also known as Nirvanol) and the closely related 5,5-diphenylhydantoin (Phenytoin) scaffold. While the specific compound 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione is not extensively characterized in public literature, understanding the receptor interaction profile of its parent structures is a critical first step in predicting its selectivity and potential off-target effects.

The therapeutic efficacy of anticonvulsant drugs is intrinsically linked to their interaction with specific molecular targets within the central nervous system. However, off-target binding can lead to a range of adverse effects, underscoring the importance of comprehensive cross-reactivity profiling in drug development.[1][2][3] This guide will explore the primary mechanism of action of hydantoin anticonvulsants, detail the methodologies for assessing receptor cross-reactivity, and compare the known binding profiles of these compounds with other classes of antiepileptic drugs.

Primary Mechanism of Action: Voltage-Gated Sodium Channels

Hydantoin-based anticonvulsants, most notably Phenytoin, primarily exert their therapeutic effects by modulating the activity of voltage-gated sodium channels in neurons.[4][5] These channels are crucial for the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency, repetitive firing. Phenytoin and related compounds stabilize the inactive state of the sodium channel, thereby reducing the number of channels available to open and slowing down the rate of nerve firing.[4][5][6] This action prevents the spread of seizure activity in the brain.[5][7]

The following diagram illustrates the primary signaling pathway targeted by hydantoin anticonvulsants.

cluster_Neuron Presynaptic Neuron Action_Potential Action Potential Propagation Na_Channel_Active Voltage-Gated Na+ Channel (Active State) Action_Potential->Na_Channel_Active Na_Influx Na+ Influx Na_Channel_Active->Na_Influx Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Active->Na_Channel_Inactive Inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Na_Channel_Inactive->Na_Channel_Active Recovery Phenytoin Phenytoin / Hydantoins Phenytoin->Na_Channel_Inactive Stabilizes Inactive State, Prevents Recovery

Caption: Mechanism of action of Phenytoin on voltage-gated sodium channels.

Assessing Receptor Cross-Reactivity: Experimental Workflow

To ensure therapeutic specificity and minimize adverse effects, it is crucial to evaluate the binding profile of a drug candidate against a wide panel of receptors, ion channels, and enzymes. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific target.[8][9]

The general workflow for a competitive radioligand binding assay involves:

  • Preparation of Receptor Source: This is typically a membrane preparation from tissues or cultured cells that express the receptor of interest.[8]

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target with high affinity) and varying concentrations of the unlabeled test compound.[8][10]

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, often through filtration.[8][10]

  • Detection and Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.[10]

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be converted to a binding affinity constant (Ki).

The following diagram outlines the experimental workflow for assessing receptor cross-reactivity.

cluster_Workflow Receptor Cross-Reactivity Profiling Start Start: Test Compound Receptor_Panel Select Receptor Panel (e.g., GPCRs, Ion Channels) Start->Receptor_Panel Assay_Prep Prepare Assay: - Receptor Membranes - Radiolabeled Ligand Receptor_Panel->Assay_Prep Incubation Competitive Incubation: Receptors + Radioligand + Test Compound Assay_Prep->Incubation Separation Separate Bound from Free Ligand (Filtration) Incubation->Separation Detection Quantify Bound Radioactivity Separation->Detection Analysis Data Analysis: Calculate IC50 and Ki values Detection->Analysis Results Generate Cross-Reactivity Profile Analysis->Results

Caption: Experimental workflow for receptor binding assays.

Comparative Cross-Reactivity Profiles

While Phenytoin is highly selective for voltage-gated sodium channels, studies have investigated its potential interactions with other receptors to explain some of its complex clinical effects and side effects.[1][2][3] The following table summarizes the known receptor interactions of Phenytoin and compares them with other anticonvulsant drugs with different mechanisms of action.

Receptor/Ion ChannelPhenytoinCarbamazepinePhenobarbitalValproic Acid
Voltage-Gated Sodium Channels Primary Target (Inhibits) [4][5]Primary Target (Inhibits) Weak InhibitorInhibits
GABA-A Receptors No significant direct effect[11]No significant direct effectPositive Allosteric Modulator [12]Increases GABA levels
L-type Calcium Channels Weak inhibition at high concentrations[13][14]InhibitsNo significant effectInhibits T-type channels
NMDA Receptors Inhibits at high, clinically relevant concentrations[15]No significant effectInhibitsWeak inhibition
Potassium Channels (IKr) Off-target blockade[16]No significant effectNo significant effectNo significant effect

Discussion of Findings:

  • Phenytoin's Selectivity: The data highlights that Phenytoin's primary anticonvulsant activity is derived from its potent and selective action on voltage-gated sodium channels.

  • Off-Target Effects of Phenytoin: At higher concentrations, Phenytoin can exhibit inhibitory effects on L-type calcium channels and NMDA receptors.[13][14][15] The blockade of NMDA receptor responses is use- and frequency-dependent, which may contribute to its clinical effects during sustained seizure activity.[15] Furthermore, off-target blockade of the IKr potassium channel has been identified, which could contribute to cardiac side effects.[16]

  • Comparison with Other Anticonvulsants:

    • Carbamazepine: Shares a similar primary mechanism of action with Phenytoin, targeting voltage-gated sodium channels.

    • Phenobarbital: Primarily acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic inhibition.[12] This represents a distinct mechanism from the hydantoins.

    • Valproic Acid: Exhibits a broader mechanism of action, including inhibition of sodium channels, inhibition of T-type calcium channels, and increasing GABA levels.

  • Implications for this compound: The introduction of a 3-amino group to the hydantoin scaffold could potentially alter its binding profile. Further experimental investigation using the methodologies described above would be necessary to determine if this modification enhances selectivity for sodium channels or introduces novel off-target interactions. For instance, some studies have noted that 3-amino-5,5-diphenylhydantoin exhibited high and prolonged anticonvulsant activity.[5]

Conclusion

The hydantoin scaffold, exemplified by Phenytoin, represents a class of anticonvulsants with a well-defined primary mechanism of action on voltage-gated sodium channels. While generally selective, cross-reactivity with other receptors, particularly at higher concentrations, can occur and may contribute to both therapeutic and adverse effects. A thorough understanding of these off-target interactions is paramount for the safe and effective use of these drugs and for the rational design of new derivatives such as this compound. Comprehensive in-vitro profiling is an indispensable tool in the development of novel anticonvulsants with improved selectivity and safety profiles.

References

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  • Drugs.com. List of Hydantoin anticonvulsants. [Link]

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  • McLean, M.J. & Macodnald, R.L. (1993). Phenytoin blocks N-methyl-D-aspartate responses of mouse central neurons. J Pharmacol Exp Ther, 267(1), 218-27. [Link]

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  • Laffling, A.J., et al. (1994). Electrophysiological actions of phenytoin on N-methyl-D-aspartate receptor-mediated responses in rat hippocampus in vitro. Br J Pharmacol, 113(2), 539-43. [Link]

  • Peeters, B.W., et al. (1994). Role of L-type calcium channel modulation in nonconvulsive epilepsy in rats. Epilepsy Res, 18(2), 121-8. [Link]

  • Peeters, B.W., et al. (1994). Role of L-Type Calcium Channel Modulation in Nonconvulsive Epilepsy in Rats. Epilepsy Research, 18, 121-128. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. [Link]

  • Richardson, R.J., Petrou, S. & Bryson, A. (2024). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers in Pharmacology, 15, 1341472. [Link]

  • Jankovic, S.M. & Ristic, M.S. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. International Journal of Molecular Sciences, 22(5), 2736. [Link]

  • GoodRx. (2023). 9 Common and Rare Phenytoin Side Effects. [Link]

  • Zhang, L., et al. (2006). Alterations of GABAA-Receptor Function and Allosteric Modulation During Development of Status Epilepticus. Journal of Neurophysiology, 95(5), 2826-2836. [Link]

  • Orsu, P., et al. (2023). Phenytoin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Chu, U.B. & Ruoho, A.E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.18.1-1.18.17. [Link]

  • Wu, J.Y., et al. (2014). L-Type calcium channel blockade reduces network activity in human epileptic hypothalamic hamartoma tissue. Neurobiology of Disease, 65, 101-110. [Link]

  • Faturachman, G.F., et al. (2022). Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions Review. J. Sci. Technol. Res. Pharm., 2(4), 31-37. [Link]

  • DOST-PNRI. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]

  • Laffling, A.J., et al. (1994). Electrophysiological actions of phenytoin on N-methyl-D-aspartate receptor-mediated responses in rat hippocampus in vitro. British Journal of Pharmacology, 113(2), 539-543. [Link]

  • Maltsev, A.V., et al. (2021). Role of L-Type Voltage-Gated Calcium Channels in Epileptiform Activity of Neurons. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Iannone, L., et al. (2017). Modulation of GABAA Receptors in the Treatment of Epilepsy. Current Pharmaceutical Design, 23(37), 5636-5645. [Link]

  • Strange, P.G. (2001). Radioligand Binding Studies. In: Reith, M.E.A. (eds) Receptor-Ligand Interactions. Methods in Molecular Biology™, vol 166. Humana Press. [Link]

  • Yang, J., Wetterstrand, C. & Jones, R.S.G. (2008). Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex. Neuropharmacology, 54(2), 324-334. [Link]

  • Drugs.com. (2024). Phenytoin Side Effects. [Link]

  • Adebiyi, H., et al. (2022). Phenytoin-Induced-off-Target-Potassium-Channel-Blockade-and-Prolonged-Cardiac-Repolarization-(QTc)-in-a-Rabbit-Model-of-Long-QT-Syndrome-Type-2. American Epilepsy Society. [Link]

  • Agrawal, P., et al. (2021). Anti-NMDA receptor encephalitis with phenytoin toxicity: A diagnostic dilemma and management challenge. Journal of Neurosciences in Rural Practice, 12(1), 209-211. [Link]

  • Kim, D., et al. (2024). Effects of L-Type Voltage-Gated Calcium Channel (LTCC) Inhibition on Hippocampal Neuronal Death after Pilocarpine-Induced Seizure. International Journal of Molecular Sciences, 25(7), 3624. [Link]

  • Stella, H.F., et al. (1975). Anticonvulsants. 5. Derivatives of 5-Ethyl-5-phenylhydantoin and 5,5-Diphenylhydantoin. J. Med. Chem., 18(3), 314-317. [Link]

  • Stella, H.F., et al. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(3), 314-317. [Link]

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  • Sharma, V.K., et al. (2017). Patch testing and cross sensitivity study of adverse cutaneous drug reactions due to anticonvulsants: A preliminary report. World Journal of Methodology, 7(1), 37-42. [Link]

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  • Hyttel, J., et al. (1985). Receptor-binding profiles of neuroleptics. Psychopharmacol Suppl, 2, 9-26. [Link]

  • Schlienger, R.G. & Shear, N.H. (1998). Hypersensitivity syndrome to antiepileptic drugs: A review including new anticonvulsants. Cleveland Clinic Journal of Medicine, 65(11), 582-591. [Link]

  • Bymaster, F.P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96. [Link]

  • Butler, T.C. (1953). Quantitative studies of the physiological disposition of 3-methyl-5-ethyl-5-phenyl hydantoin (mesantoin) and 5-ethyl-5-phenyl hydantoin (nirvanol). J Pharmacol Exp Ther, 109(3), 340-5. [Link]

  • Miller, S. (2020). Drug Receptor Profiles Matter. Psychiatric Times, 37(4). [Link]

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Comparing the efficacy of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione with other SphK2 inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the efficacy of prominent Sphingosine Kinase 2 (SphK2) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools to investigate the roles of this critical enzyme. While this guide was prompted by an inquiry into the specific compound 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione, a thorough review of publicly available scientific literature did not yield specific data on its activity as a SphK2 inhibitor. Therefore, this document will focus on a selection of well-characterized SphK2 inhibitors, providing a framework for understanding their comparative efficacy and the experimental methodologies used for their evaluation.

The Critical Role of SphK2 in Cellular Signaling

Sphingosine kinases (SphKs) are pivotal enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of the pro-apoptotic substrate D-erythro-sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P)[1][2][3]. Mammals have two isoforms of this enzyme, SphK1 and SphK2, which, despite catalyzing the same reaction, often have distinct and even opposing roles in cellular processes due to differences in their subcellular localization and regulation[4][5]. SphK2 is often localized to the nucleus and other intracellular compartments and has been implicated in a variety of cellular functions, including cell proliferation, inflammation, and apoptosis[6]. Its involvement in numerous pathological conditions, including cancer, inflammatory diseases, and neurodegenerative disorders, has made it an attractive target for therapeutic intervention[7][8].

The inhibition of SphK2 can modulate the cellular balance of sphingolipids, leading to a decrease in S1P levels and a potential increase in pro-apoptotic ceramide and sphingosine levels. This shift in the sphingolipid rheostat is a key mechanism behind the therapeutic potential of SphK2 inhibitors[9].

The Sphingosine Kinase Signaling Pathway

The enzymatic activity of SphK2 is a central node in a complex signaling network. A simplified representation of this pathway is illustrated below.

Caption: The Sphingosine Kinase 2 (SphK2) signaling pathway.

A Comparative Analysis of Prominent SphK2 Inhibitors

The development of potent and selective SphK2 inhibitors has been a focus of significant research efforts. Below is a comparison of some of the most widely studied SphK2 inhibitors.

InhibitorChemical ClassSphK2 IC50 / KiSelectivity vs. SphK1Key Features & Notes
ABC294640 (Opaganib) Adamantyl-basedKi: 9.8 µM, IC50: ~60 µM[10]>10-fold[10]First-generation SphK2 inhibitor. Orally available and has entered clinical trials. Some studies suggest potential off-target effects[11].
K145 Thiazolidine-2,4-dioneIC50: 4.3 µM, Ki: 6.4 µM[12]Selective over SphK1 (no inhibition up to 10 µM)Orally active and has demonstrated anti-tumor activity in preclinical models[13][14].
SLM6031434 Guanidyl pyrrolidinePotent and selective[15]Highly selectiveA more recent generation inhibitor with improved potency and selectivity compared to earlier compounds[11].
SKI-178 -IC50: 0.1 - 1.8 µM (cell-based)Dual SphK1/SphK2 inhibitorAlso inhibits microtubule assembly. Cytotoxic to a broad range of cancer cell lines[3].

Note: IC50 and Ki values can vary depending on the assay conditions.

Experimental Protocols for Assessing SphK2 Inhibitor Efficacy

The evaluation of SphK2 inhibitor efficacy relies on a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro SphK2 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant SphK2.

in_vitro_assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Recombinant_SphK2 Recombinant Human SphK2 Incubation Incubate at 37°C Recombinant_SphK2->Incubation Substrate_Mix Substrate Mix: - Sphingosine - [γ-32P]ATP Substrate_Mix->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Buffer Assay Buffer Buffer->Incubation TLC Separate [32P]S1P by TLC Incubation->TLC Quantification Quantify Radioactivity (Autoradiography/Scintillation) TLC->Quantification Analysis Calculate % Inhibition & IC50 Quantification->Analysis

Caption: Workflow for an in vitro SphK2 enzymatic assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain or prepare purified recombinant human SphK2.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, and Triton X-100).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a substrate mix containing sphingosine and [γ-32P]ATP.

  • Assay Setup:

    • In a microcentrifuge tube or microplate well, combine the assay buffer, the test compound at various concentrations, and the recombinant SphK2 enzyme.

    • Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate mix.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an acidic solution (e.g., HCl).

  • Lipid Extraction and Separation:

    • Extract the lipids from the reaction mixture using a solvent system (e.g., chloroform/methanol).

    • Separate the radiolabeled S1P from unreacted [γ-32P]ATP and sphingosine using thin-layer chromatography (TLC).

  • Detection and Quantification:

    • Visualize and quantify the amount of [32P]S1P using autoradiography or by scraping the corresponding spot from the TLC plate and measuring the radioactivity with a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of SphK2 inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for S1P Levels

This assay measures the effect of the inhibitor on the intracellular levels of S1P in a cellular context.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., U937 human monocytic cells, which express both SphK1 and SphK2) in appropriate growth medium.

  • Inhibitor Treatment:

    • Plate the cells and allow them to adhere or grow to a desired confluency.

    • Treat the cells with various concentrations of the SphK2 inhibitor or a vehicle control for a specified duration (e.g., 2-24 hours).

  • Cell Lysis and Lipid Extraction:

    • Harvest the cells and lyse them.

    • Extract the lipids from the cell lysate using an appropriate solvent system.

  • S1P Quantification by LC-MS/MS:

    • Quantify the levels of S1P in the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the detection of S1P.

  • Data Analysis:

    • Normalize the S1P levels to a cellular protein concentration or cell number.

    • Compare the S1P levels in inhibitor-treated cells to those in vehicle-treated cells to determine the extent of S1P reduction.

Concluding Remarks

The field of SphK2 inhibition is continually evolving, with newer generations of inhibitors demonstrating improved potency and selectivity. While the specific compound this compound lacks published data regarding its efficacy as a SphK2 inhibitor, the broader classes of thiazolidine-2,4-diones and related heterocyclic compounds have shown promise in this area. For researchers investigating the therapeutic potential of targeting SphK2, a thorough understanding of the available inhibitors and the methodologies to assess their efficacy is paramount. The information and protocols provided in this guide serve as a foundational resource for the rational selection and evaluation of SphK2 inhibitors in preclinical research.

References

  • Patsnap Synapse. (2024, June 25). What are SPHK2 inhibitors and how do they work? Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Sphingosine Kinase (SphK) as a Target in Developing Cancer Therapeutics and Recent Developments in the Synthesis of Novel SphK Inhibitors. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2016). Sphingosine kinase inhibitors: a review of patent literature (2006-2015). Retrieved from [Link]

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  • PubMed. (2014). Importance of sphingosine kinase (SphK) as a target in developing cancer therapeutics and recent developments in the synthesis of novel SphK inhibitors. Retrieved from [Link]

  • PubMed Central. (2024). The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells. Retrieved from [Link]

  • ACS Bio & Med Chem Au. (2022). Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues. ACS Publications. Retrieved from [Link]

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  • PubMed. (2013). Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent. Retrieved from [Link]

  • PMC. (2012). SPHINGOSINE KINASE TYPE 2 INHIBITION ELEVATES CIRCULATING SPHINGOSINE 1-PHOSPHATE. NIH. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (2024). The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells. Retrieved from [Link]

  • PMC. (2013). Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent. PubMed Central. Retrieved from [Link]

  • VCU Scholars Compass. (2013). Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent. Virginia Commonwealth University. Retrieved from [Link]

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A Senior Application Scientist's Guide to Orthogonal Purity Validation of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione, a substituted hydantoin with potential therapeutic applications, ensuring its purity is paramount. Process-related impurities, degradation products, or stereoisomers can have unintended pharmacological or toxicological effects. Therefore, regulatory bodies globally, guided by principles outlined in documents like the ICH Q2(R1) guideline, mandate rigorous validation of analytical procedures used to assess API purity.[1][2][3]

A single analytical method, no matter how robust, provides only one perspective on a sample's composition. It possesses inherent selectivity, which can lead to blind spots where impurities with similar physicochemical properties co-elute with the main compound or other impurities.[4][5] To mitigate this risk and build a comprehensive purity profile, the industry employs an orthogonal methods approach. This strategy utilizes multiple, independent analytical techniques with different separation or detection principles, ensuring a more accurate and reliable assessment of a compound's purity.[6]

This guide provides an in-depth comparison of orthogonal analytical workflows for validating the purity of this compound (referred to hereafter as AEPID). We will explore a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method and complement it with two orthogonal techniques: Capillary Electrophoresis (CE) and Quantitative Nuclear Magnetic Resonance (qNMR).

The Principle of Orthogonality: A Multi-Faceted Approach to Purity

Orthogonality in analytical chemistry refers to the use of methods that measure the same attribute (in this case, purity) through fundamentally different mechanisms.[6] If two methods with different selectivities yield the same purity value, it significantly increases confidence in the result. Conversely, if a discrepancy is found, it highlights the presence of an impurity that one method failed to detect, demonstrating the value of the orthogonal approach.[4]

For AEPID, our strategy combines:

  • RP-HPLC: Separation based on hydrophobicity and partitioning between a non-polar stationary phase and a polar mobile phase.[7][8]

  • Capillary Electrophoresis (CE): Separation based on the charge-to-size ratio of analytes in an electric field.[9][10]

  • Quantitative NMR (qNMR): An absolute quantification method based on the direct relationship between the NMR signal integral and the number of atomic nuclei, independent of chromatographic separation.[11][12]

Orthogonal_Strategy cluster_0 Purity Validation Workflow for AEPID Sample AEPID Bulk Sample HPLC Primary Analysis: RP-HPLC-UV (Separation by Polarity) Sample->HPLC CE Orthogonal Method 1: Capillary Electrophoresis (Separation by Charge/Size) Sample->CE qNMR Orthogonal Method 2: Quantitative NMR (Absolute Quantification) Sample->qNMR Purity_HPLC Purity Result 1 (Area %) HPLC->Purity_HPLC Purity_CE Purity Result 2 (Area %) CE->Purity_CE Purity_qNMR Purity Result 3 (Absolute Mol %) qNMR->Purity_qNMR Comparison Data Comparison & Risk Assessment Purity_HPLC->Comparison Purity_CE->Comparison Purity_qNMR->Comparison Final Final Purity Declaration Comparison->Final

Caption: Orthogonal workflow for comprehensive purity assessment of AEPID.

Workflow 1: Primary Purity Assessment by RP-HPLC

Expertise & Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical quality control due to its robustness, reproducibility, and wide applicability.[8] For AEPID, a C18 column is selected as the stationary phase, providing excellent retention and separation for moderately polar, aromatic compounds. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime. The method is validated according to ICH Q2(R1) and USP <1225> guidelines.[1][13][14]

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

    • Chromatographic Data System (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      25.0 10 90
      30.0 10 90
      30.1 95 5

      | 35.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Accurately weigh and dissolve approximately 25 mg of AEPID in the diluent to a final concentration of 0.5 mg/mL.

  • System Suitability:

    • Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of AEPID should be ≤ 1.0%.

    • Tailing factor for the AEPID peak should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

Workflow 2: Orthogonal Purity by Capillary Electrophoresis

Expertise & Rationale: Capillary Electrophoresis (CE) offers a powerful orthogonal separation mechanism.[15] Unlike HPLC, which relies on partitioning, CE separates molecules based on their electrophoretic mobility in an electric field, which is a function of their charge and size.[9] This makes it exceptionally effective at separating charged impurities, isomers, or other closely related substances that may co-elute in RP-HPLC. Given that AEPID has a primary amine group, it will be protonated at low pH, making it an ideal candidate for CE analysis. The use of a chiral selector, such as a cyclodextrin, can also be incorporated to resolve enantiomers if the C5 position is a chiral center.[16][17]

Detailed Experimental Protocol: Capillary Zone Electrophoresis (CZE)
  • Instrumentation:

    • Capillary Electrophoresis system with a UV detector.

    • Fused-silica capillary (e.g., 50 µm ID, 60 cm total length).

  • Electrophoretic Conditions:

    • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

    • Capillary Conditioning (New Capillary): 1.0 M NaOH (30 min), 0.1 M NaOH (30 min), Water (15 min), BGE (30 min).

    • Pre-run Rinse: 0.1 M NaOH (2 min), Water (2 min), BGE (5 min).

    • Voltage: +25 kV.

    • Temperature: 25 °C.

    • Detection: UV at 214 nm.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation:

    • Diluent: Water or Background Electrolyte.

    • Prepare a sample solution of AEPID at a concentration of 0.2 mg/mL.

CE_Workflow cluster_1 CE Analysis Workflow Prep Sample Prep (0.2 mg/mL in BGE) Rinse Capillary Rinse (NaOH, H2O, BGE) Prep->Rinse Inject Hydrodynamic Injection Rinse->Inject Separate Electrophoretic Separation (+25 kV) Inject->Separate Detect UV Detection (214 nm) Separate->Detect Result Electropherogram (Purity Area %) Detect->Result

Caption: Step-by-step workflow for Capillary Electrophoresis analysis.

Workflow 3: Orthogonal Absolute Purity by qNMR

Expertise & Rationale: Quantitative NMR (qNMR) is a primary analytical method that provides an absolute purity value (mass fraction) without the need for a reference standard of the analyte itself.[12] Its quantification principle is fundamentally different from chromatography, as it relies on the direct proportionality between the integrated signal of a specific nucleus (typically ¹H) and the molar amount of the substance.[11][18] By comparing the integral of a unique, well-resolved proton signal from AEPID to the integral of a certified internal standard of known purity and mass, we can directly calculate the purity of the AEPID sample. This technique is invaluable for qualifying chromatographic reference standards and providing a truly orthogonal purity value.[19]

Detailed Experimental Protocol: ¹H-qNMR
  • Instrumentation & Materials:

    • NMR Spectrometer (≥400 MHz).

    • Certified Internal Standard (IS), e.g., Maleic Anhydride (must not have signals overlapping with AEPID).

    • Deuterated Solvent, e.g., Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • High-precision analytical balance.

  • Sample Preparation:

    • Accurately weigh ~15 mg of AEPID into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Sequence: Standard ¹H quantitative pulse program.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically >30 seconds for quantitative accuracy).

    • Number of Scans: ≥ 16 (to ensure adequate signal-to-noise).

    • Acquisition Time: ≥ 3 seconds.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a non-overlapping, characteristic signal for AEPID and a signal for the Internal Standard.

    • Calculate purity using the following formula:

    Purity (%) = (I_AEPID / I_IS) * (N_IS / N_AEPID) * (M_AEPID / M_IS) * (m_IS / m_AEPID) * P_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P: Purity of the internal standard

Comparative Data Analysis

The true power of the orthogonal approach is realized when the data from each technique is compared. The following table presents hypothetical results for a single batch of AEPID, illustrating how these methods can provide a comprehensive purity profile.

Table 1: Comparative Purity Results for AEPID Batch XYZ-001

Analytical MethodPurity Value (%)Impurity A (%)Impurity B (%)Impurity C (%)Comments
RP-HPLC 99.550.250.10Not DetectedBaseline separation of known impurities A and B.
Capillary Electrophoresis 99.400.26Not Detected0.24Impurity C, not seen in HPLC, is resolved. Impurity B co-migrates with AEPID.
qNMR 99.45 (mol/mol)---Provides an absolute purity value, confirming the total impurity load is ~0.55%.

Interpretation of Results:

  • The RP-HPLC method successfully quantifies impurities A and B but fails to detect impurity C.[4]

  • The orthogonal CE method successfully resolves impurity C but fails to separate impurity B from the main peak.

  • The qNMR result corroborates the overall purity determined by the separation techniques, providing high confidence that the total impurity level is approximately 0.55%.

  • This analysis demonstrates that relying on HPLC alone would have resulted in an overestimation of purity and a complete failure to identify Impurity C. The orthogonal approach provides the necessary data to build a robust control strategy.

Conclusion

Validating the purity of a pharmaceutical compound like this compound requires a scientifically rigorous, multi-faceted strategy. Relying on a single analytical technique, such as HPLC, creates an unacceptable risk of missing critical impurities. By implementing an orthogonal approach that combines methods with fundamentally different separation and detection principles—such as RP-HPLC, Capillary Electrophoresis, and qNMR—a comprehensive and trustworthy purity profile can be established. This guide provides the strategic rationale and detailed protocols necessary for researchers and drug development professionals to implement a self-validating system that ensures product quality and meets stringent regulatory expectations.[1][3][14]

References

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A Comparative Benchmarking Guide to the Antinociceptive Effects of the Hydantoin Scaffold, Featuring 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, renowned for producing compounds with significant anticonvulsant properties.[1][2][3][4] The archetypal drug, Phenytoin, and its analogue Ethotoin, primarily function by modulating neuronal voltage-gated sodium channels to control seizures.[5][6][7] This guide explores the antinociceptive (pain-relieving) potential of this chemical class, with a specific focus on the novel derivative, 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione. Due to the nascent stage of research on this specific 3-amino derivative, this guide establishes a robust benchmarking framework by comparing the known effects of structurally similar hydantoins against standard-of-care analgesics. We provide a comprehensive analysis of experimental data, detailed protocols for validated in-vivo assays, and mechanistic insights to empower researchers in the evaluation of this promising compound class.

Introduction: The Hydantoin Scaffold in Nociception Research

Hydantoin derivatives are a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[4][8] While their efficacy as anticonvulsants is well-documented, emerging research indicates that their mechanism of action may also confer analgesic benefits, particularly in neuropathic pain states.[9][10][11] The primary molecular target for many hydantoins, including Ethotoin (3-Ethyl-5-phenylimidazolidine-2,4-dione), is the voltage-gated sodium channel.[5][6] By stabilizing the inactive state of these channels, they reduce neuronal hyperexcitability—a phenomenon central to both seizure propagation and the transmission of pain signals.[5][6]

The compound of interest, this compound, introduces a novel substitution at the N-3 position. This modification warrants a thorough investigation into its potential to alter the pharmacological profile, possibly enhancing antinociceptive efficacy or modifying its mechanism of action. This guide will use data from close structural analogs to build a comparative framework against two benchmark analgesics:

  • Morphine: A potent opioid analgesic that acts centrally via μ-opioid receptors. It is a gold standard for severe pain but carries significant risks, including addiction and respiratory depression.

  • Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) that acts peripherally by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pain- and inflammation-mediating prostaglandins.[12]

Comparative Antinociceptive Profiling

To objectively benchmark the antinociceptive potential of a novel hydantoin derivative, standardized preclinical pain models are essential. The following assays are industry standards for evaluating analgesic efficacy. While specific data for this compound is not yet published, we present illustrative data from a closely related hydantoin derivative, referred to here as "IM-3" [3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione], to demonstrate the expected data structure.[9][10][11]

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This test evaluates peripheral analgesic activity by inducing visceral pain through an intraperitoneal injection of acetic acid.[13][14][15][16] The subsequent writhing (abdominal constrictions and stretching) is a quantifiable pain response.[13][17]

Table 1: Effect of a Representative Hydantoin (IM-3) vs. Diclofenac on Acetic Acid-Induced Writhing in Mice

Treatment Group Dose (mg/kg, i.p.) Number of Writhes (Mean ± SEM) % Inhibition
Vehicle Control - 29.6 ± 4.3 -
IM-3 100 16.8 ± 1.7* 43.2%
IM-3 200 6.0 ± 2.3* 79.7%
Diclofenac (Standard) 10 Data varies by study Typically >50%

*Data derived from a study on 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione.[9] This demonstrates significant inhibition of visceral pain, characteristic of peripherally acting analgesics.

Formalin Test (Inflammatory Pain Model)

The formalin test assesses responses to both acute neurogenic pain (Phase I) and persistent inflammatory pain (Phase II). An injection of formalin into the paw elicits a biphasic response of licking and biting. Centrally acting analgesics like opioids are effective in both phases, whereas peripherally acting agents like NSAIDs are typically effective only in Phase II.

Table 2: Effect of a Representative Hydantoin (IM-3) in the Formalin Test in Mice

Treatment Group Dose (mg/kg, i.p.) Paw Licking Time (s) - Phase I (Mean ± SEM) Paw Licking Time (s) - Phase II (Mean ± SEM)
Vehicle Control - 93.0 ± 9.8 160.1 ± 33.4
IM-3 100 75.5 ± 5.0 58.5 ± 25.7*
IM-3 200 78.0 ± 10.4 43.1 ± 24.2*

*Data derived from a study on 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione.[9] The significant reduction in licking time during Phase II suggests a potent anti-inflammatory or peripherally mediated antinociceptive effect, similar to NSAIDs.

Hot Plate Test (Central Nociceptive Model)

This test measures the response latency to a thermal stimulus, primarily evaluating centrally acting analgesics.[18][19][20] The time it takes for an animal to show a pain response (e.g., paw licking or jumping) is recorded.[18][19]

Table 3: Effect of a Representative Hydantoin (IM-3) vs. Morphine in the Hot Plate Test

Treatment Group Dose (mg/kg) Latency to Response (s) (Mean ± SEM)
Vehicle Control - Baseline latency
IM-3 50, 100, 200 No significant difference from control
Morphine (Standard) 5 - 10 Significant increase in latency

The representative hydantoin IM-3 showed no effect in the hot plate test, suggesting its mechanism is unlikely to involve the central opioid pathways targeted by morphine.[9][10]

Mechanistic Insights and Signaling Pathways

Primary Mechanism of Hydantoins: Sodium Channel Modulation

The principal mechanism of action for anticonvulsant hydantoins like Ethotoin is the stabilization of neuronal membranes by modulating voltage-gated sodium channels.[5][6] They prolong the inactive state of these channels following an action potential, which limits the rapid, repetitive firing of neurons that underlies both seizure activity and the transmission of certain pain signals.[5]

G cluster_neuron Presynaptic Neuron cluster_state Channel State Cycle cluster_synapse Synaptic Cleft AP Action Potential (Pain Signal) Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Open Open Na_Channel->Open Closed Closed Closed->Open Inactivated Inactivated Open->Inactivated Release Neurotransmitter Release (e.g., Glutamate) Open->Release Inactivated->Closed Stabilize Prolongs Inactive State Hydantoin Hydantoin Compound (e.g., Ethotoin) Hydantoin->Inactivated Signal Reduced Signal Transmission Release->Signal

Caption: Proposed mechanism of hydantoin antinociception.

Benchmarking Mechanisms: Opioid and COX Pathways

For comparison, the benchmark drugs operate via distinct pathways. Morphine binds to G-protein coupled μ-opioid receptors in the central nervous system, leading to hyperpolarization of neurons and inhibition of nociceptive signal transmission. Diclofenac inhibits COX-1 and COX-2 enzymes in peripheral tissues, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

Experimental Protocols

Reproducibility and validity are paramount in pharmacological screening. The following are detailed, step-by-step protocols for the assays described above.

General Experimental Workflow

The logical flow of screening a novel compound involves sequential tests that progress from general peripheral pain to more specific central and inflammatory models.

G cluster_assays Antinociceptive Assays start Acquire Test Compound (this compound) acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize grouping Randomize Animals into Treatment Groups (Vehicle, Test Compound, Positive Control) acclimatize->grouping admin Administer Compounds (e.g., i.p., p.o.) grouping->admin writhing Acetic Acid-Induced Writhing Test (Peripheral/Visceral Pain) admin->writhing 30-60 min post-dose formalin Formalin Test (Inflammatory/Neurogenic Pain) admin->formalin 30-60 min post-dose hotplate Hot Plate Test (Central/Thermal Pain) admin->hotplate 30-60 min post-dose data Data Collection (Writhes, Licking Time, Latency) writhing->data formalin->data hotplate->data analysis Statistical Analysis (e.g., ANOVA, t-test) data->analysis end Comparative Efficacy & Mechanism Hypothesis analysis->end

Caption: Standard workflow for preclinical antinociceptive screening.

Protocol: Acetic Acid-Induced Writhing Test
  • Objective: To assess peripheral analgesic activity.

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Acclimatize mice to the testing room for at least 30 minutes.[19]

    • Administer the test compound, vehicle control, or positive control (e.g., Diclofenac) via the desired route (e.g., intraperitoneally, i.p.).

    • After a set absorption time (e.g., 40 minutes), administer a 0.7% solution of acetic acid i.p. (10 mL/kg).[13]

    • Immediately place the mouse in a transparent observation chamber.

    • Five minutes after the acetic acid injection, begin counting the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 15-minute period.[13]

    • Calculate the percentage inhibition of writhing for each group compared to the vehicle control.

Protocol: Hot Plate Test
  • Objective: To assess centrally mediated thermal antinociception.[18]

  • Animals: Male Wistar rats or ICR mice.

  • Procedure:

    • Acclimatize animals to the testing room.

    • Set the surface temperature of the hot plate to a constant, noxious temperature (e.g., 55 ± 0.2°C).[19]

    • Gently place the animal on the hot plate within a transparent cylinder to confine it.[19]

    • Start a timer immediately.

    • Record the latency (in seconds) to the first sign of a nocifensive response, such as licking a hind paw, flicking a hind paw, or jumping.[19]

    • Immediately remove the animal from the hot plate upon observing the response to prevent tissue damage.

    • Impose a cut-off time (e.g., 30 seconds) to prevent injury in the absence of a response.[19]

    • Administer the test compound or controls and repeat the measurement at set time intervals (e.g., 30, 60, 90 minutes) to determine peak effect.

Discussion and Future Directions

The evidence from structural analogs suggests that this compound is a promising candidate for development as a non-opioid analgesic. The strong efficacy of related compounds in models of visceral and inflammatory pain (Writhing and Formalin tests), coupled with a lack of effect in a central thermal pain model (Hot Plate test), points towards a peripherally mediated mechanism of action, possibly through anti-inflammatory pathways or modulation of peripheral sodium channels.[9][10]

Future research should focus on:

  • Direct Evaluation: Conducting the benchmark tests described herein directly on this compound to confirm and quantify its antinociceptive profile.

  • Mechanism of Action Studies: Utilizing electrophysiological techniques (e.g., patch-clamp) to determine the compound's specific effects on different subtypes of voltage-gated sodium channels.

  • Neuropathic Pain Models: Given the efficacy of hydantoins like phenytoin in treating neuropathic pain, evaluating the novel compound in models such as chronic constriction injury (CCI) or streptozotocin-induced diabetic neuropathy is a critical next step.[9]

  • Pharmacokinetic and Safety Profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile, as well as conducting acute and chronic toxicity studies, to determine its therapeutic window.

By following this comprehensive benchmarking guide, researchers can effectively situate the antinociceptive effects of this compound within the broader landscape of pain therapeutics and accelerate its potential journey from the laboratory to the clinic.

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  • National Center for Biotechnology Information. (n.d.). Antinociceptive effect of hydantoin 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in mice. PubMed. Retrieved from [Link]

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  • Nurse Key. (2016, July 20). Ethotoin. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and safer anticonvulsant agents is a cornerstone of medicinal chemistry. The imidazolidine-2,4-dione (hydantoin) scaffold has historically been a fruitful starting point, with phenytoin being a classic example of its therapeutic potential.[1] This guide provides a comprehensive head-to-head comparison of the theoretical compound 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione and its structurally related analogs. While specific experimental data for this exact molecule is not prevalent in publicly accessible literature, this guide will establish a framework for its evaluation by drawing on extensive data from closely related analogs. We will delve into the structure-activity relationships, established experimental protocols for synthesis and biological evaluation, and the potential mechanistic underpinnings of this class of compounds.

The Imidazolidine-2,4-dione Core: A Privileged Scaffold in Anticonvulsant Drug Discovery

The imidazolidine-2,4-dione ring system is a five-membered heterocyclic motif that has demonstrated a wide range of biological activities.[2] Its derivatives have been explored for their anticancer, antimicrobial, and, most notably, anticonvulsant properties.[2] The anticonvulsant activity of many hydantoin derivatives, including the well-known drug phenytoin (5,5-diphenylimidazolidine-2,4-dione), is primarily attributed to their ability to modulate voltage-gated sodium channels.[1][3] By blocking these channels, they can inhibit the spread of seizure activity in the brain.[4]

The general structure of the compounds under consideration is depicted below:

Caption: General structure of this compound.

Synthesis of 3-Substituted-5,5-disubstituted-imidazolidine-2,4-diones: A General Protocol

The synthesis of the target compound and its analogs typically follows a multi-step procedure. A common approach involves the formation of the core imidazolidine-2,4-dione ring, followed by substitution at the N-3 position.

Experimental Protocol: Synthesis
  • Synthesis of 5-ethyl-5-phenylhydantoin: This can be achieved through the Bucherer-Bergs reaction, starting from 1-phenyl-1-propanone. The ketone is reacted with potassium cyanide and ammonium carbonate in a suitable solvent like ethanol or a mixture of ethanol and water.

  • N-3 Amination: The resulting 5-ethyl-5-phenylhydantoin can then be N-aminated at the 3-position. A common method for this is the reaction with hydrazine hydrate.[5]

An alternative approach for creating diversity at the N-3 position is through a Mannich reaction or nucleophilic substitution on the N-3 nitrogen of the pre-formed hydantoin ring.[6]

Caption: Generalized synthetic workflow for the target compound.

Head-to-Head Comparison: Anticonvulsant Activity of Analogs

Due to the absence of specific data for this compound, we will compare the anticonvulsant activities of its close analogs. The primary models for preclinical evaluation of anticonvulsant drugs are the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test.[7][8][9]

Compound/AnalogR1 (N-3)R2 (C-5)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Reference
This compound -NH₂-Ethyl, -PhenylData not availableData not availableData not availableData not available
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione-CH₂-Morpholine-Isopropyl, -Phenyl26.3>10011.1 (32mA)>300[10][11]
3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione-CH₂-Morpholine-Diphenyl35.5>10028.2>300[10]
Phenytoin-H-Diphenyl9.5>100>5066.3[10]
3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione-Phenyl-(4-ethylphenyl)Antinociceptive data availableAntinociceptive data availableAntinociceptive data available>1000[12]
3-Amino-5,5-diphenylimidazolidine-2,4-dione-NH₂-DiphenylData not availableData not availableData not availableData not available[5]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related analogs, we can infer some potential structure-activity relationships that would be crucial in guiding the development of this compound and its future analogs:

  • Substitution at C-5: The nature of the substituents at the C-5 position is critical for anticonvulsant activity. The presence of at least one phenyl group is a common feature in many active hydantoin-based anticonvulsants. The combination of a phenyl and a small alkyl group (like ethyl in our target compound) is a promising strategy. For instance, mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) is a known anticonvulsant. The replacement of a phenyl group with an isopropyl group in 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione resulted in potent activity in the 6 Hz test.[10][11]

  • Substitution at N-3: The N-3 position offers a site for modification to modulate the physicochemical properties and biological activity of the molecule. The introduction of an amino group (-NH₂) at this position, as in our target compound, could potentially influence its hydrogen bonding capacity and interaction with biological targets. The morpholinomethyl substitution at N-3 in the analogs listed above conferred significant activity, particularly in the 6 Hz model, which is considered a model for therapy-resistant seizures.[10][11]

Proposed Experimental Workflow for Evaluation

To ascertain the anticonvulsant profile of this compound, a systematic experimental evaluation is required.

Caption: Proposed experimental workflow for evaluating the target compound.

Detailed Experimental Protocols for Biological Evaluation

These standardized tests are crucial for the initial assessment of anticonvulsant efficacy.[7][13]

  • Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent the spread of seizures. An electrical stimulus is applied via corneal or auricular electrodes to induce a tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that raise the seizure threshold. PTZ, a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The endpoint is the prevention of clonic seizures for a defined period.

  • 6 Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures. A low-frequency, long-duration electrical stimulus is applied via corneal electrodes. The endpoint is the protection against the induced seizure, characterized by stereotyped movements and immobility.

  • Neurotoxicity Screening (Rotarod Test): This test assesses motor coordination and potential neurological deficits. Animals are placed on a rotating rod, and the time they remain on the rod is measured. A decrease in performance indicates potential neurotoxicity.

To understand the underlying mechanism of action, in vitro studies are essential.[13]

  • Patch-Clamp Electrophysiology: This technique directly measures the effect of the compound on ion channel activity, particularly voltage-gated sodium channels, in cultured neurons or cell lines expressing these channels. This can determine if the compound acts as a channel blocker.

  • Radioligand Binding Assays: These assays can determine if the compound binds to specific receptors or channels, providing further evidence for its molecular target.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking in the scientific literature, this guide provides a comprehensive framework for its synthesis, evaluation, and comparison with structurally related analogs. The imidazolidine-2,4-dione scaffold remains a highly promising starting point for the development of novel anticonvulsant agents. The proposed workflow, grounded in established preclinical models, offers a clear path for researchers to investigate the potential of this and other novel analogs. Future research should focus on the synthesis and systematic evaluation of this compound to determine its efficacy and safety profile, and to further elucidate the structure-activity relationships within this important class of compounds.

References

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  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]

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A Comparative Guide to the Synthesis of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione: Evaluating Reproducibility and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of synthetic routes for 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione, a substituted hydantoin of interest to researchers in medicinal chemistry and drug development. We will delve into the practical aspects of its synthesis, focusing on the reproducibility of published methods and offering a recommended experimental protocol based on established chemical principles.

Introduction: The Significance of Substituted Hydantoins

Hydantoins, chemically known as imidazolidine-2,4-diones, are a critical class of heterocyclic compounds in pharmaceutical sciences.[1] Their scaffold is a key structural component in a variety of drugs, including the anticonvulsant Phenytoin and the antiarrhythmic Azimilide.[1] The biological activity of hydantoin derivatives can be finely tuned by modifying the substituents at the N-1, N-3, and C-5 positions of the ring. The target molecule of this guide, this compound, is a derivative of the 5,5-disubstituted hydantoin core, which is often synthesized from amino acid precursors or via multi-component reactions.[2][3][4] The introduction of an amino group at the N-3 position offers a reactive handle for further derivatization, making reliable access to this compound highly valuable for creating libraries of potential therapeutic agents.

Comparative Analysis of General Hydantoin Synthesis Methods

Several classical methods exist for the synthesis of the core hydantoin ring system.[1] The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below is a comparison of the three most common approaches.

Synthesis Method Starting Materials Key Features & Considerations Typical Yields
Bucherer-Bergs Reaction Ketone or Aldehyde, Ammonium Carbonate, Cyanide Source (e.g., KCN, NaCN)A one-pot, multi-component reaction that is highly effective for producing 5,5-disubstituted hydantoins.[1] The reaction proceeds through an aminonitrile intermediate. A key consideration is the handling of toxic cyanide salts. The reaction conditions are typically straightforward, involving heating the components in a solvent mixture, often ethanol and water.Good to Excellent
Urech Hydantoin Synthesis Amino Acid, Potassium Cyanate, AcidThis method involves the reaction of an amino acid with potassium cyanate to form a hydantoic acid intermediate, which is then cyclized with acid to form the hydantoin.[1][5] It is particularly useful for synthesizing 5-monosubstituted hydantoins from readily available α-amino acids.Good
Biltz Synthesis 1,2-Diketone (e.g., Benzil), UreaThis reaction is historically significant for the synthesis of Phenytoin from benzil and urea.[1][6] It involves a base-catalyzed condensation followed by a pinacol-type rearrangement. Its applicability is limited by the availability of the starting diketone.Good

For the synthesis of this compound, a two-step approach is the most logical pathway. First, the synthesis of the 5-ethyl-5-phenylhydantoin core, followed by the introduction of the amino group at the N-3 position. The Bucherer-Bergs reaction is the most direct and well-documented method for the synthesis of the 5-ethyl-5-phenylhydantoin precursor from propiophenone.[7]

Recommended Synthetic Protocol

The following two-step protocol is proposed as a reproducible method for the synthesis of this compound.

Step 1: Synthesis of 5-ethyl-5-phenylhydantoin via Bucherer-Bergs Reaction

This protocol is adapted from a well-established procedure for the synthesis of 5,5-disubstituted hydantoins.[7]

Materials:

  • Propiophenone

  • Ammonium Carbonate

  • Potassium Cyanide

  • Ethanol

  • Water

  • Ice-salt mixture

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of 80 g (0.8 mol) of ammonium carbonate in 300 ml of water.

  • To this solution, add 26.8 g (0.2 mol) of propiophenone.

  • In a separate beaker, dissolve 28 g (0.4 mol) of potassium cyanide in 300 ml of ethanol. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Carefully add the potassium cyanide solution to the flask containing the propiophenone and ammonium carbonate.

  • Heat the reaction mixture to reflux with constant stirring for 8 hours.

  • After the reflux period, cool the reaction mixture in an ice-salt bath to induce precipitation of the product.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product to obtain 5-ethyl-5-phenyl-hydantoin. The expected yield is approximately 66%.[7]

Step 2: N-Amination of 5-ethyl-5-phenylhydantoin

This step is based on the reported amination of a similar hydantoin structure, 5,5-diphenylhydantoin, using hydrazine hydrate.[8]

Materials:

  • 5-ethyl-5-phenylhydantoin (from Step 1)

  • Hydrazine Hydrate

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve the 5-ethyl-5-phenylhydantoin in a suitable solvent such as ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling or require the addition of water to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow Propiophenone Propiophenone Step1 Step 1: Bucherer-Bergs Reaction Propiophenone->Step1 Reagents1 NH4)2CO3, KCN Ethanol/Water Reagents1->Step1 Hydantoin 5-ethyl-5-phenylhydantoin Step1->Hydantoin Reflux, 8h Step2 Step 2: N-Amination Hydantoin->Step2 Hydrazine Hydrazine Hydrate Hydrazine->Step2 FinalProduct 3-Amino-5-ethyl-5-phenyl- imidazolidine-2,4-dione Step2->FinalProduct Reflux

Caption: Proposed two-step synthesis of the target compound.

Discussion on Reproducibility and Experimental Causality

The reproducibility of the Bucherer-Bergs reaction is generally considered to be high, provided that the reagents are of good quality and the reaction conditions are carefully controlled. The primary challenge lies in the safe handling of potassium cyanide. The causality behind the experimental choices is rooted in the established mechanism of the reaction, which requires a ketone, a cyanide source, and an ammonium source to form the hydantoin ring in a concerted manner.

The N-amination step with hydrazine hydrate is a standard method for introducing an amino group onto a nitrogen atom in a heterocyclic ring. The use of an excess of hydrazine hydrate drives the reaction to completion. The choice of solvent and reaction time may require some optimization for this specific substrate to maximize the yield and minimize side products. Careful monitoring by TLC is crucial to determine the optimal reaction time and prevent potential degradation of the product.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving an initial Bucherer-Bergs reaction to form the hydantoin core, followed by N-amination with hydrazine hydrate. This guide provides a detailed, actionable protocol that, with careful execution, should offer good reproducibility. Researchers are encouraged to perform small-scale optimization of the N-amination step to tailor the conditions for their specific laboratory setup.

References

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  • Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules. [Link]

  • (PDF) Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. ResearchGate. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

  • 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E. [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. [Source: Not specified, but the title suggests a review article on thiohydantoin synthesis].
  • substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. International Journal of Applied Pharmaceutics. [Link]

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A Researcher's Guide to the Statistical Validation of In Vitro Results for 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization and statistical validation of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione, a hydantoin derivative. Given the limited direct experimental data for this specific compound, we will draw upon the well-established pharmacological profiles of its structural analogs, such as phenytoin and other 5,5-disubstituted hydantoins, which are known for their anticonvulsant properties and potential for neurotoxicity.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for generating and validating reliable in vitro data.

The core principle of this guide is to establish a self-validating system for every protocol, ensuring scientific integrity and trustworthiness. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and present a clear path for statistical analysis and data interpretation.

Introduction to this compound and its Therapeutic Potential

Hydantoin derivatives represent a class of heterocyclic compounds with diverse therapeutic applications.[2][5] The imidazolidine-2,4-dione ring is a key structural feature of several established anticonvulsant drugs, most notably phenytoin (5,5-diphenylhydantoin).[2][4] The structural similarity of this compound to these compounds suggests a potential for activity within the central nervous system (CNS). Therefore, a thorough in vitro evaluation is crucial to elucidate its pharmacological profile.

Our investigation will focus on two primary, and potentially opposing, biological activities: anticonvulsant efficacy and neurotoxicity. This dual-pronged approach is essential for a comprehensive preclinical assessment.

Foundational In Vitro Assays for Pharmacological and Toxicological Profiling

A battery of in vitro assays is necessary to build a comprehensive profile of this compound. These assays will assess its effects on cell viability, neuronal health, and electrophysiological activity.

General Cell Viability and Cytotoxicity Assays

Before investigating specific neuronal effects, it is crucial to determine the general cytotoxicity of the compound. This provides a baseline understanding of its impact on cellular health.[6]

Table 1: Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assays Measures metabolic activity through the reduction of a tetrazolium salt to a colored formazan product.[7][8]High-throughput, cost-effective.[6]Can be affected by compounds that interfere with cellular metabolism.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.[9]Direct measure of cytotoxicity.Less sensitive for early-stage apoptosis.
ATP-Based Luminescence Assay Measures intracellular ATP levels as an indicator of metabolically active, viable cells.[9]Highly sensitive and rapid.[10]Can be influenced by conditions affecting cellular ATP levels.
Trypan Blue Exclusion Assay A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.[7]Simple, direct visualization of cell viability.Low-throughput, subjective counting.
  • Cell Seeding: Plate a suitable cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound and a positive control (e.g., doxorubicin). Treat the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

In Vitro Neurotoxicity Assessment

Given the intended CNS application, assessing neurotoxicity is paramount.[11][12] These assays provide insights into the compound's potential to cause adverse effects on the nervous system.[13]

Table 2: Key In Vitro Neurotoxicity Assays

AssayEndpoint MeasuredRationale
Neurite Outgrowth Assay Changes in the length and branching of neurites.[11][13]Neurite outgrowth is critical for neuronal communication and is a sensitive marker of neurotoxicity.[11]
Microelectrode Array (MEA) Spontaneous electrical activity of neuronal cultures.[11]Provides functional data on neuronal network activity and potential excitotoxicity.
Calcium Signaling Assays Alterations in intracellular calcium levels.[12][13]Calcium homeostasis is vital for neuronal function, and its dysregulation can indicate neurotoxicity.[13]
  • Cell Culture: Culture a neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons on a suitable substrate.

  • Compound Exposure: Treat the cells with varying concentrations of this compound for 24-48 hours.

  • Immunofluorescence Staining: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • High-Content Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Quantify neurite length, number of branches, and cell number using specialized software.

In Vitro Anticonvulsant Activity Screening

To evaluate the potential therapeutic efficacy, assays that model seizure-like activity in vitro are employed.

This ex vivo model maintains the complex neuronal circuitry of the hippocampus, a region highly involved in seizure generation.[14]

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rats.

  • Electrophysiological Recording: Place a slice in a recording chamber and record population spikes (PS) in the CA1 region in response to electrical stimulation of the Schaffer collateral pathway.[14]

  • Compound Application: After establishing a stable baseline, perfuse the slice with different concentrations of this compound.

  • Data Acquisition and Analysis: Record the changes in the PS area and amplitude. A reduction in seizure-like activity indicates potential anticonvulsant effects.[14][15]

Statistical Validation and Data Interpretation

Robust statistical analysis is essential to validate the significance of the in vitro findings.

Dose-Response Analysis and Potency Determination

The relationship between the concentration of a compound and its biological effect is typically represented by a dose-response curve.

The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is a key parameter for quantifying a compound's potency.[16] These values are determined by fitting the dose-response data to a four-parameter logistic (4PL) model.[17]

Table 3: Illustrative Dose-Response Data for an MTT Assay

Concentration (µM)% Viability (Mean ± SD)
0 (Control)100 ± 5.2
195 ± 4.8
581 ± 5.5
1062 ± 6.1
2541 ± 4.7
5023 ± 3.1
Comparing Potency and Efficacy

When comparing this compound to other compounds (e.g., phenytoin), it is important to consider both potency (EC₅₀/IC₅₀) and efficacy (the maximal effect).[17][18]

PLA is a robust statistical method for comparing the relative potency of a test compound to a standard.[16] It assesses whether the dose-response curves of the two compounds are parallel, which is a prerequisite for a valid comparison of their potencies.[16]

Statistical Significance Testing

Appropriate statistical tests must be used to determine if the observed effects are statistically significant.

  • t-test: For comparing the means of two groups.

  • ANOVA (Analysis of Variance): For comparing the means of three or more groups, often followed by a post-hoc test (e.g., Dunnett's or Tukey's) to identify which groups are different.[15]

A p-value of less than 0.05 is generally considered statistically significant.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating experimental designs and biological mechanisms.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Neuro-specific Assays cluster_Phase3 Phase 3: Efficacy Testing cluster_Phase4 Phase 4: Data Analysis & Validation A Compound Synthesis & Purity Analysis B General Cytotoxicity Assays (MTT, LDH) A->B C Neurite Outgrowth Assay B->C D Microelectrode Array (MEA) B->D E Hippocampal Slice Assay D->E F Dose-Response Analysis (IC50/EC50) E->F G Statistical Significance Testing (ANOVA, t-test) F->G H Comparative Potency Analysis (PLA) F->H

Caption: A streamlined workflow for the in vitro validation of novel neuroactive compounds.

Statistical_Validation_Logic cluster_Data_Input Experimental Data cluster_Analysis Statistical Analysis cluster_Output Validated Conclusion raw_data Raw Assay Data (e.g., Absorbance, Spike Frequency) dose_response Dose-Response Curve Fitting (4-Parameter Logistic Model) raw_data->dose_response comparison Group Comparisons (ANOVA / t-test) raw_data->comparison potency Calculate Potency (EC50 / IC50) dose_response->potency relative_potency Relative Potency vs. Standard (Parallel Line Analysis) potency->relative_potency conclusion Statistically Validated Conclusion on Compound Activity and Potency comparison->conclusion relative_potency->conclusion

Caption: Logical flow of statistical validation for in vitro pharmacological data.

Conclusion and Future Directions

This guide outlines a rigorous and systematic approach for the in vitro validation of this compound. By employing a combination of general cytotoxicity, neurotoxicity, and efficacy assays, coupled with robust statistical analysis, researchers can generate a comprehensive and reliable pharmacological profile. The data generated through these methods will be crucial for making informed decisions about the potential of this compound as a therapeutic agent and for guiding future in vivo studies. It is imperative that all experimental procedures adhere to the principles of good laboratory practice to ensure data integrity and reproducibility. Furthermore, as more becomes known about the specific molecular targets of this compound, additional target-based assays can be integrated into this validation framework.

References

  • Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay.
  • Creative Bioarray. (n.d.). In Vitro Neurotoxicity.
  • Lein, P., et al. (2007). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. PubMed.
  • Creative Bioarray. (n.d.). General in vitro Neurotoxicity Test.
  • Creative Bioarray. (n.d.). Cell Viability Assays.
  • Visikol. (2023). Neurotoxicity Assay.
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Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Engineering Controls

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione belongs to the hydantoin class of compounds, some of which are noted for their biological activity.[1] In the absence of specific toxicological data, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[2]

Primary Engineering Control: All handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] The fume hood provides a controlled environment, protecting the user from airborne particles and vapors. Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles2 pairs of chemotherapy-grade glovesDisposable gown, closed-cuffN95 respirator (or higher)
Dissolving and Solution Preparation Safety goggles2 pairs of chemotherapy-grade glovesDisposable gown, closed-cuffNot typically required in a fume hood
Reaction Monitoring and Work-up Safety goggles2 pairs of chemotherapy-grade glovesDisposable gown, closed-cuffNot typically required in a fume hood
Spill Cleanup Safety goggles and face shield2 pairs of chemotherapy-grade glovesDisposable gown or coverallsElastomeric half-mask with multi-gas cartridge and P100-filter

Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[4] For large-scale operations or spill cleanup, a face shield should be worn in addition to goggles for full facial protection.[5]

Hand Protection: Double gloving with chemotherapy-rated gloves is recommended.[6] Gloves should be changed every 30 minutes or immediately if contamination is suspected.[6] Always inspect gloves for tears or punctures before use.

Body Protection: A disposable, long-sleeved gown with elastic or knit cuffs that closes in the back should be worn to protect against skin contact.[6] For extensive handling, "bunny suit" coveralls can provide head-to-toe protection.[5]

Respiratory Protection: When handling the solid compound outside of a containment system like a fume hood, or if dust generation is likely, a NIOSH-approved N95 respirator is the minimum requirement.[3][6] For spill response, a higher level of respiratory protection, such as an elastomeric half-mask with appropriate cartridges, may be necessary.[6]

Procedural Guidance: A Step-by-Step Workflow

The following workflow diagram illustrates the key steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE (Gown, Double Gloves, Goggles) prep_setup Set up work area in chemical fume hood prep_ppe->prep_setup weigh Weigh solid compound prep_setup->weigh dissolve Dissolve in appropriate solvent weigh->dissolve react Perform chemical reaction dissolve->react decontaminate Decontaminate work surfaces react->decontaminate dispose_waste Dispose of waste in labeled hazardous waste container decontaminate->dispose_waste doff_ppe Doff PPE in correct order dispose_waste->doff_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.